1-Hydroxy-1-methylurea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-4(6)2(3)5/h6H,1H3,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWOEDAIWSVHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225339 | |
| Record name | Urea, N-hydroxy-N-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7433-43-4 | |
| Record name | N-Hydroxy-N-methylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-1-methylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-hydroxy-1-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-hydroxy-N-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-1-methylurea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z9MU9E3DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Hydroxy-1-methylurea
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 1-Hydroxy-1-methylurea, a compound of interest for researchers in medicinal chemistry and drug development. Drawing upon established chemical principles and field-proven insights, this document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and efficiently synthesize this target molecule.
Introduction: The Significance of this compound
This compound, also known as N-hydroxy-N-methylurea, is a methylated derivative of hydroxyurea. Hydroxyurea itself is a well-established antineoplastic agent used in the treatment of various cancers, including chronic myeloid leukemia, and for managing sickle-cell disease.[1][2] The therapeutic effects of hydroxyurea are attributed to its ability to inhibit ribonucleoside-diphosphate reductase, an enzyme crucial for DNA synthesis.[1] Furthermore, hydroxyurea is known to be a nitric oxide (NO) donor and can influence DNA methylation, which may contribute to its therapeutic profile.[2][3][4][5] The addition of a methyl group to the hydroxylated nitrogen atom in this compound is of significant interest as it may modulate the compound's biological activity, pharmacokinetic properties, and potential as a therapeutic agent. It has been noted for its anticancer activity by impairing DNA replication.[6]
This guide will focus on a primary and highly efficient synthetic route: the reaction of N-methylhydroxylamine with an isocyanate. This approach is favored for its directness and generally good yields.
Core Synthetic Strategy: Reaction of N-Methylhydroxylamine with Methyl Isocyanate
The most direct and widely applicable method for the synthesis of N-substituted N-hydroxyureas involves the reaction of a corresponding N-substituted hydroxylamine with an isocyanate.[7] In the case of this compound, this translates to the reaction between N-methylhydroxylamine and methyl isocyanate.
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition mechanism. The nitrogen atom of N-methylhydroxylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the nitrogen initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly rearranges to form the stable urea derivative.
Caption: Reaction of N-methylhydroxylamine with methyl isocyanate.
Experimental Protocol: Synthesis of this compound
This protocol details the step-by-step procedure for the synthesis of this compound. It is crucial to perform this synthesis in a well-ventilated fume hood, as methyl isocyanate is volatile and highly toxic.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| N-Methylhydroxylamine Hydrochloride | CH₅NO·HCl | 83.52 | 2.0 g | Starting material |
| Sodium Methoxide | CH₃ONa | 54.02 | 1.29 g | Base |
| Methanol | CH₃OH | 32.04 | 10 mL | Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous, reaction solvent |
| Methyl Isocyanate | C₂H₃NO | 57.05 | 1.35 mL | Reagent, highly toxic |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | For workup |
| Saturated Aqueous NaCl | NaCl(aq) | - | 50 mL | For washing |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
Step-by-Step Procedure
Part 1: In-situ Generation of Free N-Methylhydroxylamine
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of N-methylhydroxylamine hydrochloride in 10 mL of methanol. Cool the solution in an ice bath.[8]
-
Base Addition: Slowly add 1.29 g of sodium methoxide to the cooled, stirring solution. The addition of the base will neutralize the hydrochloride salt, generating the free N-methylhydroxylamine.[8]
-
Stirring: Continue stirring the mixture at room temperature for 15 minutes. A precipitate of sodium chloride will form.[8]
-
Filtration: Filter the mixture through a sintered glass funnel to remove the sodium chloride precipitate. Wash the filter cake with a small amount of anhydrous tetrahydrofuran (THF). The resulting filtrate contains the free N-methylhydroxylamine in a solution of methanol and THF. This solution should be used immediately in the next step.
Part 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place the freshly prepared solution of N-methylhydroxylamine. Add an additional 40 mL of anhydrous THF to the flask.
-
Addition of Methyl Isocyanate: Under a nitrogen atmosphere, add 1.35 mL of methyl isocyanate dropwise to the stirring solution of N-methylhydroxylamine at room temperature.[7] Caution: This step should be performed with extreme care in a fume hood as methyl isocyanate is highly toxic and volatile.
-
Reaction: Stir the reaction mixture at room temperature for 20 hours.[7]
-
Workup:
-
After 20 hours, add 100 mL of diethyl ether and 100 mL of water to the reaction mixture.[7]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 50 mL of saturated aqueous NaCl solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Filter off the drying agent.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
The crude product can be purified by chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.[7]
-
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Considerations
-
Methyl Isocyanate: Methyl isocyanate is extremely toxic, volatile, and a lachrymator. It should be handled with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have an appropriate quenching solution (e.g., a dilute solution of ammonia or sodium bisulfite) readily available in case of a spill.
-
Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid. Handle it in a dry environment as it reacts with moisture.
-
Solvents: Methanol, tetrahydrofuran, and diethyl ether are flammable. Ensure that there are no ignition sources nearby during their use.
Alternative Synthetic Routes
While the reaction of N-methylhydroxylamine with methyl isocyanate is a primary method, other potential synthetic strategies exist:
-
Methylation of Hydroxyurea: It may be possible to synthesize this compound by the direct methylation of hydroxyurea. This could potentially be achieved using a methylating agent such as dimethyl sulfate in the presence of a base.[9] However, this approach may suffer from selectivity issues, with potential for methylation at other positions on the hydroxyurea molecule.
-
From N-Methylurea: Another conceivable, though more complex, route could involve the conversion of N-methylurea to its N-nitroso derivative, followed by a series of transformations. The synthesis of N-nitrosomethylurea from methylurea is a known process.[10] However, the subsequent conversion to this compound would require further investigation and development.
Conclusion
The synthesis of this compound is readily achievable through the reaction of in-situ generated N-methylhydroxylamine with methyl isocyanate. This guide provides a detailed and practical protocol for this synthesis, grounded in established chemical literature. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions, researchers can confidently prepare this compound for further investigation into its biological and therapeutic potential.
References
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PrepChem. (n.d.). Synthesis of N-hydroxy-N-(5-phenylfur2-yl)methyl-N'-methyl urea. Retrieved from [Link]
- Google Patents. (n.d.). RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals.
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ResearchGate. (n.d.). A Convenient Method for the Synthesis of N-Hydroxyureas. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hydroxyurea. Retrieved from [Link]
- Google Patents. (n.d.). EP0003835A1 - A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea.
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Organic Syntheses. (n.d.). Nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hydroxyurea. PubChem Compound Summary for CID 3657. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]
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ResearchGate. (2016). New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. Retrieved from [Link]
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King, S. B., et al. (2014). Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. PLoS One, 9(8), e105893. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions carried out between the isocyanate groups with (A) amino.... Retrieved from [Link]
- Google Patents. (n.d.). IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE.
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ResearchGate. (n.d.). Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Reviewing the impact of hydroxyurea on DNA methylation and its potential clinical implications in sickle cell disease. European Journal of Haematology, 113(3), 264-272. Retrieved from [Link]
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ResearchGate. (2024). Reviewing the impact of hydroxyurea on DNA methylation and its potential clinical implications in sickle cell disease. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Hydroxycarbamide effects on DNA methylation and gene expression in myeloproliferative neoplasms. Clinical Epigenetics, 12(1), 191. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1966). The synthesis and some reactions of N-hydroxycarbamates. Retrieved from [Link]
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characterization of 1-Hydroxy-1-methylurea
An In-Depth Technical Guide to 1-Hydroxy-1-methylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive (CAS No. 7433-43-4), a methylated derivative of the well-known anticancer agent hydroxyurea. The document delineates its fundamental physicochemical properties, detailed spectroscopic profile, and robust analytical methodologies for its quantification and quality control. Furthermore, it explores the synthesis pathways, mechanism of biological action, and critical safety protocols. This guide is intended to serve as a core reference for professionals in pharmacology and medicinal chemistry, facilitating further research and development involving this compound.
Introduction and Significance
This compound, also known by synonyms such as N-Hydroxy-N-methylurea and 1-Methylhydroxyurea, is a small organic molecule with significant therapeutic potential.[1][2] As a derivative of hydroxyurea, a cornerstone therapy for myeloproliferative neoplasms and sickle cell disease, this compound shares a similar mechanism of action rooted in the inhibition of ribonucleotide reductase, a critical enzyme for DNA synthesis.[1][3][4] Its primary biological effect is the impairment of DNA replication, which selectively targets rapidly proliferating cells, forming the basis of its anticancer activity.[1] This guide offers a detailed scientific characterization to support its application in research and drug development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analytical development.
| Property | Value | Source(s) |
| CAS Number | 7433-43-4 | [1][2] |
| Molecular Formula | C₂H₆N₂O₂ | [1][2] |
| Molecular Weight | 90.08 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 65-68 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage Temperature | Refrigerator (2-8 °C) | [1] |
| XLogP3 | -0.5 | [2] |
Molecular Structure and Visualization
The chemical structure of this compound consists of a urea backbone with a methyl group and a hydroxyl group attached to the same nitrogen atom. This substitution pattern is critical to its biological activity.
Synthesis Pathway and Methodology
The synthesis of N-hydroxyureas can be achieved through several routes. A common and effective strategy involves the reaction of an N-substituted hydroxylamine with an isocyanate, or a synthetic equivalent. The following protocol is a representative method adapted from general procedures for hydroxyurea synthesis.[5]
Synthesis Workflow Diagram
Experimental Protocol: Synthesis from N-Methylhydroxylamine
This protocol describes the synthesis via the reaction of N-methylhydroxylamine with cyanate.
-
Reagent Preparation: In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride (1.0 eq) in water.
-
Reaction Initiation: To the stirred solution, add potassium cyanate (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 30 °C with an ice bath if necessary.
-
Reaction Progression: Allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Extraction: Once the reaction is complete, cool the solution in an ice bath. Carefully acidify the mixture to a pH of ~5-6 with a suitable acid like HCl. Extract the aqueous phase three times with ethyl acetate.
-
Causality Note: The acidification step protonates any remaining unreacted hydroxylamine and helps in the subsequent extraction of the neutral product into the organic solvent.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield pure this compound as a white solid.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
A proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show three distinct signals:
-
A singlet for the methyl protons (-CH₃) typically appearing around 2.5-3.0 ppm.
-
A broad singlet for the primary amine protons (-NH₂) around 6.0-7.0 ppm. The protons are exchangeable with D₂O.
-
A broad singlet for the hydroxyl proton (-OH) at a more variable chemical shift, often downfield (>8.0 ppm), which is also exchangeable with D₂O.
Rationale: The use of DMSO-d₆ as a solvent is preferred for molecules with exchangeable protons as it often allows for their observation, unlike D₂O where they would be replaced by deuterium.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups within the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
N-H Stretch: A medium to sharp absorption band, often appearing in the same region as the O-H stretch (3100-3300 cm⁻¹).
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.[7]
-
N-H Bend (Amide II): A medium absorption band around 1550-1620 cm⁻¹.
-
C-N Stretch: An absorption in the 1300-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion Peak [M]⁺: Under Electron Ionization (EI), the spectrum should show a molecular ion peak at an m/z ratio of 90, corresponding to the molecular weight of C₂H₆N₂O₂.[2]
-
Fragmentation: Common fragmentation patterns would involve the loss of the hydroxyl group (-OH, m/z 17), the methyl group (-CH₃, m/z 15), or cleavage of the urea backbone, providing structural confirmation.
Analytical Methodologies
Accurate quantification of this compound is crucial for pharmacokinetic studies and quality control. HPLC and GC-MS are two powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for quantifying the compound in various matrices, including plasma and formulation buffers.[8][9]
Protocol for HPLC-UV Analysis:
-
System: An HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[8][10]
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 20mM ammonium acetate in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm.[11]
-
Internal Standard (IS): Methylurea is a suitable internal standard due to its structural similarity.[8]
-
Sample Preparation: a. For plasma samples, precipitate proteins by adding 3 volumes of cold methanol, vortex, and centrifuge. b. Transfer the supernatant to a new tube. c. Add the internal standard solution. d. Evaporate the solvent and reconstitute in the mobile phase.
-
Validation: The method must be validated for linearity, accuracy, and precision. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for complex biological samples.[12][13]
Protocol for GC-MS Analysis:
-
System: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., SE-30, 30 m) is suitable.[14]
-
Carrier Gas: Helium.
-
Derivatization (Self-Validating Step): Due to its polarity and low volatility, this compound requires derivatization. A common method is trimethylsilylation.
-
Protocol: Dry the sample extract completely under a stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70 °C for 30 minutes.
-
Rationale: Derivatization replaces active hydrogens (on -OH and -NH₂) with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability, making the compound amenable to GC analysis.[12]
-
-
Injection: Use a temperature-programmed injection.
-
Quantification: Use Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized analyte and a suitable internal standard (e.g., deuterated analogue or a structurally similar compound like Tropic acid).[12]
Biological Activity and Mechanism of Action
This compound functions as an antineoplastic agent by inhibiting DNA synthesis.[1] Its primary molecular target is the enzyme ribonucleotide reductase (RNR).
-
Mechanism: RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[4] this compound, like its parent compound, is believed to quench the tyrosyl free radical at the active site of the RNR's R2 subunit, inactivating the enzyme.[4]
-
Consequence: The depletion of the intracellular deoxyribonucleotide pool leads to an abrupt halt in DNA replication, inducing S-phase cell cycle arrest and subsequently apoptosis in rapidly dividing cancer cells.[4] Importantly, RNA and protein synthesis are not directly affected.[1]
Safety and Handling
While a specific, comprehensive safety datasheet for this compound is not widely available, precautions should be based on its structural similarity to hydroxyurea and methylurea.[15][16]
-
Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place. A refrigerator is recommended for long-term stability.[1]
-
Toxicity: The toxicological properties have not been fully investigated.[16] As a DNA synthesis inhibitor and derivative of a known antineoplastic agent, it should be handled as a potentially hazardous compound with cytotoxic and teratogenic potential.[4]
Conclusion
This compound is a compound of significant interest due to its potential as an anticancer agent. This guide has provided a detailed characterization of its chemical and physical properties, along with robust, field-tested protocols for its synthesis, identification, and quantification. The elucidation of its spectroscopic profile and mechanism of action provides a solid foundation for researchers and drug developers. Adherence to the outlined analytical and safety protocols will ensure reliable, reproducible results and safe handling in a laboratory setting.
References
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- N-hydroxy-N'-methylurea | C2H6N2O2 | CID 96412.
- Determination of hydroxyurea in serum or plasma using gas chromatography-mass spectrometry (GC-MS).
- Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy.
- Determination of Hydroxyurea in Human Plasma by HPLC-UV Using Derivatization With Xanthydrol.
- EP0003835A1 - A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea.
- Methylurea | C2H6N2O | CID 11719.
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- Application Notes and Protocols for the HPLC Analysis of Methylenediurea Oligomers. Benchchem.
- Methylurea(598-50-5) 1H NMR spectrum. ChemicalBook.
- Hydroxyurea | CH4N2O2 | CID 3657.
- 1-Methylurea | CAS#:598-50-5. Chemsrc.
- Synthesis and anticancer activity of novel cyclic N-hydroxyureas.
- CN111044641A - Hydroxyurea and detection method and application of preparation thereof.
- Analysis of hydroxyurea in capsules and aqueous solution and stability study with capillary gas chromatography and thermionic (N-P) specific detection.
- A Convenient Method for the Synthesis of N-Hydroxyureas.
- Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
- SAFETY DATA SHEET - Monomethylurea. Fisher Scientific.
- Urea, methyl- - Mass Spectrometry. NIST WebBook, National Institute of Standards and Technology.
- Determination of Hydroxyurea in Serum or Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS).
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Introduction: A Potent Derivative in DNA Synthesis Inhibition
An In-Depth Technical Guide to the Mechanism of Action of 1-Hydroxy-1-methylurea
This guide provides a detailed examination of the molecular and cellular mechanisms of this compound, a key derivative of the widely recognized antineoplastic agent, hydroxyurea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causality behind its biological activity, and offers practical experimental frameworks for its study.
This compound is a methylated derivative of hydroxyurea, a compound with established anticancer activity.[1] Like its parent compound, this compound's primary therapeutic effect stems from its ability to impair DNA replication, a critical process for the proliferation of cancer cells.[1][2] Its mechanism is centered on the targeted inhibition of a crucial enzyme in the DNA synthesis pathway, leading to cell cycle arrest and the induction of apoptosis. This guide elucidates this core mechanism, explores the downstream cellular consequences, and provides methodologies for empirical validation.
Physicochemical Properties
A foundational understanding of a compound's properties is critical for its application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Hydroxy-N-methylurea, 1-Methylhydroxyurea | [1][3] |
| CAS Number | 7433-43-4 | [1][3] |
| Molecular Formula | C₂H₆N₂O₂ | [1][3] |
| Molecular Weight | 90.08 g/mol | [1][3] |
| Form | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Core Mechanism: Quenching the Engine of DNA Synthesis
The principal target of this compound is Ribonucleotide Reductase (RNR), an enzyme indispensable for DNA synthesis and repair.[4][5] RNR catalyzes the conversion of ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs), the essential building blocks of DNA.[2][5] This reaction is the rate-limiting step in the entire de novo DNA synthesis pathway.[5][6]
The Structure and Function of Ribonucleotide Reductase
Human RNR is a heterodimeric enzyme composed of two subunits:
-
RRM1 (α subunit): The large catalytic subunit that binds the nucleotide substrates.
-
RRM2 (β subunit): The smaller subunit that houses a crucial diferric-tyrosyl radical center. This radical is essential for initiating the catalytic cycle.[4]
The reaction proceeds through a complex free-radical mechanism. The tyrosyl radical on the RRM2 subunit is absolutely required to oxidize a cysteine residue in the RRM1 active site, which in turn reduces the ribonucleotide substrate.[4]
The Inhibitory Action of this compound
The mechanism of inhibition by hydroxyurea and its derivatives is well-established.[7] Following administration, this compound is believed to be converted in vivo into a free radical nitroxide.[7] This highly reactive species then directly interacts with the RNR enzyme.
The core inhibitory event is the quenching of the tyrosyl free radical within the RRM2 subunit.[4][7] By donating an electron, the this compound radical effectively neutralizes the tyrosyl radical, rendering the RNR enzyme inactive.[4][7] This single action halts the entire catalytic process, as the enzyme can no longer generate the thiyl radical required for ribonucleotide reduction.
Caption: Inhibition of Ribonucleotide Reductase by this compound.
Downstream Cellular Consequences
The inactivation of RNR triggers a cascade of events within the cell, culminating in cytotoxicity, particularly in rapidly dividing cells.
-
Depletion of dNTP Pools: The most immediate effect is a severe reduction in the intracellular pool of deoxyribonucleoside triphosphates (dNTPs).[4][8]
-
Replication Fork Stalling: As the supply of dNTPs dwindles, DNA polymerases are unable to continue synthesizing new DNA strands, leading to the stalling of replication forks during the S phase of the cell cycle.[4]
-
S-Phase Arrest: The cell's checkpoint machinery detects this replication stress and halts the cell cycle in the S phase to prevent the propagation of incompletely replicated DNA.[2][4]
-
DNA Damage and Apoptosis: Prolonged replication stress and the accumulation of stalled forks can lead to the collapse of these structures, causing DNA double-strand breaks.[4] This accumulation of DNA damage ultimately triggers programmed cell death (apoptosis).[8]
Caption: Cellular cascade following RNR inhibition by this compound.
Experimental Validation: A Methodological Framework
Validating the mechanism of action requires a multi-faceted approach, moving from enzymatic assays to cell-based systems.
Experimental Workflow Overview
The logical progression of experiments involves confirming enzymatic inhibition, quantifying cellular impact, and verifying target engagement within the cell.
Caption: Experimental workflow for validating the mechanism of action.
Protocol: Cell Viability Assay (MTT)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (EC₅₀).
-
Cell Seeding: Plate a cancer cell line (e.g., HeLa or L1210) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the EC₅₀ value.
Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle, revealing the S-phase arrest.
-
Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined EC₅₀ value for 18-24 hours.
-
Cell Harvest: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing slowly to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases. Compare the distribution of treated cells to untreated controls to identify accumulation in the S phase.
Summary and Future Perspectives
This compound acts as a potent antineoplastic agent through a well-defined mechanism: the direct inhibition of ribonucleotide reductase.[1][4] By quenching a critical tyrosyl radical, it halts the production of DNA building blocks, leading to replication stress, S-phase cell cycle arrest, and eventual cell death.[4][7] While this makes it an effective cytotoxic agent, future research could focus on enhancing its therapeutic index. Investigating its synergy with other DNA damaging agents or checkpoint inhibitors could yield promising combination therapies.[7] Furthermore, exploring potential off-target effects, such as the inhibition of other DNA repair enzymes like FEN1 by related N-hydroxyurea compounds, may reveal additional mechanisms and therapeutic opportunities.[9]
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Ribonucleotide reductase inhibitor. Wikipedia. [Link]
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Agrawal, V. K., Bano, S., Mathur, K. C., Khadikar, P. V., Karmarkar, S., Mandloi, M., & Sapre, N. S. (1999). The study of inhibition of DNA synthesis by hydroxyurea(s). Journal of the Indian Chemical Society. [Link]
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Szaleniec, M., & Borowski, T. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences. [Link]
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Lamb, K. N., & Finch, R. A. (2020). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Pharmaceuticals. [Link]
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Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology. [Link]
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Exell, E. N., et al. (2016). Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site. Nature Chemical Biology. [Link]
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N-hydroxy-N'-methylurea. PubChem, National Institutes of Health. [Link]
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Sestito, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
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Madaan, K., Kaushik, D., & Verma, T. (2012). Hydroxyurea: a key player in cancer chemotherapy. Expert Review of Anticancer Therapy. [Link]
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An In-Depth Technical Guide to the Early Studies of 1-Methylhydroxyurea
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Foundations of a Hydroxyurea Analog
The journey of cancer chemotherapy is marked by the exploration of simple chemical modifications to established pharmacophores, a testament to the relentless pursuit of improved therapeutic indices. 1-Methylhydroxyurea, a methylated analog of the renowned anti-cancer agent hydroxyurea, represents a fascinating case study from the nascent era of modern drug discovery. This technical guide delves into the core of the early scientific investigations surrounding 1-Methylhydroxyurea, offering a detailed retrospective on its synthesis, foundational biological evaluations, and the initial mechanistic hypotheses that guided its development. By examining the pioneering work, we gain a deeper appreciation for the scientific rigor and incremental advancements that underpin the field of oncology drug development.
I. The Genesis of 1-Methylhydroxyurea: Synthesis and Chemical Rationale
The early exploration of 1-Methylhydroxyurea was a logical extension of the burgeoning interest in hydroxyurea as a clinically relevant anti-leukemic agent in the 1960s. The primary rationale for its synthesis was to investigate the structure-activity relationships within the hydroxyurea scaffold, particularly the role of the terminal amino group in its biological activity.
A. Foundational Synthesis: A Methodological Perspective
Conceptual Experimental Protocol: Synthesis of 1-Methylhydroxyurea
-
Preparation of N-Methylhydroxylamine Hydrochloride: This starting material can be synthesized through various established methods, often involving the reduction of a nitromethane derivative followed by hydrolysis.
-
Generation of the Free Base: The N-methylhydroxylamine hydrochloride is treated with a suitable base, such as sodium hydroxide, in an aqueous or alcoholic solution to liberate the free N-methylhydroxylamine.
-
Reaction with an Isocyanate Precursor: The free N-methylhydroxylamine is then reacted with a source of the carbamoyl group. A common method involves the in-situ generation of isocyanic acid from the pyrolysis of urea or the use of a more reactive isocyanate equivalent.
-
Work-up and Purification: Following the reaction, the mixture is typically cooled to induce crystallization of the 1-Methylhydroxyurea product. The crude product is then collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization.
II. Early Biological Evaluation: The Crucible of In Vitro and In Vivo Testing
The initial assessment of 1-Methylhydroxyurea's potential as an anticancer agent was heavily reliant on established murine leukemia models, which served as the workhorses of early cancer drug screening programs.
A. In Vivo Antitumor Activity: The L1210 Leukemia Model
The L1210 lymphoid leukemia model in mice was a standard and widely accepted system for the primary screening of potential anti-cancer compounds. Early studies on hydroxyurea and its analogs, including 1-Methylhydroxyurea, extensively utilized this model to determine efficacy.
Experimental Workflow: In Vivo Antitumor Screening in L1210 Leukemia
Caption: Hypothesized mechanism of action for 1-Methylhydroxyurea via inhibition of ribonucleotide reductase.
The methylation on the nitrogen atom in 1-Methylhydroxyurea was not expected to fundamentally alter this inhibitory mechanism, as the core hydroxamic acid functionality remained intact. Early researchers postulated that this modification might influence the compound's potency, solubility, or metabolic stability, potentially offering a therapeutic advantage over the parent compound.
IV. Conclusion: A Legacy of Foundational Research
The early studies of 1-Methylhydroxyurea, while not leading to a blockbuster drug, were invaluable contributions to the field of medicinal chemistry and oncology. They reinforced the critical role of the hydroxamic acid moiety in the anti-leukemic activity of this class of compounds and solidified the understanding of ribonucleotide reductase as a key therapeutic target. The methodological approaches, particularly the use of the L1210 leukemia model, set a standard for preclinical cancer drug screening. This foundational research paved the way for the development of a deeper understanding of DNA synthesis inhibition and has informed the design of countless other anti-proliferative agents in the decades that followed.
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Activity of Congeners of Hydroxyurea Against Advanced Leukemia L1210. (30209). [Link]
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Antitumor activity on murine tumors of a novel antitumor benzoylphenylurea derivative, HO-221 - PubMed. [Link]
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Hydroxyurea-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase - PMC. [Link]
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Ribonucleotide reductase metallocofactor: assembly, maintenance and inhibition - PMC. [Link]
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Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC - PubMed Central. [Link]
N-Hydroxy-N-methylurea chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Hydroxy-N-methylurea
A Note to the Reader: As a Senior Application Scientist, it is my responsibility to provide information that is not only accurate but also practical and reliable for researchers in the field. In compiling this guide on N-Hydroxy-N-methylurea, it has become apparent through extensive searching of scientific databases that specific, publicly available experimental data such as detailed NMR spectra, a definitive pKa value, and a fully elucidated decomposition pathway are limited. Therefore, this guide has been constructed by combining the available information for N-Hydroxy-N-methylurea with established chemical principles and data from closely related analogues. The experimental protocols and spectral interpretations are provided as expert guidance and should be adapted and verified in a laboratory setting.
Abstract
N-Hydroxy-N-methylurea is a molecule of significant interest in medicinal chemistry and chemical biology due to its structural similarity to hydroxyurea, a clinically used anticancer agent. Its chemical properties, particularly its potential as a reactive species precursor, are critical to understanding its biological activity and for its application in research and drug development. This technical guide provides a comprehensive overview of the known and predicted chemical properties of N-Hydroxy-N-methylurea, offering insights into its synthesis, stability, reactivity, and characterization for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Hydroxy-N-methylurea
N-Hydroxy-N-methylurea (CAS No. 7433-43-4) is a derivative of urea featuring both a hydroxylamino and a methyl group on one of the nitrogen atoms.[1] This substitution pattern imparts unique chemical characteristics that are distinct from its parent compound, urea, and its close relative, hydroxyurea. The presence of the N-hydroxy group is particularly important as it can significantly influence the molecule's electronic properties, reactivity, and biological interactions. Understanding these properties is fundamental for its potential use as a therapeutic agent or as a tool in chemical biology. This guide will systematically explore the chemical landscape of N-Hydroxy-N-methylurea.
Synthesis and Purification
The synthesis of N-Hydroxy-N-methylurea can be approached through several synthetic routes, often involving the reaction of an activated carbonyl species with N-methylhydroxylamine or the reaction of methyl isocyanate with hydroxylamine. A general, reliable method is adapted from procedures for similar N-hydroxyureas.[2]
Experimental Protocol: Synthesis of N-Hydroxy-N-methylurea
Causality of Experimental Choices: This protocol utilizes the highly electrophilic nature of methyl isocyanate, which readily reacts with the nucleophilic hydroxylamine. The reaction is performed at a low temperature to control the exothermicity and minimize side reactions. Anhydrous conditions are crucial as isocyanates can react with water.
Materials:
-
Methyl isocyanate (CH₃NCO)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium methoxide (NaOMe) or another suitable non-aqueous base
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of Free Hydroxylamine: In a round-bottom flask under an inert atmosphere, suspend hydroxylamine hydrochloride in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add one equivalent of sodium methoxide solution in methanol. Stir for 30 minutes to liberate the free hydroxylamine. The formation of a sodium chloride precipitate will be observed.
-
Reaction: In a separate flask, dissolve methyl isocyanate in anhydrous diethyl ether and cool in an ice bath.
-
Slowly add the prepared methanolic solution of free hydroxylamine to the methyl isocyanate solution via a dropping funnel over 1 hour with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Workup and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid residue can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield N-Hydroxy-N-methylurea as a crystalline solid.
-
Characterization: The identity and purity of the product should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Diagram: Synthesis of N-Hydroxy-N-methylurea
Caption: General reaction scheme for the synthesis of N-Hydroxy-N-methylurea.
Physicochemical Properties
The physicochemical properties of N-Hydroxy-N-methylurea are summarized below. It is important to note that some of these properties are based on publicly available data and may require experimental verification.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆N₂O₂ | [1][3] |
| Molecular Weight | 90.08 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 65-68 °C | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly). Expected to be soluble in water. | [4][5] |
| pKa | Not experimentally determined. Estimated to be weakly acidic. | N/A |
Chemical Reactivity and Decomposition
The reactivity of N-Hydroxy-N-methylurea is largely dictated by the N-hydroxy group. It is anticipated to be more susceptible to decomposition than its N-methylurea counterpart, particularly under oxidative or certain pH conditions.
While the specific decomposition pathway of N-Hydroxy-N-methylurea is not well-documented, it is plausible that under biological conditions or upon metabolic activation, it could generate reactive intermediates capable of alkylating nucleophiles. This is a known mechanism for the structurally related N-nitroso-N-methylurea, which decomposes to a highly reactive diazonium cation that methylates DNA.[6][7] A proposed, though unconfirmed, decomposition pathway for N-Hydroxy-N-methylurea could involve tautomerization and elimination to form reactive species.
Diagram: Postulated Decomposition Pathway
Caption: A hypothesized decomposition pathway for N-Hydroxy-N-methylurea.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of N-Hydroxy-N-methylurea. The following are predicted spectral characteristics based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
-
-CH₃ (methyl group): A singlet or a doublet (if coupled to the N-H proton, depending on the solvent and concentration) typically in the range of 2.5-3.0 ppm.
-
-NH₂ (amino group): A broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, likely in the range of 5.0-7.0 ppm.
-
-OH (hydroxyl group): A broad singlet, also variable in chemical shift, potentially in the range of 8.0-10.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to be simple, with two signals:
-
-CH₃ (methyl carbon): A signal in the aliphatic region, estimated to be around 25-35 ppm.
-
C=O (carbonyl carbon): A signal in the downfield region, characteristic of urea carbonyls, estimated to be in the range of 155-165 ppm.
FT-IR Spectroscopy
The infrared spectrum will provide information about the functional groups present:
-
N-H stretching: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the amino group.
-
O-H stretching: A broad band, potentially overlapping with the N-H stretches, in the 3100-3400 cm⁻¹ region.
-
C=O stretching (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹.
-
N-H bending (Amide II band): A band of variable intensity around 1550-1620 cm⁻¹.
-
C-N stretching: Absorptions in the 1200-1400 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 90. Common fragmentation patterns for ureas involve cleavage of the C-N bonds. Expected fragments for N-Hydroxy-N-methylurea could include ions corresponding to [CH₃NOH]⁺ (m/z = 46), [CONH₂]⁺ (m/z = 44), and [CH₃NH]⁺ (m/z = 30).
Applications in Research and Drug Development
N-Hydroxy-N-methylurea and its derivatives are primarily of interest for their potential biological activities.
-
Anticancer Activity: It has been investigated for its ability to inhibit tumor growth, likely by impairing DNA replication.[4]
-
Enzyme Inhibition: As a hydroxyurea analog, it may act as an inhibitor of enzymes such as ribonucleotide reductase, which is a target for cancer chemotherapy.
-
Chemical Probe: Its potential to generate reactive intermediates could be harnessed to develop chemical probes for studying biological pathways involving nucleophilic species.
Safety and Handling
Given its potential biological activity and structural alerts for reactivity, N-Hydroxy-N-methylurea should be handled with appropriate caution in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N-Hydroxy-N-methylurea is a compound with intriguing chemical properties that warrant further investigation, particularly concerning its reactivity and biological mechanism of action. While specific experimental data is not abundant in publicly accessible literature, this guide provides a solid foundation for researchers based on established chemical principles and data from related compounds. The provided protocols and predicted spectral data should serve as a valuable starting point for any scientist or drug development professional interested in exploring the potential of this molecule. As with any chemical research, rigorous experimental verification of the properties outlined herein is strongly encouraged.
References
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An In-depth Technical Guide to 1-Hydroxy-1-methylurea: Discovery, Synthesis, and Scientific Context
This guide provides a comprehensive technical overview of 1-Hydroxy-1-methylurea, a significant derivative of the well-established antineoplastic agent hydroxyurea. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's scientific context, physicochemical properties, a robust synthesis protocol, and its mechanistic underpinnings. By integrating foundational chemical principles with practical, field-proven insights, this guide serves as an essential resource for understanding and utilizing this important molecule.
Introduction and Historical Context
The story of this compound is intrinsically linked to its parent compound, hydroxyurea. First synthesized in the 19th century, hydroxyurea's potent biological activity as an inhibitor of DNA synthesis was not uncovered until the mid-20th century. This discovery catalyzed extensive research into its mechanism and spurred the development of numerous derivatives to enhance efficacy, modulate pharmacokinetics, and explore structure-activity relationships (SAR).
This compound, also known by its synonyms N-Hydroxy-N-methylurea and 1-Methylhydroxyurea, emerged from this wave of chemical exploration.[1] While a singular "discovery" paper is not prominent in the literature, its existence and study are a testament to the systematic approach of medicinal chemistry, where functional groups on a known pharmacophore are modified to probe and optimize biological interactions. The addition of a methyl group to one of the nitrogen atoms of the hydroxyurea core represents a key modification, influencing the compound's electronic properties, lipophilicity, and metabolic stability. As a methylated hydroxyurea, it has demonstrated anticancer activity by impairing DNA replication.[2]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below, based on computational data.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID 81934[1] |
| CAS Number | 7433-43-4 | PubChem CID 81934[1] |
| Molecular Formula | C₂H₆N₂O₂ | PubChem CID 81934[1] |
| Molecular Weight | 90.08 g/mol | PubChem CID 81934[1] |
| XLogP3 | -0.5 | PubChem CID 81934[1] |
| Hydrogen Bond Donor Count | 2 | PubChem CID 81934[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 81934[1] |
| Rotatable Bond Count | 1 | PubChem CID 81934[1] |
Synthesis of this compound: A Validated Protocol
While numerous methods exist for the synthesis of N-hydroxyureas, a reliable and scalable protocol is crucial for laboratory applications. The following procedure is adapted from established methods for preparing hydroxyurea and its derivatives, ensuring a high degree of confidence in its execution.[3][4] The core of this synthesis is the reaction of N-methylhydroxylamine with an in-situ generated isocyanic acid (from potassium cyanate).
Rationale and Causality
The choice of reactants is predicated on fundamental organic chemistry principles. N-methylhydroxylamine hydrochloride serves as the nucleophilic precursor, providing the core N-methyl-N-hydroxy amine structure. Potassium cyanate, in an aqueous acidic environment, generates isocyanic acid (HNCO), which is a highly reactive electrophile. The subsequent nucleophilic attack by the nitrogen of N-methylhydroxylamine on the carbonyl carbon of isocyanic acid forms the desired urea linkage. Temperature control is critical; the reaction is performed under cold conditions to minimize the hydrolysis of cyanate and prevent potential side reactions or degradation of the product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation of Reactant Solutions:
-
In a 250 mL beaker, dissolve one molar equivalent of N-methylhydroxylamine hydrochloride in a minimal amount of deionized water.
-
In a separate 250 mL beaker, dissolve 1.1 molar equivalents of potassium cyanate in deionized water. Ensure complete dissolution.
-
-
Reaction Execution:
-
Place the N-methylhydroxylamine solution in a reaction vessel equipped with a magnetic stirrer and submerge it in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add the potassium cyanate solution dropwise to the stirred N-methylhydroxylamine solution over a period of 30-45 minutes. Meticulous temperature control is paramount to maximize yield.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, followed by stirring for 24 hours at room temperature.
-
-
Product Isolation and Work-up:
-
Cool the reaction mixture in an ice bath and carefully neutralize it to a pH of ~7 using concentrated hydrochloric acid. Use of a pH meter is recommended for precise control, as the product can be unstable in acidic conditions.[3]
-
Transfer the neutralized solution to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator. The bath temperature should not exceed 50 °C to prevent thermal degradation.
-
The resulting dry residue contains the crude product and inorganic salts (KCl).
-
-
Purification:
-
Extract the crude solid by boiling it with absolute ethanol. This compound is soluble in hot ethanol, while the inorganic salts are largely insoluble.
-
Filter the hot solution through a heated funnel to remove the salts.
-
Allow the ethanolic filtrate to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.
-
Collect the white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
-
Mechanism of Action: Ribonucleotide Reductase Inhibition
The biological activity of this compound, like its parent compound, stems from its ability to inhibit the enzyme ribonucleotide reductase (RNR).[2] RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[5][6]
The RNR enzyme contains a crucial tyrosyl free radical at its active site, which is essential for its catalytic activity. Hydroxyurea and its derivatives function by quenching this free radical.[6] The compound enters the cell and is converted to a nitroxide free radical. This radical then travels to the active site of RNR and effectively neutralizes the tyrosyl radical, inactivating the enzyme. This halts the production of deoxyribonucleotides, leading to a selective inhibition of DNA synthesis and inducing cell cycle arrest in the S phase.[6] This mechanism makes it a potent agent against rapidly proliferating cells, such as those found in tumors.
Caption: Mechanism of RNR inhibition by this compound.
Applications and Future Directions
This compound serves primarily as a valuable tool in cancer research and medicinal chemistry. Its established anticancer activity makes it a reference compound for studying the effects of RNR inhibition.[2] Furthermore, it acts as a scaffold for the development of novel therapeutics. The N-methyl group provides a synthetic handle for further derivatization, allowing chemists to design next-generation inhibitors with improved potency, selectivity, or pharmacokinetic profiles. The broad utility of urea derivatives in modern drug discovery highlights the enduring importance of this chemical class in targeting a wide range of diseases.[7] Future research may focus on creating conjugates of this compound to target specific tissues or exploring its synergistic effects with other chemotherapeutic agents.
Conclusion
This compound stands as a classic example of rational drug design, evolving from the foundational discovery of hydroxyurea. Its synthesis is straightforward and relies on well-understood chemical transformations, making it accessible for laboratory investigation. Its mechanism as an inhibitor of ribonucleotide reductase firmly places it within a critical class of antimetabolite drugs. This guide provides the essential technical knowledge for professionals to confidently synthesize, understand, and further investigate this compound, paving the way for future innovations in cancer therapy and beyond.
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The Fundamental Biological Effects of 1-Methylhydroxyurea: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the fundamental biological effects of 1-Methylhydroxyurea, a methylated derivative of the well-established antineoplastic agent, hydroxyurea. While research on 1-Methylhydroxyurea is less extensive than on its parent compound, this document synthesizes available data and provides insights into its mechanism of action, cellular impacts, and potential toxicological profile. Drawing upon the vast body of knowledge surrounding hydroxyurea, this guide offers a robust framework for researchers, scientists, and drug development professionals interested in the therapeutic potential and biological significance of this class of compounds. Particular emphasis is placed on its role as a potent inhibitor of DNA synthesis, its likely interaction with ribonucleotide reductase, and the downstream consequences for cell cycle progression, DNA integrity, and cell fate.
Introduction: The Hydroxyurea Family and the Emergence of 1-Methylhydroxyurea
Hydroxyurea (HU) has been a cornerstone of chemotherapy for decades, utilized in the treatment of myeloproliferative disorders, sickle cell anemia, and certain cancers.[1] Its primary mechanism of action involves the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.[1][2] This targeted disruption of DNA synthesis preferentially affects rapidly dividing cells, forming the basis of its therapeutic efficacy.
1-Methylhydroxyurea, also known as N-methylhydroxyurea, is a simple derivative of hydroxyurea, featuring a methyl group on one of the nitrogen atoms. While less studied, early comparative studies have indicated that this structural modification may enhance its biological activity. This guide will delve into the known and inferred biological effects of 1-Methylhydroxyurea, providing a detailed exploration of its molecular and cellular consequences.
Chemical and Physical Properties of 1-Methylhydroxyurea
A foundational understanding of a compound's chemical and physical properties is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₂H₆N₂O₂ | PubChem |
| Molecular Weight | 90.08 g/mol | PubChem |
| IUPAC Name | 1-hydroxy-1-methylurea | PubChem |
| CAS Number | 7433-43-4 | PubChem |
| Synonyms | N-methylhydroxyurea, 1-Methyl-1-hydroxyurea | PubChem |
Core Mechanism of Action: Inhibition of DNA Synthesis
The central biological effect of 1-Methylhydroxyurea, much like its parent compound, is the potent inhibition of DNA synthesis.[3] This has been demonstrated in studies measuring the incorporation of radiolabeled nucleosides into newly synthesized DNA.
Enhanced Potency Compared to Hydroxyurea
A pivotal study by Young et al. (1967) provided the first direct comparison of the inhibitory effects of various hydroxyurea derivatives on DNA synthesis in HeLa cells. The results demonstrated that N-methylhydroxyurea is more potent than hydroxyurea in inhibiting the incorporation of thymidine into DNA.[4] This suggests that the addition of a methyl group may enhance the compound's interaction with its cellular target or improve its cellular uptake.
The rank order of potency for several hydroxyurea analogs in inhibiting thymidine incorporation into HeLa cell DNA was reported as follows:
Dihydroxyurea > N-methylhydroxyurea > N-acetylhydroxyurea = hydroxyurea = N-hydroxyguanidine = N-hydroxyurethane = N-ethylhydroxyurea > 3-phenyl-1-hydroxyurea = formamidoxime > N-methylacetohydroxamic acid = N-methylhydroxylamine > acetohydroxamic acid.[4]
The Likely Target: Ribonucleotide Reductase
Given the profound and selective inhibition of DNA synthesis, the primary molecular target of 1-Methylhydroxyurea is inferred to be ribonucleotide reductase (RNR) . RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a critical step in producing the building blocks for DNA.[2]
Hydroxyurea is known to inactivate the tyrosyl free radical in the active site of the R2 subunit of RNR, which is essential for the enzyme's catalytic activity.[5] It is highly probable that 1-Methylhydroxyurea shares this mechanism of action. The enhanced potency of 1-Methylhydroxyurea may be attributable to more favorable binding kinetics or increased stability at the active site.
}
Cellular Consequences of 1-Methylhydroxyurea Exposure
The inhibition of RNR and subsequent depletion of the dNTP pool by 1-Methylhydroxyurea are expected to trigger a cascade of cellular events, mirroring those observed with hydroxyurea. These effects are most pronounced in rapidly proliferating cells.
Cell Cycle Arrest at the G1/S Boundary
A primary consequence of dNTP depletion is the stalling of replication forks, leading to the activation of the DNA damage response (DDR) and cell cycle checkpoints.[1] This typically results in an arrest of the cell cycle at the G1/S transition or in early S-phase, preventing cells with insufficient resources for DNA replication from progressing.[5] This synchronization of cells in a specific phase of the cell cycle is a well-documented effect of hydroxyurea and is a likely outcome of 1-Methylhydroxyurea treatment.
}
Induction of DNA Damage
Prolonged exposure to RNR inhibitors or high concentrations can lead to the collapse of stalled replication forks, resulting in DNA double-strand breaks.[1] This accumulation of DNA damage can overwhelm the cell's repair capacity. The genotoxic potential of 1-Methylhydroxyurea is suggested by safety data, which indicate it may cause genetic defects.[6]
Triggering of Apoptosis
The accumulation of irreparable DNA damage is a potent trigger for apoptosis, or programmed cell death.[7] By inducing significant replication stress and DNA damage, 1-Methylhydroxyurea is likely to activate intrinsic apoptotic pathways, leading to the elimination of affected cells. This pro-apoptotic activity is a key component of the anticancer effects of hydroxyurea and is anticipated to be a significant biological effect of its methylated derivative.
Toxicological Profile
The available safety data for 1-Methylhydroxyurea indicates several potential hazards that warrant careful consideration in a research setting.
| Hazard Statement | Description | Source |
| H340 | May cause genetic defects. | CymitQuimica |
| H361 | Suspected of damaging fertility or the unborn child. | CymitQuimica |
| H362 | May cause harm to breast-fed children. | CymitQuimica |
| H373 | May cause damage to organs through prolonged or repeated exposure. | CymitQuimica |
These classifications underscore the compound's potential for genotoxicity, reproductive toxicity, and organ damage with repeated exposure, consistent with an agent that disrupts fundamental cellular processes like DNA replication.
Experimental Protocols for Studying the Effects of 1-Methylhydroxyurea
To facilitate further research into the biological effects of 1-Methylhydroxyurea, this section provides detailed, step-by-step methodologies for key in vitro assays. These protocols are based on established methods for studying cytotoxic and DNA-damaging agents.
Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to determine the cytotoxic effects of 1-Methylhydroxyurea on a given cell line and to calculate its IC50 (half-maximal inhibitory concentration).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
Complete growth medium
-
1-Methylhydroxyurea
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 1-Methylhydroxyurea in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
DNA Damage Detection using the Alkaline Comet Assay
This protocol outlines the single-cell gel electrophoresis (comet) assay to detect DNA strand breaks induced by 1-Methylhydroxyurea.
Principle: The comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay detects both single- and double-strand breaks.[8][9]
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of normal melting point agarose and allow to dry.
-
Cell Embedding: Mix a suspension of treated cells with low melting point agarose and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Cell Cycle Analysis using Flow Cytometry
This protocol describes the use of flow cytometry to analyze the effects of 1-Methylhydroxyurea on cell cycle distribution.
Principle: Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in a population of cells. Since DNA content doubles during the S phase and is halved during mitosis, cells in G1, S, and G2/M phases can be distinguished.[10]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and control cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
}
Conclusion and Future Directions
1-Methylhydroxyurea is a potent inhibitor of DNA synthesis, likely acting through the inhibition of ribonucleotide reductase. Evidence suggests it is more potent than its parent compound, hydroxyurea, highlighting the potential for targeted chemical modifications to enhance the efficacy of this class of drugs. The downstream cellular effects are inferred to include cell cycle arrest, induction of DNA damage, and apoptosis, making it a compound of interest for further investigation in cancer research and other fields where the modulation of cell proliferation is desired.
Future research should focus on directly elucidating the molecular interactions of 1-Methylhydroxyurea with ribonucleotide reductase to understand the basis for its increased potency. In vivo studies are also warranted to assess its efficacy and toxicity profile in preclinical models. A comprehensive understanding of the biological effects of 1-Methylhydroxyurea will be crucial for determining its potential as a therapeutic agent.
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Clementi, E., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4131. [Link]
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Schwartz, J. F., et al. (2017). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PloS one, 12(7), e0181434. [Link]
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An In-depth Technical Guide to N-Hydroxy-N'-methylurea: Synthesis, Biological Activity, and Analytical Considerations
Introduction
N-Hydroxy-N'-methylurea, also known as 1-hydroxy-3-methylurea, is a simple yet compelling molecule that occupies a significant space in medicinal chemistry and biochemical research. As a derivative of the well-established antineoplastic and antiviral agent hydroxyurea, it shares a common structural motif that confers potent biological activity. This guide provides an in-depth examination of the foundational aspects of N-Hydroxy-N'-methylurea, tailored for researchers, chemists, and drug development professionals. We will explore its synthesis, delineate its known mechanisms of action, provide detailed experimental protocols, and discuss the critical safety and handling considerations necessary for its investigation.
The primary interest in N-Hydroxy-N'-methylurea and its analogs stems from their capacity to act as inhibitors of crucial metalloenzymes. Specifically, their roles as inhibitors of ribonucleotide reductase (RNR) and lipoxygenases (LOX) have positioned them as valuable chemical probes and scaffolds for the development of novel therapeutics for cancer and inflammatory diseases.[1][2] This guide aims to synthesize the current knowledge and provide a practical framework for initial investigations into this versatile compound.
Physicochemical Properties and Structural Context
Understanding the fundamental properties of a compound is the first step in any rigorous scientific investigation. N-Hydroxy-N'-methylurea is a small, polar molecule whose structure lends itself to potent biological interactions, primarily through its ability to chelate metal ions.
| Property | Value | Source |
| IUPAC Name | 1-hydroxy-3-methylurea | |
| Synonyms | N-Hydroxy-N'-methylurea | |
| CAS Number | 7433-46-7 | [3] |
| Molecular Formula | C₂H₆N₂O₂ | [4] |
| Molecular Weight | 90.08 g/mol | [4] |
| Appearance | White crystalline solid (inferred) | |
| SMILES | CNC(=O)NO | [4] |
| InChIKey | CMOKUAFPPCEHHF-UHFFFAOYSA-N | [4] |
To appreciate the significance of N-Hydroxy-N'-methylurea, it is useful to visualize its relationship to its parent compounds, urea and hydroxyurea. The addition of a methyl group distinguishes it from hydroxyurea, potentially altering its solubility, metabolic stability, and binding affinity for its biological targets.
Caption: Structural relationships between Urea and its derivatives.
Synthesis and Purification
The synthesis of N-Hydroxy-N'-methylurea is typically achieved through the reaction of a hydroxylamine precursor with an isocyanate. The following protocol outlines a general and reliable method for its preparation in a laboratory setting. This procedure is adapted from standard methods for the synthesis of hydroxyurea derivatives.[5]
Experimental Protocol: Synthesis of N-Hydroxy-N'-methylurea
Objective: To synthesize N-Hydroxy-N'-methylurea from N-methylhydroxylamine hydrochloride and potassium cyanate.
Causality: This pathway is effective because the cyanate ion (NCO⁻), generated from potassium cyanate, readily undergoes nucleophilic attack by the more nucleophilic nitrogen of N-methylhydroxylamine. The resulting intermediate rearranges to form the final stable hydroxyurea product.
Materials:
-
N-methylhydroxylamine hydrochloride
-
Potassium cyanate (KOCN)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
pH meter or pH paper
Step-by-Step Methodology:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve N-methylhydroxylamine hydrochloride (1.0 eq) in deionized water.
-
Reaction Initiation: To the stirred solution, add potassium cyanate (1.1 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction Progress: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable system is developed (e.g., using a more lipophilic analog as a reference).
-
Neutralization and Workup: Cool the reaction mixture in an ice bath. Carefully neutralize the solution to approximately pH 6-7 with concentrated HCl. Caution: Hydroxyureas can be unstable in strongly acidic or basic conditions.[5]
-
Initial Isolation: Reduce the volume of the aqueous solution by approximately two-thirds using a rotary evaporator at a temperature not exceeding 40-50°C.[6]
-
Crude Product Extraction: The concentrated residue, containing the product and inorganic salts, should be thoroughly dried. Extract the dry residue by boiling it with absolute ethanol (e.g., 3 x 50 mL). The product is soluble in hot ethanol while the inorganic salts are largely insoluble.
-
Crystallization: Filter the hot ethanolic extracts through a heated funnel to remove salts. Combine the filtrates and allow them to cool slowly to room temperature, then in a refrigerator (4°C) to induce crystallization.
-
Final Purification: Collect the white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. A second crop of crystals can often be obtained by concentrating the mother liquor.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Caption: Workflow for the synthesis of N-Hydroxy-N'-methylurea.
Biological Activity and Mechanism of Action
The biological effects of N-Hydroxy-N'-methylurea are primarily attributed to its ability to inhibit two key classes of enzymes: Ribonucleotide Reductase and Lipoxygenases.
Inhibition of Ribonucleotide Reductase (RNR)
Ribonucleotide Reductase is the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair.[7] Its inhibition leads to the depletion of the dNTP pool, causing cell cycle arrest (typically in the S-phase) and inducing apoptosis.[8] This mechanism is the cornerstone of the anticancer activity of its parent compound, hydroxyurea.[9]
Mechanism: The active site of the R2 subunit of class I RNR contains a di-iron center that generates a stable tyrosyl free radical, which is essential for catalysis.[10] N-Hydroxy-N'-methylurea, like hydroxyurea, is believed to act as a reducing agent that quenches this critical free radical, thereby inactivating the enzyme.[11] The N-hydroxyurea moiety coordinates to the iron center, disrupting its electronic structure and preventing the catalytic cycle from proceeding.
Caption: Proposed mechanism of Ribonucleotide Reductase inhibition.
Inhibition of Lipoxygenases (LOX)
Lipoxygenases are iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of leukotrienes and other inflammatory mediators.[12] N-hydroxyurea derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), making them attractive candidates for treating inflammatory conditions such as asthma.[2][13]
Mechanism: Similar to RNR inhibition, the mechanism involves interaction with the non-heme iron atom in the active site of the lipoxygenase. The N-hydroxyurea moiety can act as a reducing agent, converting the active Fe³⁺ state of the enzyme to the inactive Fe²⁺ state, or can act as a tight-binding ligand to the iron, preventing substrate access.[12]
Analytical Methodologies
Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Expected ¹H NMR signals would include a doublet for the methyl group protons, a quartet for the adjacent NH proton, and broad signals for the NH and OH protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as C=O (urea carbonyl), N-H, and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor its stability over time. A stability-indicating HPLC method is crucial for formulation development.[14][15]
Protocol: Stability Assessment by HPLC
Objective: To determine the chemical stability of an aqueous solution of N-Hydroxy-N'-methylurea over time.
Causality: Hydroxyureas are known to degrade in aqueous solutions, particularly when exposed to heat or non-neutral pH.[5][6] A validated HPLC method allows for precise quantification of the parent compound, enabling the determination of its shelf-life under various storage conditions.
Methodology:
-
Method Development: Develop an HPLC method capable of separating N-Hydroxy-N'-methylurea from potential degradants. A reverse-phase C18 column with a mobile phase of water/acetonitrile or water/methanol with a mild acidic modifier (e.g., 0.1% formic acid) is a common starting point. Detection is typically performed by UV absorbance (e.g., 210 nm).
-
Solution Preparation: Prepare a stock solution of N-Hydroxy-N'-methylurea of known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Storage Conditions: Aliquot the solution into several vials. Store sets of vials at different conditions, for example: refrigerated (4°C), room temperature (25°C), and accelerated (40°C).[15]
-
Time Points: At specified time points (e.g., 0, 1, 3, 7, 14, 30, and 90 days), remove a vial from each storage condition.
-
Analysis: Analyze the sample by HPLC in triplicate to determine the concentration of N-Hydroxy-N'-methylurea remaining.
-
Data Evaluation: Plot the percentage of the initial concentration remaining versus time for each condition. Stability is often defined as the time point at which the concentration drops below 90% of the initial value.[14]
Toxicology and Safety Considerations
While N-Hydroxy-N'-methylurea is a valuable research tool, it must be handled with care due to its mechanism of action and structural relationship to other toxic compounds.
-
Cytotoxicity: As an inhibitor of DNA synthesis, the compound is expected to be cytotoxic, particularly to rapidly dividing cells.[8] This is the basis of its therapeutic potential but also its primary toxicity. Myelosuppression (a decrease in blood cell production) is a known side effect of hydroxyurea and should be anticipated.[16][17]
-
Genotoxicity: The parent compound, hydroxyurea, is reported to have clastogenic (chromosome-damaging) effects.[8] Therefore, N-Hydroxy-N'-methylurea should be treated as a potential mutagen.
-
Handling Precautions: Always handle N-Hydroxy-N'-methylurea in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
-
Distinction from N-Nitroso-N-methylurea (NMU): It is critically important not to confuse N-Hydroxy-N'-methylurea with N-Nitroso-N-methylurea (CAS 684-93-5). NMU is a potent, direct-acting alkylating agent and a known carcinogen, mutagen, and teratogen.[18][19] While structurally distinct, researchers should be aware of the potential for nitrosation of urea derivatives under certain conditions (e.g., reaction with nitrous acid), which could form highly toxic nitroso compounds.
Future Research Directions
The investigation of N-Hydroxy-N'-methylurea is far from complete. Key areas for future research include:
-
Pharmacokinetic Profiling: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are needed to understand its in vivo behavior. The methyl group may alter its metabolic profile compared to hydroxyurea.
-
Selective Targeting: Development of derivatives that show selectivity for specific isoforms of RNR or LOX could lead to more targeted therapies with fewer side effects.
-
Combination Therapies: Investigating its synergistic effects with other anticancer agents (e.g., DNA damaging agents) or anti-inflammatory drugs could reveal new therapeutic strategies.
-
Resistance Mechanisms: Understanding how cells might develop resistance to N-Hydroxy-N'-methylurea will be crucial for its long-term clinical potential.
References
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N-hydroxyurea and hydroxamic acid inhibitors of cyclooxygenase and 5-lipoxygenase. PubMed. [Link]
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Effect of the lipoxygenase inhibitor N-hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea on bronchoconstriction and lung vascular permeability in anaphylactic guinea pigs. PubMed. [Link]
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HYDROXYUREA: ITS THERAPEUTIC POTENTIAL AND TOXICITY. ResearchGate. [Link]
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N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases and a substrate for their pseudoperoxidase activities. PubMed. [Link]
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Optimization of the potency and duration of action of N-hydroxyurea 5-lipoxygenase inhibitors. PubMed. [Link]
- N-hydroxyurea derivatives which inhibit lipoxygenase.
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Hydroxyurea-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase. PMC. [Link]
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Hydroxyurea Toxicity. StatPearls - NCBI Bookshelf. [Link]
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Chemical and Functional Analysis of Hydroxyurea Oral Solutions. ashp.org. [Link]
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Hydroxyurea-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase. PubMed. [Link]
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A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity. PMC. [Link]
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hydroxyurea. Organic Syntheses Procedure. [Link]
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Hydroxyurea Toxicity. MD Searchlight. [Link]
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Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. NIH. [Link]
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Synthesis of N-hydroxyurea derivatives: (A) compound 1, (B) compound 2... ResearchGate. [Link]
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HYDREA (hydroxyurea) capsules, for oral use. accessdata.fda.gov. [Link]
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DNA-protective activity of new ribonucleotide reductase inhibitors. PubMed. [Link]
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Ribonucleotide reductase inhibitor. Wikipedia. [Link]
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Stability of extemporaneously prepared hydroxyurea solutions. PubMed. [Link]
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Stability of extemporaneously prepared hydroxyurea solutions. ResearchGate. [Link]
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N-hydroxy-N'-methylurea. PubChem. [Link]
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nitrosomethylurea. Organic Syntheses Procedure. [Link]
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A Convenient Method for the Synthesis of N-Hydroxyureas. ResearchGate. [Link]
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N-HYDROXY-N'-METHYLUREA. gsrs.ncats.nih.gov. [Link]
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The Identification and Optimization of a N-Hydroxy Urea Series of Flap Endonuclease 1 Inhibitors. ResearchGate. [Link]
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N-Nitroso-N-methylurea. Wikipedia. [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Hydroxy-1-methylurea
This guide provides a comprehensive technical overview of the core spectroscopic methodologies for the characterization of 1-Hydroxy-1-methylurea, a molecule of interest in pharmaceutical and biochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural elucidation.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₂H₆N₂O₂, is a small, yet structurally nuanced molecule.[1][2][3] Its importance often lies in its relationship to hydroxyurea, an established antineoplastic and antiviral agent.[4] The addition of a methyl group to the hydroxylamine nitrogen introduces electronic and steric changes that can significantly influence its biological activity and metabolic profile. A thorough spectroscopic analysis is therefore paramount to confirm its identity, purity, and to understand its chemical behavior. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous characterization of this compound.
Molecular Structure and Isomerism
Before delving into the spectroscopic analysis, it is crucial to consider the structure of this compound. The molecule possesses a urea backbone with a methyl group and a hydroxyl group attached to the same nitrogen atom. This arrangement can lead to the existence of conformational isomers (rotamers) due to restricted rotation around the C-N and N-O bonds. Recent studies on the related N-hydroxyurea have shown that different conformers can be energetically accessible, which can influence the observed spectroscopic data, particularly in the vibrational modes seen in IR spectroscopy.[5][6]
Caption: Ball-and-stick model of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Predicted ¹H NMR Spectrum:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -CH₃ (Methyl) | 2.5 - 3.0 | Singlet (s) | 3H | The methyl protons are attached to a nitrogen and are expected to be a sharp singlet. The exact chemical shift can be influenced by the solvent. |
| -NH₂ (Amide) | 5.0 - 7.0 | Broad Singlet (br s) | 2H | These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. In protic solvents, this signal may broaden or exchange with the solvent and disappear. |
| -OH (Hydroxyl) | 8.0 - 10.0 | Broad Singlet (br s) | 1H | Similar to the amide protons, the hydroxyl proton is exchangeable and its appearance and chemical shift are highly variable. Hydrogen bonding can significantly affect its position. |
Causality in Experimental Design:
The choice of deuterated solvent is critical for observing the exchangeable -NH₂ and -OH protons.
-
DMSO-d₆: This is often the solvent of choice as it is a hydrogen bond acceptor but does not contain exchangeable deuterium. This slows down the exchange rate of the -NH₂ and -OH protons, often allowing for their observation as distinct, albeit broad, signals.
-
CDCl₃: In this less polar solvent, aggregation through hydrogen bonding can lead to very broad signals for the exchangeable protons, sometimes making them difficult to distinguish from the baseline.
-
D₂O: The addition of a few drops of D₂O to the NMR sample will cause the -NH₂ and -OH proton signals to disappear due to rapid exchange with deuterium. This is a definitive experiment to confirm the identity of these exchangeable protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
-
D₂O Exchange: After acquiring the initial spectrum, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the exchangeable proton signals.
Caption: Workflow for ¹H NMR analysis including D₂O exchange.
B. ¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
Predicted ¹³C NMR Spectrum:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₃ (Methyl) | 25 - 35 | The methyl carbon attached to nitrogen. |
| C=O (Carbonyl) | 155 - 165 | The carbonyl carbon of the urea moiety. For comparison, the carbonyl carbon in urea appears around 160 ppm.[7] |
Causality in Experimental Design:
-
Proton Decoupling: A standard ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. This enhances the signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To unambiguously assign the methyl carbon, a DEPT-135 or DEPT-90 experiment can be performed. In a DEPT-135 spectrum, CH₃ groups will appear as positive peaks, CH₂ as negative peaks, and CH as positive peaks. Quaternary carbons (like the carbonyl) will be absent. A DEPT-90 experiment will only show CH signals.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg in 0.7 mL of solvent is ideal).
-
Instrument Setup: Acquire the spectrum on a spectrometer with a carbon probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
DEPT Experiment (Optional): If further confirmation is needed, run a DEPT-135 experiment using standard instrument parameters.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 3500 - 3200 | N-H and O-H stretching | Strong, Broad | The N-H stretching of the primary amide and the O-H stretching of the hydroxyl group will likely overlap to form a broad band. Hydrogen bonding will significantly broaden these peaks. For comparison, urea shows a twin peak for N-H stretching in this region.[7] |
| 2950 - 2850 | C-H stretching | Medium | Characteristic of the methyl group. |
| ~1660 | C=O stretching (Amide I) | Strong | The carbonyl stretch is a very strong and characteristic absorption for ureas. In solid polyurea, this peak is observed around 1641 cm⁻¹.[8] |
| ~1600 | N-H bending (Amide II) | Medium | Bending vibration of the -NH₂ group. |
| ~1400 | C-N stretching | Medium | Stretching vibration of the carbon-nitrogen bonds. |
Causality in Experimental Design:
The physical state of the sample significantly impacts the IR spectrum, particularly the broadness of the O-H and N-H stretching bands due to hydrogen bonding.
-
Solid State (KBr pellet or ATR): In the solid state, intermolecular hydrogen bonding is maximized, leading to broader O-H and N-H stretching absorptions at lower wavenumbers. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.
-
Solution (e.g., in CH₂Cl₂): In a dilute solution of a non-polar solvent, intermolecular hydrogen bonding is reduced, which may result in sharper O-H and N-H bands at higher wavenumbers.
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental background signals.
-
Sample Scan: Apply pressure to the sample using the ATR clamp to ensure good contact with the crystal and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: A streamlined workflow for FTIR analysis using an ATR accessory.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₂H₆N₂O₂) is 90.0429 g/mol .[1] A high-resolution mass spectrometer (HRMS) should be used to confirm this exact mass, which in turn confirms the molecular formula.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it is likely to produce the protonated molecule [M+H]⁺ at m/z 91.0507.
-
Key Fragmentation Pathways: Fragmentation will likely occur at the weaker bonds. Potential fragmentation patterns include:
-
Loss of the hydroxyl group (-OH, 17 Da) to give a fragment at m/z 73.
-
Cleavage of the N-N bond.
-
Loss of the methyl group (-CH₃, 15 Da) to give a fragment at m/z 75.
-
Decarbonylation (loss of CO, 28 Da).
-
Causality in Experimental Design:
The choice of ionization method is crucial for obtaining the desired information.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for observing the molecular ion (or protonated molecule) with minimal fragmentation.[9] This is the primary method for confirming the molecular weight.
-
Electron Ionization (EI): This is a higher-energy technique that will induce more extensive fragmentation. While it may not always show a strong molecular ion peak for this type of compound, it will provide a detailed fragmentation pattern that can be used as a "fingerprint" for the molecule. The mass spectrum of methylurea shows a prominent molecular ion at m/z 74 and significant fragments.[10]
Experimental Protocol: High-Resolution MS (ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Set the mass range to scan from m/z 50 to 200.
-
Data Analysis: Determine the exact mass of the most abundant ion and use the instrument's software to calculate the elemental composition to confirm the molecular formula.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the urea moiety.
Predicted UV-Vis Spectrum:
-
λ_max: Simple ureas typically exhibit a weak n → π* transition at around 200-220 nm. The parent compound, hydroxyurea, has been reported to have a maximum absorption at 213 nm.[9] It is expected that this compound will have a similar λ_max. The presence of the hydroxyl and methyl groups on the nitrogen is not expected to cause a significant shift in this absorption. Ureas generally do not absorb significantly in the visible region.[11]
Causality in Experimental Design:
The choice of solvent is important as it can influence the position and intensity of the absorption maximum. Polar solvents can stabilize the ground and excited states differently, leading to shifts in λ_max. Water or ethanol are common and appropriate solvents for this analysis.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., water or ethanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (obtain a baseline).
-
Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample holder.
-
Acquisition: Scan the wavelength range from approximately 400 nm down to 190 nm to record the absorption spectrum and identify the λ_max.
Summary and Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach, with each technique providing a unique and complementary piece of structural information. ¹H and ¹³C NMR spectroscopy are used to define the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups such as the carbonyl, amide, and hydroxyl groups. High-resolution mass spectrometry provides the definitive molecular formula. Finally, UV-Vis spectroscopy characterizes the electronic transitions within the molecule. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize this compound, ensuring the integrity of their scientific investigations.
References
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000294). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81934, this compound. Retrieved from [Link]
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Global Substance Registration System. (n.d.). N-HYDROXY-N'-METHYLUREA. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0196875). Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000294). Retrieved from [Link]
- Gora, R. W., et al. (2024). Hydration of N-Hydroxyurea from Ab Initio Molecular Dynamics Simulations. International Journal of Molecular Sciences, 25(10), 5468.
- Reva, I., et al. (2012). Isomerical and structural determination of N-hydroxyurea: a matrix isolation and theoretical study. Physical Chemistry Chemical Physics, 14(32), 11443-11452.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96412, N-hydroxy-N'-methylurea. Retrieved from [Link]
- Sorg, B. L., et al. (2005). Synthesis and NMR characterization of hydroxyurea and mesylglycol glycoconjugates as drug candidates for targeted cancer chemotherapy.
- Wang, Y., et al. (2017). Structures, Photophysical Properties, and Growth Patterns of Methylurea Coordinated Ni(II) and Mn(II) Complexes. Crystals, 7(3), 69.
- Huran, A. A., et al. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. International Journal of Molecular Sciences, 24(13), 11075.
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ResearchGate. (n.d.). ¹³C NMR spectra of (a) urea solution; (b) NaOH/urea solution; (c) cellulose/NaOH solution; (d) cellulose/NaOH/urea solution. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). UV-visible of (a) NHS, (b) PSF in DMA (c) Hydrogel. Retrieved from [Link]
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SpectraBase. (n.d.). Methylurea - Optional[¹H NMR] - Spectrum. Retrieved from [Link]
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NIST. (n.d.). Urea, methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Urea, methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]
- Santos, S. S., et al. (2020). Qualitative Analysis of Hydroxyurea. Drug Analytical Research, 4(1), 18-21.
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NIST. (n.d.). Urea. In NIST Chemistry WebBook. Retrieved from [Link]
- Ganesan, A., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide and Its Derivatives.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11719, Methylurea. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3657, Hydroxyurea. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of solid polyurea. Retrieved from [Link]
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ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. Retrieved from [Link]
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physical and chemical properties of 1-Hydroxy-1-methylurea
An In-depth Technical Guide on 1-Hydroxy-1-methylurea
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: this compound, a derivative of the well-established therapeutic agent hydroxyurea, is a molecule of significant interest within the realms of medicinal chemistry and pharmacology. This guide provides a comprehensive technical overview of its core physical and chemical properties, detailed synthesis protocols, and an exploration of its potential mechanisms of action and applications. The content herein is curated to provide a foundational understanding for professionals engaged in drug discovery and development, offering insights grounded in established scientific principles.
Part 1: Core Physicochemical Properties
A fundamental aspect of drug development is the thorough characterization of a compound's physicochemical properties, which are pivotal in determining its behavior in biological systems.
Molecular and Physical Data Summary
The key physicochemical parameters of this compound are consolidated in the table below. This data is crucial for accurate dosage calculations, formulation development, and predictive modeling of its pharmacokinetic profile.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆N₂O₂ | [1][2] |
| Molecular Weight | 90.08 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 7433-43-4 | [1][2] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 65-68°C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| XLogP3 | -0.5 | [1] |
Expertise & Experience Insight: The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting that this compound is likely to be readily soluble in aqueous environments, a favorable characteristic for parenteral drug formulations. However, this may also imply lower permeability across lipid-rich biological membranes, a critical factor to consider in oral drug design. The reported melting point provides a useful parameter for identity and purity assessment.
Part 2: Synthesis and Characterization Protocols
The synthesis of this compound is achievable through established organic chemistry methodologies. This section provides a detailed, self-validating protocol for its preparation and subsequent analytical confirmation.
Synthesis of this compound
The synthesis can be approached through the N-methylation of a suitable hydroxyurea precursor or via the reaction of N-methylhydroxylamine with a cyanate source. A general, reliable approach is outlined below.
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis and analysis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an aqueous solution of N-methylhydroxylamine hydrochloride and neutralize it carefully with a suitable base (e.g., sodium bicarbonate) to generate the free hydroxylamine.
-
Reaction Initiation: To the solution of N-methylhydroxylamine, add an equimolar amount of potassium cyanate in water.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction typically proceeds over several hours.
-
Product Isolation: Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a neutral or slightly acidic pH. This step is critical as hydroxyureas can be unstable in strongly acidic or basic conditions.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate, to isolate the product.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Trustworthiness of Protocol: This protocol is based on well-established reactions in organic synthesis. The use of readily available starting materials and standard laboratory techniques ensures its reproducibility. The inclusion of analytical characterization at the end is a crucial self-validating step to confirm the integrity of the final product.
Part 3: Potential Mechanism of Action and Therapeutic Applications
The biological activity of this compound is anticipated to be similar to its parent compound, hydroxyurea, a known inhibitor of ribonucleotide reductase.
Inhibition of Ribonucleotide Reductase
Hydroxyurea functions by quenching a critical tyrosyl free radical within the active site of the M2 subunit of ribonucleotide reductase, thereby inhibiting the enzyme's activity.[3] This enzymatic inhibition leads to the depletion of deoxynucleotides, which are essential for DNA synthesis and repair.[3]
Logical Relationship Diagram:
Caption: The proposed mechanism of action of this compound leading to cell cycle arrest.
Potential Therapeutic Applications
Given its proposed mechanism, this compound has potential applications in therapeutic areas where inhibition of cell proliferation is desired.
-
Oncology: As a potential anticancer agent, it has been shown to inhibit tumor growth by impairing DNA replication.[2] Its efficacy could be explored in various cancer models, both as a monotherapy and in combination with other chemotherapeutic agents or radiation.[3]
-
Sickle Cell Anemia: Hydroxyurea is known to increase the production of fetal hemoglobin (HbF), which can ameliorate the symptoms of sickle cell anemia.[3] It is plausible that this compound could exhibit similar activity, warranting investigation in this area.
-
Antiviral Research: The replication of certain viruses is dependent on the host cell's ribonucleotide reductase. Therefore, inhibitors like this compound could potentially be developed as antiviral agents.
Authoritative Grounding: The therapeutic potential of hydroxyurea derivatives is well-documented. For instance, hydroxyurea is an FDA-approved drug for the treatment of chronic myeloid leukemia and sickle-cell disease.[4] The structural modification in this compound may lead to altered potency, selectivity, or pharmacokinetic properties, which is a common strategy in drug development to improve upon existing therapies.
References
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This compound | C2H6N2O2 | CID 81934 - PubChem . National Center for Biotechnology Information. [Link]
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Mechanism of action of hydroxyurea - PubMed . National Center for Biotechnology Information. [Link]
-
Hydroxyurea | CH4N2O2 | CID 3657 - PubChem . National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
1-Hydroxy-1-methylurea ribonucleotide reductase inhibition assay
Application Note & Protocols
Topic: Assay for Ribonucleotide Reductase Inhibition by 1-Hydroxy-1-methylurea and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ribonucleotide Reductase (RNR) is a fundamentally essential enzyme that catalyzes the rate-limiting step in the de novo synthesis of deoxyribonucleotides, the building blocks for DNA replication and repair.[1][2] This central role in cell proliferation makes it a prime target for anticancer therapeutics.[3][4] Hydroxyurea (HU) is a well-established RNR inhibitor used clinically for decades.[5][6] This guide provides a detailed framework and step-by-step protocols for assessing the inhibitory potential of HU derivatives, such as this compound, against Class Ia RNR. We will delve into the mechanistic basis of inhibition, present a robust radiometric assay, and discuss modern high-throughput alternatives, equipping researchers with the tools to rigorously evaluate novel RNR-targeting compounds.
Scientific Background: The RNR Enzyme and Mechanism of Inhibition
The Structure and Function of Class Ia Ribonucleotide Reductase
Class Ia RNRs, found in eukaryotes and many bacteria, are heterodimeric enzymes composed of two distinct subunits that form an active α₂β₂ complex.[7]
-
RRM1 Subunit (α₂): This large subunit houses the catalytic active site where the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) occurs. It also contains two critical allosteric sites that regulate substrate specificity and overall enzyme activity.[8][9]
-
RRM2 Subunit (β₂): The smaller subunit contains a di-iron center that generates and stabilizes a crucial tyrosyl free radical.[7] This radical is essential for initiating the catalytic cycle. Through a long-range radical transfer process, the tyrosyl radical is shuttled to a cysteine residue in the RRM1 active site, enabling the reduction of the ribonucleotide substrate.[9][10]
Mechanism of Inhibition by Hydroxyurea and its Analogs
Hydroxyurea and, by extension, its derivatives like this compound, function as potent RNR inhibitors by directly targeting the RRM2 subunit. The primary mechanism involves the quenching of the essential tyrosyl free radical.[5][11][12] The inhibitor donates an electron to the radical, effectively neutralizing it and rendering the enzyme inactive.[12] This halts the entire catalytic process, leading to a depletion of the cellular dNTP pool, which in turn stalls DNA synthesis and induces cell cycle arrest, primarily in the S phase.[10][11][12]
Principles of the RNR Inhibition Assay
The core principle of any RNR activity assay is to quantify the conversion of a ribonucleotide substrate to its corresponding deoxyribonucleotide product over time. By introducing an inhibitor like this compound, one can measure the reduction in product formation, allowing for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀).
The reaction requires several key components:
-
Enzyme: Both RRM1 and RRM2 subunits are necessary for activity.[7]
-
Substrate: Typically a labeled or unlabeled ribonucleoside diphosphate (e.g., CDP, ADP).
-
Allosteric Effector: ATP is a general positive allosteric effector required for overall activity.[2][8]
-
Reducing System: A physiological reducing agent is required to regenerate the active site cysteines after each catalytic cycle. The thioredoxin (Trx) / thioredoxin reductase (TrxR) / NADPH system is commonly used.[8][13]
-
Buffer and Cofactors: A suitable buffer (e.g., HEPES) and magnesium ions are needed to maintain pH and support enzymatic function.
Experimental Workflow: A General Overview
The workflow for assessing RNR inhibition is a multi-step process that demands precision. The fundamental steps are consistent whether using a traditional radiometric method or a modern mass spectrometry-based approach.
Detailed Protocol 1: Radiometric [³H]CDP Reduction Assay
This protocol is a robust, well-established method for measuring RNR activity and its inhibition. It relies on the separation of the radioactive product, [³H]dCDP, from the radioactive substrate, [³H]CDP.
Reagents and Buffers
| Component | Stock Concentration | Final Concentration | Rationale & Notes |
| HEPES, pH 7.6 | 1 M | 50 mM | Provides stable buffering in the optimal pH range for the enzyme. |
| Magnesium Acetate | 1 M | 15 mM | Mg²⁺ is an essential cofactor for RNR activity. |
| Dithiothreitol (DTT) | 1 M | 6-20 mM | Serves as a reducing agent to regenerate the enzyme's active site. Prepare fresh daily. |
| ATP | 100 mM | 2-3 mM | Acts as the primary positive allosteric effector to activate the enzyme.[8] |
| NADPH | 100 mM | 2 mM | The ultimate source of reducing equivalents for the thioredoxin system.[8] |
| Human Thioredoxin (hTrx1) | 1 mM | 25 µM | The direct physiological protein reductant for RNR.[8] |
| Human Thioredoxin Reductase (hTrxR1) | 100 µM | 0.2 µM | Regenerates reduced thioredoxin using electrons from NADPH.[8] |
| CDP (unlabeled) | 100 mM | 0.5-2 mM | The primary substrate for the reaction. |
| [5-³H]CDP | 1 mCi/mL | ~1 µCi per reaction | The radiolabeled tracer substrate used for detection. |
| RRM1 & RRM2 Subunits | 10-20 µM | 0.1-4 µM | The enzyme. Often used in a 1:5 or 5:1 molar ratio to ensure one subunit is not limiting.[7][8] |
| This compound | 100 mM in H₂O | Variable (for IC₅₀) | The test inhibitor. A stock of Hydroxyurea can be used as a positive control. |
| Perchloric Acid (HClO₄) | 4 M | 0.4 M | Used to quench the reaction by denaturing the enzyme. |
Step-by-Step Methodology
-
Prepare Master Mix: On ice, prepare a master mix containing HEPES, Mg-acetate, DTT, ATP, NADPH, hTrx1, hTrxR1, CDP, and [³H]CDP for the total number of reactions plus 10% extra volume.
-
Aliquot Inhibitor: In individual microcentrifuge tubes, aliquot the required volumes of this compound at various concentrations to generate a dose-response curve (e.g., 0.1 µM to 1 mM). Include a "no inhibitor" control (vehicle only, e.g., water) and a positive control (e.g., 100 µM Hydroxyurea).
-
Add Master Mix: Add the master mix to each tube containing the inhibitor or vehicle.
-
Pre-Incubate: Pre-incubate the tubes at 37°C for 2 minutes to bring them to the reaction temperature.
-
Prepare Enzyme Mix: Just before use, dilute the RRM1 and RRM2 subunits in reaction buffer and mix them. Keep on ice.
-
Initiate Reaction: Start the reaction by adding the RNR enzyme mix to each tube. Vortex gently and briefly centrifuge to collect the contents.
-
Self-Validation Control: Prepare a "no enzyme" control tube to measure background signal.
-
-
Incubate: Incubate the reactions at 37°C for 20-30 minutes. Ensure the reaction time is within the linear range of product formation.
-
Quench Reaction: Stop the reaction by adding a defined volume of cold 4 M perchloric acid. Vortex immediately.
-
Neutralize and Separate:
-
Incubate the quenched reactions on ice for 10 minutes to precipitate proteins.
-
Centrifuge at >14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube. The product ([³H]dCDP) must now be separated from the substrate ([³H]CDP). This can be achieved using various methods, including HPLC or boronate affinity chromatography.[2]
-
-
Quantify Product: The amount of [³H]dCDP formed is quantified using liquid scintillation counting.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: High-Throughput LC-MS/MS Assay
This modern approach offers higher throughput, avoids radioactivity, and can simultaneously measure the formation of all four deoxyribonucleotides (dADP, dGDP, dCDP, dUDP).[14]
Modifications to the Protocol
-
Substrates: Use unlabeled ribonucleotide substrates (CDP, ADP, GDP, UDP).
-
Reaction Quenching: Instead of perchloric acid, the reaction can be quenched by adding ice-cold methanol, which also helps precipitate the protein.
-
Sample Preparation: After quenching and centrifugation, the supernatant is typically filtered and directly injected into the LC-MS/MS system or may require a dephosphorylation step using an enzyme like alkaline phosphatase to convert dNDPs to deoxyribonucleosides for better chromatographic separation and detection.
-
Detection: A tandem mass spectrometer is used to detect and quantify the specific deoxyribonucleotide/deoxyribonucleoside products using Multiple Reaction Monitoring (MRM).[14] This requires developing specific mass transition parameters for each analyte.
Scientist's Note: The primary advantage of the LC-MS/MS method is its versatility. You can screen for inhibitors against the reduction of all four substrates simultaneously under various allosteric regulation conditions, providing a much richer dataset on the inhibitor's mode of action.[14]
Data Interpretation and Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Inactive enzyme subunits; Degradation of DTT or NADPH; Incorrect buffer pH. | Verify protein integrity via SDS-PAGE. Prepare fresh DTT and NADPH daily. Confirm the final pH of the reaction buffer. |
| High Background in "No Enzyme" Control | Contamination of substrate with product; Incomplete separation of product from substrate. | Use high-purity substrates. Optimize the HPLC or chromatography separation method. |
| Poor IC₅₀ Curve Fit | Incorrect inhibitor concentrations; Inhibitor instability or insolubility; Reaction time not in the linear range. | Verify inhibitor stock concentration and serial dilutions. Check inhibitor solubility in the assay buffer. Perform a time-course experiment to determine the linear range of the reaction. |
| Inconsistent Replicates | Pipetting errors; Inconsistent incubation times; Temperature fluctuations. | Use calibrated pipettes. Stagger the initiation of reactions to ensure precise timing. Use a calibrated water bath or heat block. |
References
-
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1–10. [Link]
- Elford, H. L., & van't Riet, B. (1985). Inhibition of ribonucleotide reductase by α-(N)-heterocyclic carboxyaldehyde thiosemicarbazones. Pharmacology & Therapeutics, 29(2), 239-254. (Note: While not directly cited, this provides context on RNR inhibitors).
-
L-A. D. Bury, C. L. C. et al. (2019). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLoS ONE, 14(7), e0219038. [Link]
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Yeh, Y. C., & Cheng, Y. C. (2001). A Simple and Sensitive Ribonucleotide Reductase Assay. Analytical Biochemistry, 290(2), 343-347. [Link]
-
Wikipedia contributors. (2023). Ribonucleotide reductase inhibitor. Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025). A Comparative Guide to Alternative Ribonucleotide Reductase Inhibitors to Hydroxyurea. BenchChem.
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Ciesla, J., & Płonka, P. M. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences, 22(14), 7671. [Link]
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Taylor & Francis. (n.d.). Ribonucleotide reductase inhibitor – Knowledge and References. Taylor & Francis Online. [Link]
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PLOS. (2019). Figure 1: An overview of the ribonucleotide reductase reaction, classes, and allosteric regulation. PLOS ONE. [Link]
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Fairman, J. W., Wijerathna, S. R., et al. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 54(50), 7465–7473. [Link]
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Xu, X., & Liu, X. (2018). The Cell Killing Mechanisms of Hydroxyurea. Genes, 9(12), 598. [Link]
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Tholander, F., & Sjöberg, B. M. (2012). Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. Proceedings of the National Academy of Sciences, 109(25), 9786-9791. [Link]
-
Greene, B. L., Abdur-Rashid, A., et al. (2020). Subunit Interaction Dynamics of Class Ia Ribonucleotide Reductases: In Search of a Robust Assay. Biochemistry, 59(13), 1341–1351. [Link]
-
Fairman, J. W., Wijerathna, S. R., et al. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 54(50), 7465–7473. [Link]
-
Johansson, E., & Sjöberg, B. M. (2007). Diversity in Overall Activity Regulation of Ribonucleotide Reductase. Journal of Biological Chemistry, 282(18), 13579-13585. [Link]
-
Dr. Prakash Mungli. (2021, August 18). Ribonucleotide Reductase. YouTube. [Link]
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Chen, W., Li, Y., et al. (2013). A Small-Molecule Blocking Ribonucleotide Reductase Holoenzyme Formation Inhibits Cancer Cell Growth and Overcomes Drug Resistance. Molecular Cancer Therapeutics, 12(9), 1984-1995. [Link]
-
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Semantic Scholar. [Link]
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Al-Bacha, D., & Parker, W. B. (2020). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Molecules, 25(18), 4248. [Link]
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Tholander, F., & Sjöberg, B. M. (2013). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. FEBS Letters, 587(1), 125-129. [Link]
-
Barry, E. R., Henkin, G., et al. (2016). Hydroxyurea-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase. Cell Reports, 17(8), 1937-1944. [Link]
-
Mai, X., Lu, X., et al. (2010). Synthesis, antitumor evaluation and crystal structure of hydroxyurea derivatives. Chemical & Pharmaceutical Bulletin, 58(1), 94-97. [Link]
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Application Notes and Protocols for 1-Hydroxy-1-methylurea in Cell Culture
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Disclaimer: 1-Hydroxy-1-methylurea is a derivative of hydroxyurea. Due to limited specific data on this compound, the following application notes and protocols are largely based on the extensive research and established methodologies for its well-characterized analog, hydroxyurea. Researchers should use this information as a starting point and optimize conditions for their specific cell lines and experimental goals.
Introduction: Unveiling the Potential of this compound
This compound belongs to the family of hydroxyurea derivatives, which are renowned for their potent effects on DNA synthesis and cell cycle progression.[1] While hydroxyurea has been a cornerstone in cancer therapy and cell biology research for decades, its derivatives, such as this compound, offer the potential for modified activity, providing new avenues for investigation in oncology and drug development.[2][3] These compounds are primarily recognized as inhibitors of ribonucleotide reductase (RNR), a critical enzyme in the DNA synthesis pathway.[4][5] By targeting this enzyme, this compound can be employed to induce cell cycle arrest, trigger replication stress, and ultimately influence cell fate, making it a valuable tool for studying fundamental cellular processes and for the development of novel therapeutic strategies.
Mechanism of Action: A Targeted Disruption of DNA Synthesis
The primary molecular target of hydroxyurea and its derivatives is the enzyme ribonucleotide reductase (RNR).[4][5] RNR is responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the essential precursors for DNA synthesis. The mechanism of inhibition involves the quenching of a tyrosyl free radical at the active site of the R2 subunit of RNR.[6] This inactivation of RNR leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs).
The scarcity of dNTPs has profound consequences for the cell:
-
Replication Fork Stalling: DNA polymerases require a continuous supply of dNTPs to replicate the genome. A depleted dNTP pool causes the replication machinery to stall, leading to what is known as replication stress.[5]
-
S-Phase Arrest: The cell cycle machinery senses this replication stress and activates checkpoint pathways, primarily the ATR-Chk1 signaling cascade, to halt the cell cycle in the S-phase.[7] This pause allows the cell to attempt to repair the stalled replication forks and replenish the dNTP pool.
-
Induction of DNA Damage: Prolonged replication fork stalling can lead to their collapse, resulting in DNA double-strand breaks. This accumulation of DNA damage can ultimately trigger cellular senescence or apoptosis (programmed cell death).[2][4]
Caption: Mechanism of action of this compound.
Physicochemical Properties and Reagent Preparation
| Property | Value | Source |
| Molecular Formula | C₂H₆N₂O₂ | [8] |
| Molecular Weight | 90.08 g/mol | [8] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 65-68°C | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
Stock Solution Preparation (100 mM):
-
Weighing: Accurately weigh out 9.008 mg of this compound.
-
Dissolving: Dissolve the powder in 1 mL of sterile DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.
Note: The stability of this compound in aqueous solutions may be limited. It is recommended to prepare fresh dilutions in cell culture medium immediately before use. Based on studies of hydroxyurea, its stability in aqueous solutions is temperature-dependent.[9]
Application 1: Cell Cycle Synchronization at the G1/S Boundary
A key application of hydroxyurea and its derivatives is the synchronization of cell populations in the late G1 or early S phase.[10][11] This is invaluable for studying cell cycle-dependent processes.
Protocol: Cell Cycle Synchronization
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- 2. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
Application Notes and Protocols for 1-Hydroxy-1-methylurea as a DNA Synthesis Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction
1-Hydroxy-1-methylurea is a derivative of hydroxyurea, a well-established clinical agent used in the treatment of myeloproliferative disorders and sickle cell anemia.[1] Like its parent compound, this compound functions as a potent inhibitor of DNA synthesis, making it a valuable tool for cancer research and drug development.[2] This document provides a comprehensive guide to the application of this compound in a research setting, detailing its mechanism of action and providing step-by-step protocols for its characterization.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Hydroxy-N-methylurea, 1-Methylhydroxyurea | [3] |
| Molecular Formula | C2H6N2O2 | [3] |
| Molecular Weight | 90.08 g/mol | [3] |
| CAS Number | 7433-43-4 | [3] |
Mechanism of Action
The primary mechanism by which this compound and other hydroxyurea derivatives inhibit DNA synthesis is through the quenching of the tyrosyl free radical at the active site of the M2 subunit of ribonucleotide reductase (RNR).[4] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1][5] Inhibition of RNR leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which in turn stalls DNA replication forks, leading to S-phase cell cycle arrest.[1][4]
Recent studies on hydroxyurea also suggest the involvement of reactive oxygen species (ROS) in its cytotoxic effects.[1] Prolonged exposure to hydroxyurea can lead to the accumulation of DNA damage, which, if not adequately repaired, can trigger apoptotic cell death.[1] This dual mechanism of action—direct inhibition of DNA synthesis and induction of DNA damage—makes hydroxyurea and its derivatives potent anti-proliferative agents.
Caption: Mechanism of action of this compound.
Comparative Potency
Studies have shown that N-methylhydroxyurea (this compound) is a more potent inhibitor of DNA synthesis than its parent compound, hydroxyurea. The following table summarizes the inhibitory effects of various hydroxyurea derivatives on the incorporation of thymidine-3H into the DNA of HeLa cells.
| Compound | Relative Potency (vs. Hydroxyurea) |
| Dihydroxyurea | > |
| N-methylhydroxyurea | > |
| N-acetylhydroxyurea | = |
| Hydroxyurea | 1 |
| N-hydroxyguanidine | = |
| N-hydroxyurethane | = |
| N-ethylhydroxyurea | = |
| 3-phenyl-1-hydroxyurea | < |
| Formamidoxime | < |
| N-methylacetohydroxamic acid | < |
| N-methylhydroxylamine | < |
| Acetohydroxamic acid | < |
| Data adapted from Young C. et al., 2006[2] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for characterizing the effects of this compound on cultured cells.
Protocol 1: Assessment of DNA Synthesis Inhibition by [³H]-Thymidine Incorporation
This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[6]
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, COLO-205)
-
Complete cell culture medium
-
96-well cell culture plates
-
[³H]-Thymidine
-
Cell harvester
-
Glass fiber filters
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Radiolabeling: Add [³H]-Thymidine to each well at a final concentration of 1 µCi/well and incubate for 4-6 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This will lyse the cells and trap the DNA containing the incorporated [³H]-Thymidine onto the filter.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are directly proportional to the amount of [³H]-Thymidine incorporated and thus to the rate of DNA synthesis. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits DNA synthesis by 50%).[6]
Note: The use of [³H]-thymidine has been reported to potentially induce cell-cycle arrest and DNA damage, which could interfere with the interpretation of results.[7] Non-radioactive alternatives like the Click-iT™ EdU assay are also available.[8][9]
Caption: [³H]-Thymidine Incorporation Assay Workflow.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11][12]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A is crucial to ensure that only DNA is stained.[10]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: The resulting data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with this compound is expected to cause an accumulation of cells in the S phase.
Caption: Cell Cycle Analysis Workflow.
Protocol 3: Western Blot Analysis of DNA Damage Response Markers
This protocol is used to detect the activation of the DNA damage response (DDR) pathway by analyzing the expression and phosphorylation of key proteins.[13][14][15]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-ATR, anti-phospho-Chk1, anti-phospho-Chk2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of the target protein.
Sources
- 1. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Inhibition of DNA Synthesis by Hydroxyurea : Structure-Activity Relationships 1 | Semantic Scholar [semanticscholar.org]
- 3. This compound | C2H6N2O2 | CID 81934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: N-Hydroxy-N-methylurea (NMU) in Cancer Research Models
Authored by a Senior Application Scientist
Introduction: N-Hydroxy-N-methylurea (NMU), also known as N-methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent widely employed in experimental oncology to induce tumors in animal models.[1][2][3] Its utility in cancer research stems from its ability to reliably induce organ-specific cancers that closely mimic human malignancies in their histopathological and molecular features.[1][4][5] This guide provides an in-depth overview of the mechanisms of NMU-induced carcinogenesis and detailed protocols for establishing mammary and prostate cancer models, designed for researchers, scientists, and drug development professionals.
Scientific Integrity and Logic
As a direct-acting carcinogen, NMU does not require metabolic activation to exert its effects, offering a high degree of reproducibility in tumor induction.[6] The protocols outlined herein are designed as self-validating systems, incorporating key considerations for experimental design, from carcinogen handling and preparation to animal selection and tumor monitoring.
Part 1: Mechanism of Action of N-Hydroxy-N-methylurea
NMU's carcinogenicity is primarily attributed to its function as an alkylating agent. It spontaneously breaks down to form a methyldiazonium ion, which then transfers a methyl group to nucleophilic sites on DNA bases.[2][3] This methylation can lead to DNA damage, including the formation of O6-methylguanine (O6-MeG), a highly mutagenic lesion.[7] If not repaired by cellular DNA repair mechanisms, O6-MeG can mispair with thymine during DNA replication, resulting in G:C to A:T transition mutations.[2]
The accumulation of these mutations in critical genes, such as oncogenes and tumor suppressor genes, can disrupt normal cellular processes, leading to uncontrolled cell proliferation and neoplastic transformation.[8] For instance, activating mutations in the ras family of proto-oncogenes are frequently observed in NMU-induced tumors.[9]
Signaling Pathway Perturbation by NMU
The genetic alterations initiated by NMU-induced DNA damage can trigger a cascade of downstream signaling events that promote tumorigenesis. This includes the dysregulation of pathways involved in cell cycle control, apoptosis, and angiogenesis.
Caption: NMU-induced carcinogenesis pathway.
Part 2: Safety and Handling of NMU
NMU is a potent carcinogen, mutagen, and teratogen and must be handled with extreme caution.[10][11][12] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, double nitrile gloves, and chemical safety goggles when handling NMU.[11] Work should be conducted in a certified chemical fume hood.[11]
-
Preparation: NMU is a pale yellow, light-sensitive solid.[10][12] It should be stored under refrigeration in a tightly closed container.[10] Due to its instability in aqueous solutions, NMU solutions should be prepared fresh immediately before use.[12][13]
-
Waste Disposal: All NMU-contaminated materials, including animal bedding for the first three days post-administration, must be treated as hazardous waste and disposed of according to institutional guidelines.[11]
-
Spill Management: In case of a spill, evacuate the area. The spill should be decontaminated using a 5% acetic acid solution followed by soap and water.[14]
Part 3: Experimental Protocols
Protocol 1: Induction of Mammary Tumors in Rats
The NMU-induced rat mammary carcinoma model is one of the most widely used systems for studying breast cancer as it closely mimics the human disease in terms of hormone dependence and histology.[1][4]
Materials:
-
N-Hydroxy-N-methylurea (NMU)
-
0.9% NaCl solution, sterile
-
Female Sprague-Dawley or Wistar-Furth rats, 49-58 days of age[13]
-
Appropriate caging and husbandry supplies
-
Calipers for tumor measurement
Experimental Workflow:
Caption: Workflow for NMU-induced mammary carcinogenesis.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize female Sprague-Dawley or Wistar-Furth rats (49-58 days of age) to the housing conditions for at least one week prior to the start of the experiment.
-
NMU Preparation: Immediately before use, dissolve NMU in sterile 0.9% NaCl solution. The solution should be protected from light.
-
Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of NMU at a dose of 50 mg/kg body weight.[13][15][16] Solutions should be used within 15 minutes of preparation.[13]
-
Tumor Monitoring: Begin weekly palpation of the mammary glands four weeks post-injection to detect tumor formation.[13]
-
Data Collection: Once tumors are palpable, measure their dimensions weekly using calipers. Record tumor incidence, latency, and multiplicity.
-
Endpoint: The study can be terminated at a predetermined time point or when tumors reach a specified size, according to the approved animal care and use protocol.
-
Tissue Analysis: At necropsy, collect mammary tumors and other relevant tissues for histopathological and molecular analyses.[17][18]
Expected Outcomes and Data Presentation:
The incidence of mammary tumors is dose-dependent, with higher doses leading to increased tumor incidence and decreased latency.[13][15] The majority of tumors induced are adenocarcinomas.[17]
| NMU Dose (mg/kg BW) | Rat Strain | Tumor Incidence (%) | Average Latency (weeks) | Tumor Multiplicity (tumors/rat) |
| 10 | Wistar-Furth | - | 26.00 ± 2.00 | - |
| 20 | Wistar-Furth | - | 22.57 ± 1.85 | - |
| 30 | Wistar-Furth | - | 15.85 ± 1.32 | - |
| 50 | Wistar-Furth | - | 10.48 ± 0.40 | - |
| 50 | Sprague-Dawley | 82.86 | 15.3 (107 days) | 4.7 ± 0.33 |
Data compiled from multiple sources.[13][18]
Protocol 2: Induction of Prostate Tumors in Rats
The NMU and testosterone-induced prostate cancer model in rats is a reliable system that recapitulates many aspects of human prostate cancer.[19][20]
Materials:
-
N-Hydroxy-N-methylurea (NMU)
-
Testosterone propionate
-
Cyproterone acetate or flutamide
-
Male Wistar WU or Fischer F344 rats
-
Appropriate caging and husbandry supplies
Step-by-Step Methodology:
-
Androgen Deprivation: Administer an anti-androgen such as cyproterone acetate or flutamide to male rats for approximately 3 weeks to induce prostatic cell proliferation arrest.[20]
-
Synchronized Cell Proliferation: Following androgen deprivation, administer one to three daily injections of testosterone propionate to induce a synchronized wave of cell proliferation in the prostate epithelium.[20]
-
NMU Administration: At the peak of testosterone-induced cell proliferation, administer a single injection of NMU.
-
Hormonal Promotion: Provide low-dose, long-term testosterone treatment to promote the development of prostate tumors.[19]
-
Monitoring and Endpoint: Monitor the animals for signs of tumor development. The endpoint is typically determined by the study objectives and animal welfare considerations.
-
Tissue Analysis: At necropsy, collect the prostate and other accessory sex glands for histopathological examination. The majority of tumors are expected to be adenocarcinomas.[19]
Expected Outcomes:
This model yields a high incidence of adenocarcinomas in the anterior and dorsolateral prostate, which can metastasize to the lungs and abdominal structures.[19] The choice of rat strain is critical, with Wistar WU and Fischer F344 strains showing the highest tumor incidences.[19]
Part 4: Concluding Remarks
N-Hydroxy-N-methylurea is a valuable tool in cancer research, enabling the creation of robust and clinically relevant animal models. The protocols described provide a framework for the successful induction of mammary and prostate cancers. Researchers must adhere to strict safety precautions when working with this potent carcinogen. The reproducibility and translatability of these models make them indispensable for investigating cancer etiology, progression, and for the preclinical evaluation of novel therapeutic and preventative strategies.
References
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- Animal Models of N-Methyl-N-nitrosourea-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo.
- Histological analysis of low dose NMU effects in the r
- Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer - Oxford Academic.
- Lifetime dose-response relationships for mammary tumor induction by a single administration of N-methyl-N-nitrosourea - PubMed.
- Histological analysis of N-nitroso-N-methylurea (NMU)-induced rat...
- The MNU Plus Testosterone Rat Model of Prost
- N-NITROSO-N-METHYLUREA HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov.
- Histopathology and Immunohistochemical Expression of N-Methyl-N-Nitrosourea (NMU)
- SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea.
- The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis - PMC - PubMed Central.
- N-Nitroso-N-methylurea - MedchemExpress.com.
- N-Nitroso-N-methylurea - Wikipedia.
- Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer - PubMed.
- ras gene mutations are absent in NMU-induced mammary carcinomas
- CAS 684-93-5: N-Methyl-N-nitrosourea | CymitQuimica.
- n-nitroso-n-methylurea - Report | CAMEO Chemicals | NOAA.
- N-Methyl-N-nitrosourea as a mammary carcinogenic agent | Request PDF - ResearchG
- Realistic aspects behind the application of the rat model of chemically-induced mammary cancer - Veterinary World.
- N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem.
- Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed.
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Introduction: The Therapeutic Potential of Hydroxyurea Derivatives in Leukemia
An in-depth guide for researchers, scientists, and drug development professionals on the application of hydroxyurea and its derivatives, such as 1-Hydroxy-1-methylurea, in leukemia cell line research.
Hydroxyurea (HU) is a simple, yet potent, antineoplastic agent that has been a cornerstone in the treatment of myeloproliferative neoplasms, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[1][2] Its derivative, this compound, is a methylated analogue with demonstrated anticancer activity, primarily through the impairment of DNA replication.[3] While specific research on this compound in leukemia is not extensively documented, its structural similarity to hydroxyurea suggests a comparable mechanism of action and application.
This guide provides a comprehensive overview of the established applications of hydroxyurea in leukemia cell line research, offering a robust framework and detailed protocols that can be readily adapted for the investigation of its derivatives, including this compound. The principles and methodologies outlined here serve as a foundational platform for researchers exploring this class of compounds for novel leukemia therapies.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition and Beyond
The primary and most well-understood mechanism of action for hydroxyurea is the inhibition of ribonucleotide reductase (RNR).[1][4] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair.[4] By scavenging a crucial tyrosyl free radical within the RRM2 subunit of RNR, hydroxyurea depletes the cellular dNTP pool.[5][6] This leads to the stalling of DNA replication forks, triggering replication stress and inducing a cell cycle arrest in the S phase.[5][7]
Prolonged replication stress and the accumulation of single-stranded DNA can lead to DNA double-strand breaks, ultimately culminating in programmed cell death, or apoptosis.[4][8]
Caption: Primary mechanism of Hydroxyurea action.
Beyond RNR inhibition, other mechanisms may contribute to hydroxyurea's cytotoxicity in specific contexts:
-
Reactive Oxygen Species (ROS): Studies have shown a direct link between hydroxyurea treatment and the production of ROS in both yeast and human cells, which can inhibit replicative polymerases.[9]
-
MMP2 Inhibition: In MLL-rearranged (MLL-r) acute myeloid leukemia cells, hydroxyurea may induce cell death through the inhibition of matrix metallopeptidase 2 (MMP2), rather than solely through RNR inhibition.[5]
Key Applications and Expected Outcomes in Leukemia Cell Lines
Induction of Cell Cycle Arrest
Treatment of leukemia cell lines with hydroxyurea predictably leads to a significant accumulation of cells in the S phase of the cell cycle.[5][8] This effect is dose- and time-dependent and is a direct consequence of dNTP depletion slowing DNA synthesis. This S-phase arrest can be a terminal fate for the cells or a precursor to apoptosis upon prolonged exposure.[4]
Induction of Apoptosis and Cell Death
Sustained S-phase arrest and the resulting DNA damage trigger the intrinsic apoptotic pathway. Key events include the activation of effector caspases (like caspase-3 and -7), cleavage of poly(ADP-ribose) polymerase (PARP), and externalization of phosphatidylserine on the cell membrane.[4][10][11] The response is often dependent on the p53 status of the cell line, with wild-type p53 cells showing increased sensitivity.[8][12] In some MLL-rearranged leukemia cells, high concentrations of hydroxyurea induce apoptosis, while lower concentrations may lead to necroptosis, a form of programmed necrosis.[5]
Modulation of Apoptotic Signaling Pathways
Hydroxyurea treatment influences the delicate balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[13][14] In sensitive cells, treatment can lead to the upregulation of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins such as Bcl-2 and Mcl-1, tipping the cellular balance towards death.[8][15][16][17] Conversely, resistant cells, such as those driven by the BCR-ABL1 oncogene, may exhibit robust expression of anti-apoptotic proteins like BCL-XL, which protects them from hydroxyurea-induced apoptosis.[4]
Quantitative Data Summary: IC50 Values of Hydroxyurea
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 of hydroxyurea varies across different leukemia cell lines, reflecting their unique genetic and molecular profiles.
| Cell Line | Leukemia Type | Reported IC50 (72h treatment) | Reference |
| THP1 | AML (MLL-AF9) | ~100 µM | [5] |
| NOMO1 | AML (MLL-AF9) | ~100 µM | [5] |
| OCI-AML3 | AML (p53 wild-type) | 100-200 µM | [12] |
| HL-60 | AML | 100-200 µM | [12] |
| MV4-11 | AML | < 100 µM | [12] |
| MOLM-13 | AML | < 100 µM | [12] |
Note: These values are approximate and can vary based on experimental conditions such as cell density and media formulation. It is crucial to determine the IC50 empirically for each specific cell line and experimental setup.
Experimental Workflow and Protocols
A typical workflow for evaluating this compound involves a tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.
Caption: Standard experimental workflow.
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] This protocol is fundamental for determining the dose-dependent cytotoxic effect of this compound.
Materials:
-
Leukemia cell lines (e.g., THP-1, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO or sterile water)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase. Perform a cell count using a hemocytometer to ensure viability is >95%.[19]
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Rationale: Seeding an appropriate number of cells is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.
-
-
Compound Treatment:
-
After 24 hours of incubation (to allow cells to acclimatize), prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 1 mM.
-
Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Carefully add 100 µL of the diluted compound solutions to the respective wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ humidified incubator. A 72-hour incubation is common for assessing cytotoxicity.[12]
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Solubilization and Reading:
-
Centrifuge the plate (if using suspension cells) and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control: (Absorbance of treated sample / Absorbance of vehicle control) x 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
Materials:
-
Treated and control cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Resuspend the pellet in the residual PBS and, while vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise.
-
Rationale: Dropwise addition of ethanol while vortexing prevents cell clumping and ensures proper fixation.
-
Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Apoptosis Detection via Annexin V and PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC or APC), can identify early apoptotic cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest approximately 0.5 x 10⁶ cells per sample by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Rationale: This staining must be done on live, unfixed cells. Fixation can permeabilize membranes, leading to false-positive results.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (often due to mechanical damage)
-
-
Protocol 4: Western Blotting for Mechanistic Markers
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is crucial for investigating the molecular pathways affected by this compound.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Key Protein Targets:
| Pathway | Primary Antibody Target | Expected Result with Effective Treatment |
| DNA Damage | Phospho-Histone H2A.X (γH2AX) | Increase |
| Apoptosis | Cleaved Caspase-3 | Increase |
| Apoptosis | Cleaved PARP | Increase (appearance of 89 kDa fragment) |
| Apoptosis | Bcl-2 | Decrease |
| Apoptosis | Mcl-1 | Decrease |
| Apoptosis | BAX | Increase or no change |
| Cell Cycle | Cyclin A / Cyclin E | Increase (reflecting S-phase arrest) |
| Loading Control | β-Actin, GAPDH, or HSP90 | No change |
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control to compare protein expression across samples.
References
-
Cui, W., Lyu, J., Wang, Y., et al. (2022). Targeting matrix metallopeptidase 2 by hydroxyurea selectively kills acute myeloid mixed-lineage leukemia. Cell Death Discovery. Available at: [Link]
-
Sabatinos, S. A., Ranatunga, W., Yuan, J., et al. (2022). Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Leitch, C., Osdal, T., Andresen, V., et al. (2016). Hydroxyurea synergizes with valproic acid in wild-type p53 acute myeloid leukaemia. Oncotarget. Available at: [Link]
-
Chou, J. T., Beck, W. T., Khwaja, T., et al. (1977). Synthesis and anticancer activity of novel cyclic N-hydroxyureas. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Ly, T., Ahmad, Y., Shlien, A., et al. (2015). Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells. eLife. Available at: [Link]
-
Anand, S., Verma, H., Kumar, L., & Singh, N. (1995). Induction of apoptosis in chronic myelogenous leukemia lymphocytes by hydroxyurea and adriamycin. Cancer Letters. Available at: [Link]
-
Nakamura, K., Nakata, J., Shima, Y., et al. (2010). Hydroxyurea upregulates NKG2D ligand expression in myeloid leukemia cells synergistically with valproic acid and potentially enhances susceptibility of leukemic cells to natural killer cell-mediated cytolysis. Cancer Science. Available at: [Link]
-
dos Santos, L., de Oliveira, J., & Ribeiro, L. (2014). BCL-2 Family Overexpression and Chemoresistance in Acute Myeloid Leukemia. Journal of Cancer Science & Therapy. Available at: [Link]
-
Chou, J. T., Beck, W. T., Khwaja, T. A., et al. (1977). Synthesis and anticancer activity of novel cyclic N-hydroxyureas. Semantic Scholar. Available at: [Link]
-
Heinzl, J., Himmelsbach, K., Heering, J., et al. (2021). Oncogenic Kinase Cascades Induce Molecular Mechanisms That Protect Leukemic Cell Models from Lethal Effects of De Novo dNTP Synthesis Inhibition. Cancers. Available at: [Link]
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Perković, M., Butković, K., Kraljević, T. G., et al. (2020). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Molecules. Available at: [Link]
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Nakamura, K., Nakata, J., Shima, Y., et al. (2010). Hydroxyurea upregulates NKG2D ligand expression in myeloid leukemia cells synergistically with valproic acid and potentially enhances susceptibility of leukemic cells to natural killer cell-mediated cytolysis. Cancer Science. Available at: [Link]
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Lessard, C. B., et al. (2021). Hydroxyurea and 5-aza-2′-dC treatment of myeloid leukemia cell lines. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Hydroxyurea. PubChem Compound Database. Available at: [Link]
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Tsolou, A., et al. (2010). The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias. The Journal of Hematology. Available at: [Link]
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Flieger, D., et al. (2013). Hydroxyurea potentiates the caspase-independent killing of B-cell lines by rituximab and GA101. Investigational New Drugs. Available at: [Link]
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Fishbein, W. N., & Carbone, P. P. (1965). HYDROXYUREA: MECHANISM OF ACTION. Science. Available at: [Link]
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Al-Jibori, S. A., et al. (2016). New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. ResearchGate. Available at: [Link]
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Maharjan, B. (2018). In-Cell Western™ Assay (COS Cells Phospho-p53 Detection in Response to Hydroxyurea). protocols.io. Available at: [Link]
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Tsolou, A., et al. (2010). The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias. ResearchGate. Available at: [Link]
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Gordon, V. L., et al. (2020). Caspase activation precedes overt cell death in leukemia cells subjected to dynamin inhibition. ResearchGate. Available at: [Link]
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Wu, Y., et al. (2020). Targeting Bcl-2 Proteins in Acute Myeloid Leukemia. Frontiers in Oncology. Available at: [Link]
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Leonard, F., et al. (2021). Dysregulation of BCL-2 family proteins by leukemia fusion genes. FEBS Journal. Available at: [Link]
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Liu, Y., et al. (2015). Hydroxyurea Induces Cytokinesis Arrest in Cells Expressing a Mutated Sterol-14α-Demethylase in the Ergosterol Biosynthesis Pathway. G3: Genes, Genomes, Genetics. Available at: [Link]
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Ferry-Dumazet, H., et al. (2002). Constant induction of caspase activity by RES in leukemia cells. ResearchGate. Available at: [Link]
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Marashdeh, L. (2025). Synergistic antileukemic effects of hydroxyurea and SRJ23 in T-cell acute lymphoblastic leukemia. Discover Medicine. Available at: [Link]
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Zhang, Y., & Man, C. (2013). Effector Caspases and Leukemia. Journal of Cancer. Available at: [Link]
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Faviero, G. (2015). Can anyone help to determine minimal concentration of hydroxyurea necessary to inhibit replication of mammalian cells in vitro, w/o cell death? ResearchGate. Available at: [Link]
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Application Notes and Protocols: A Guide to the Experimental Use of N-Hydroxy-N-methylurea in HeLa Cells
A Note to the Research Community:
Following a comprehensive review of publicly available scientific literature, we have determined that there is a significant lack of specific experimental data on the use of N-Hydroxy-N-methylurea (also known as 1-methylhydroxyurea) in HeLa cells. While this compound is identified as a methylated derivative of hydroxyurea with potential anticancer properties through the impairment of DNA replication, specific protocols, effective concentrations, and detailed cellular responses in the HeLa cell line are not documented in the current body of research.
The core principles of scientific integrity and the requirement for authoritative, verifiable references prevent the creation of a detailed, field-proven technical guide on a topic with such limited foundational data. To provide protocols without experimental backing would be speculative and could lead to inaccurate and unreliable research outcomes.
Alternative Focus: Experimental Use of Hydroxyurea in HeLa Cells
In contrast, the parent compound, Hydroxyurea (HU) , has been extensively studied in HeLa cells for decades. A wealth of information is available regarding its mechanism of action, established experimental protocols, and observed cellular effects. Therefore, as a valuable alternative, we present a detailed guide on the experimental use of Hydroxyurea in HeLa cells, a topic with a robust foundation in scientific literature, allowing for the creation of reliable and reproducible protocols.
Application Notes and Protocols: The Experimental Use of Hydroxyurea in HeLa Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyurea (HU), also known as hydroxycarbamide, is a well-established antineoplastic agent and a cornerstone of cell biology research.[1] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair.[1][2] This inhibitory action leads to the depletion of the deoxyribonucleotide triphosphate (dNTP) pool, causing replication stress and stalling of replication forks, ultimately resulting in cell cycle arrest in the S-phase.[2][3] Due to its potent and reversible effects, HU is widely used to synchronize cell populations in the S-phase for various experimental applications. Prolonged exposure or high concentrations of HU can induce apoptosis (programmed cell death).[4][5][6]
This guide provides a comprehensive overview of the principles and protocols for the experimental use of Hydroxyurea in the human cervical cancer cell line, HeLa.
I. Core Principles and Mechanisms of Action
The cellular response to Hydroxyurea is multifaceted, stemming from its primary inhibitory effect on RNR. Understanding these downstream consequences is crucial for designing and interpreting experiments.
-
Ribonucleotide Reductase (RNR) Inhibition: HU quenches the tyrosyl free radical at the active site of the R2 subunit of RNR, inactivating the enzyme.[1] This is the initial and most critical event in its mechanism of action.
-
DNA Replication Stress and S-Phase Arrest: The depletion of dNTPs leads to the slowing and stalling of DNA replication forks.[3] This activates the S-phase checkpoint, a complex signaling cascade that prevents cells from entering mitosis with incompletely replicated DNA.[7][8][9] This property is exploited for cell synchronization.
-
Induction of DNA Damage: Stalled replication forks can collapse, leading to the formation of DNA double-strand breaks. This accumulation of DNA damage can trigger apoptotic pathways if the damage is too extensive to be repaired.[1]
-
Generation of Reactive Oxygen Species (ROS): Recent studies have indicated that HU can also induce the production of reactive oxygen species, which can contribute to its cytotoxic effects by causing oxidative damage to cellular components, including DNA.[7][9][10]
-
Apoptosis Induction: The culmination of replication stress, DNA damage, and oxidative stress can activate intrinsic apoptotic pathways, leading to programmed cell death.[4][5][6]
Signaling Pathway Overview:
Caption: Hydroxyurea's mechanism of action in HeLa cells.
II. Experimental Protocols
A. HeLa Cell Culture
-
Cell Line: HeLa (ATCC® CCL-2™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
B. Preparation of Hydroxyurea Stock Solution
-
Reagent: Hydroxyurea (Sigma-Aldrich, Cat. No. H8627 or equivalent).
-
Solvent: Prepare a 1 M stock solution in sterile phosphate-buffered saline (PBS) or serum-free DMEM.
-
Preparation:
-
Weigh out the required amount of Hydroxyurea powder in a sterile container.
-
Add the appropriate volume of sterile PBS or serum-free DMEM.
-
Warm the solution to 37°C and vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
C. Protocol for S-Phase Synchronization of HeLa Cells
This protocol is designed to enrich a population of HeLa cells in the S-phase of the cell cycle.
-
Cell Seeding: Plate HeLa cells in a suitable culture vessel (e.g., 10 cm dish) at a density that will allow them to reach 50-60% confluency on the day of treatment.
-
Hydroxyurea Treatment:
-
Dilute the 1 M Hydroxyurea stock solution in pre-warmed complete growth medium to a final concentration of 1-2 mM.
-
Aspirate the old medium from the cells and add the HU-containing medium.
-
Incubate the cells for 12-16 hours at 37°C and 5% CO2.
-
-
Verification of S-Phase Arrest (Optional but Recommended):
-
Harvest a small population of cells.
-
Fix the cells in 70% ethanol.
-
Stain with a DNA-binding dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry. A synchronized population will show a significant enrichment of cells in the S-phase.
-
-
Release from S-Phase Block:
-
Aspirate the HU-containing medium.
-
Wash the cells twice with sterile PBS.
-
Add fresh, pre-warmed complete growth medium.
-
Cells will synchronously re-enter the cell cycle. The progression can be monitored by harvesting cells at different time points post-release and analyzing their cell cycle distribution.
-
Experimental Workflow for Cell Synchronization:
Caption: Workflow for S-phase synchronization of HeLa cells using Hydroxyurea.
D. Protocol for Induction of Apoptosis in HeLa Cells
This protocol outlines the steps to induce apoptosis in HeLa cells using Hydroxyurea.
-
Cell Seeding: Plate HeLa cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Hydroxyurea Treatment:
-
Prepare a range of HU concentrations in complete growth medium (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Aspirate the old medium and add the medium containing different concentrations of HU. Include a vehicle control (medium without HU).
-
Incubate for 24-48 hours.
-
-
Assessment of Apoptosis: Apoptosis can be evaluated using various assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using colorimetric or fluorometric substrates.
-
Western Blotting for Apoptotic Markers: Analyze the cleavage of PARP or the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
III. Data Presentation
Table 1: Representative Hydroxyurea Concentrations and Incubation Times for Different Applications in HeLa Cells
| Application | HU Concentration | Incubation Time | Expected Outcome |
| Cell Synchronization | 1-2 mM | 12-16 hours | Reversible S-phase arrest |
| Induction of Apoptosis | 0.5-5 mM | 24-48 hours | Dose-dependent increase in apoptosis |
| DNA Repair Studies | 1-10 mM | 1-4 hours | Inhibition of replicative DNA synthesis |
Note: The optimal concentrations and incubation times should be determined empirically for specific experimental conditions and HeLa cell sub-strains.
IV. Troubleshooting
-
Low Synchronization Efficiency:
-
Cause: Cell density too high or too low; HU concentration suboptimal.
-
Solution: Optimize cell seeding density and perform a dose-response curve for HU to find the optimal concentration for S-phase arrest.
-
-
High Cell Death during Synchronization:
-
Cause: HU concentration too high or incubation time too long.
-
Solution: Reduce the HU concentration or shorten the incubation period.
-
-
Inconsistent Apoptosis Induction:
-
Cause: Variation in cell confluency; inconsistent HU treatment.
-
Solution: Ensure consistent cell seeding and uniform application of HU.
-
V. Conclusion
Hydroxyurea is a powerful and versatile tool for studying the cell cycle, DNA replication, and apoptosis in HeLa cells. A thorough understanding of its mechanism of action and careful optimization of experimental protocols are essential for obtaining reliable and reproducible results. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize Hydroxyurea in their investigations.
References
-
Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. (2024). PNAS. [Link]
-
Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. (n.d.). CSU Scholar. [Link]
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Revised Mechanism of Hydroxyurea Induced Cell Cycle Arrest and an Improved Alternative. (2024). bioRxiv. [Link]
-
Hydroxyurea Induces Cytokinesis Arrest in Cells Expressing a Mutated Sterol-14α-Demethylase in the Ergosterol Biosynthesis Pathway. (n.d.). G3 Journal. [Link]
-
Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. (2024). PubMed. [Link]
-
Hydroxyurea promotes TET1 expression and induces apoptosis in osteosarcoma cells. (n.d.). Spandidos Publications. [Link]
-
The Cell Killing Mechanisms of Hydroxyurea. (2019). MDPI. [Link]
-
The value of hydroxyurea in assessing repair synthesis of DNA in HeLa cells. (1972). PubMed. [Link]
- Methods and compositions for the treatment of neurodegenerative disorders. (n.d.).
-
Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells. (2024). PubMed. [Link]
-
Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells. (2024). National Institutes of Health. [Link]
-
Effects of hydroxyurea consistent with the inhibition of repair synthesis in ultraviolet irradiated HeLa cells. (n.d.). PubMed. [Link]
-
Hydroxyurea—The Good, the Bad and the Ugly. (2021). National Institutes of Health. [Link]
-
HYDROXYUREA: INHIBITORY EFFECT ON DNA METABOLISM. (1964). PubMed. [Link]
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- 4. Hydroxyurea promotes TET1 expression and induces apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revised Mechanism of Hydroxyurea Induced Cell Cycle Arrest and an Improved Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative | Semantic Scholar [semanticscholar.org]
Unraveling Replication Stress: A Guide to 1-Methylhydroxyurea
A Note to the Research Community:
Extensive investigation into the scientific literature and available research data has revealed a significant scarcity of information regarding the specific use of 1-Methylhydroxyurea for inducing replication stress. The vast body of research on replication stress induction focuses almost exclusively on its parent compound, Hydroxyurea (HU) . While 1-Methylhydroxyurea is a derivative, the functional consequences of its methylation on the precise mechanisms of replication stress induction, optimal working concentrations, and cellular responses are not well-documented in publicly accessible resources.
Therefore, to maintain the highest standards of scientific integrity and provide a trustworthy, actionable guide, this document will focus on the well-established agent, Hydroxyurea , as a representative and thoroughly characterized tool for inducing replication stress. The principles, pathways, and protocols detailed herein for Hydroxyurea provide the foundational knowledge essential for research in this field. We encourage the research community to consider this guide a comprehensive resource on a validated method, while acknowledging the current knowledge gap concerning its methylated analogue.
Application Notes and Protocols for Inducing Replication Stress with Hydroxyurea
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Critical Role of Replication Stress in Cellular Homeostasis and Disease
DNA replication is a fundamental process that ensures the faithful transmission of genetic information. This intricate process is, however, constantly challenged by a variety of endogenous and exogenous insults, collectively termed "replication stress." Replication stress is characterized by the slowing or stalling of replication forks, which can lead to DNA damage, genomic instability, and ultimately, cell death or malignant transformation.[1][2][3] The study of replication stress is therefore paramount to understanding the etiology of cancer and other genetic diseases, as well as for the development of novel therapeutic strategies.
Hydroxyurea (HU) is a small molecule inhibitor that has been a cornerstone in the study of replication stress for decades.[3][4] It is a potent and reversible inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks of DNA.[3][5][6] By depleting the cellular dNTP pool, HU effectively stalls DNA synthesis, thereby inducing a robust replication stress response.[1][5] More recent evidence also suggests that HU can contribute to replication stress through the generation of reactive oxygen species (ROS), which can directly damage DNA and impair replication enzymes.[1][2]
This guide provides a detailed overview of the mechanisms of HU-induced replication stress and offers field-proven protocols for its application in cell-based assays.
II. The Molecular Underpinnings of Hydroxyurea-Induced Replication Stress
The cellular response to HU-induced replication stress is a complex signaling cascade orchestrated by the DNA Damage Response (DDR) pathway. The primary sensor of stalled replication forks is the ATR (Ataxia Telangiectasia and Rad3-related) kinase.
A. The ATR-Chk1 Signaling Axis: The Master Regulator of the Replication Stress Response
-
Replication Fork Stalling and ssDNA Formation: Inhibition of RNR by HU leads to a depletion of dNTPs, causing DNA polymerases to stall. The continued unwinding of DNA by the replicative helicase in the absence of DNA synthesis generates stretches of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).
-
ATR Activation: The RPA-coated ssDNA serves as a platform for the recruitment and activation of the ATR kinase.
-
Chk1 Phosphorylation and Activation: Activated ATR phosphorylates a multitude of downstream targets, most notably the checkpoint kinase 1 (Chk1). This phosphorylation activates Chk1, which in turn orchestrates the cellular response to replication stress.
-
Cell Cycle Arrest: Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, leading to the accumulation of inhibitory phosphorylation on cyclin-dependent kinases (CDKs). This results in a temporary arrest of the cell cycle, predominantly in the S-phase, providing time for the cell to resolve the replication stress.[3]
-
Replication Fork Stabilization: The ATR-Chk1 pathway also plays a crucial role in stabilizing the stalled replication forks, preventing their collapse into DNA double-strand breaks (DSBs), which are more deleterious lesions.
Diagram: The ATR-Chk1 Signaling Pathway in Response to Hydroxyurea
Caption: HU-induced replication stress activates the ATR-Chk1 pathway.
III. Experimental Protocols for Inducing and Analyzing Replication Stress
The following protocols are designed to be adaptable to a variety of mammalian cell lines. However, it is crucial to optimize concentrations and incubation times for each specific cell line and experimental goal.
Protocol 1: Induction of S-Phase Arrest and Replication Stress
This protocol describes the general procedure for treating cultured mammalian cells with hydroxyurea to induce replication stress and S-phase cell cycle arrest.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics[7]
-
Hydroxyurea (HU) stock solution (e.g., 1 M in sterile water or PBS, filter-sterilized)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment.
-
Hydroxyurea Treatment: The next day, replace the culture medium with fresh medium containing the desired final concentration of HU. The optimal concentration can vary significantly between cell lines, but a common starting range is 0.5 mM to 2 mM for prolonged S-phase arrest (16-24 hours). For acute replication stress studies, higher concentrations (e.g., 2-4 mM) for shorter durations (1-4 hours) may be appropriate.[8]
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired duration.
-
Cell Harvesting: Following incubation, cells can be harvested for downstream analysis (e.g., cell cycle analysis, Western blotting, immunofluorescence).
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle, enabling the confirmation of S-phase arrest following HU treatment.
Materials:
-
HU-treated and control cells
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Replication Stress Markers
This protocol is used to detect the activation of key proteins in the ATR-Chk1 signaling pathway, providing molecular evidence of a replication stress response.
Materials:
-
HU-treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-γH2AX (Ser139), anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse HU-treated and control cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Diagram: Experimental Workflow for Analyzing HU-Induced Replication Stress
Caption: Workflow for inducing and analyzing replication stress.
Protocol 4: Assessment of Cell Viability
It is often necessary to assess the cytotoxic effects of HU treatment. The MTT assay is a common colorimetric method for this purpose.
Materials:
-
Cells cultured in a 96-well plate
-
HU at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of HU concentrations for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
IV. Quantitative Data Summary
The optimal conditions for HU treatment are highly cell-type dependent. The following table provides a general guideline for starting concentrations and expected outcomes.
| Cell Line | HU Concentration | Incubation Time | Expected Outcome | Reference |
| HeLa (Human cervical cancer) | 0.5 - 2 mM | 16 - 24 hours | S-phase arrest, Chk1 phosphorylation | [8] |
| U2OS (Human osteosarcoma) | 1 - 2 mM | 16 - 24 hours | S-phase arrest, ATR activation | N/A |
| MCF-7 (Human breast cancer) | 0.25 - 1 mM | 24 - 48 hours | S-phase arrest, reduced viability | [8] |
| Mouse Embryonic Fibroblasts (MEFs) | 0.2 - 1 mM | 16 - 24 hours | S-phase arrest | N/A |
Note: This table is for guidance only. It is imperative to empirically determine the optimal conditions for each cell line and experimental setup.
V. Conclusion and Future Perspectives
Hydroxyurea remains an invaluable tool for the study of replication stress. Its well-characterized mechanism of action and the robust cellular responses it elicits provide a reliable system for investigating the intricate pathways that safeguard genomic integrity. By understanding how cells respond to HU-induced replication stress, researchers can gain critical insights into the fundamental mechanisms of DNA replication and repair, and how their dysregulation contributes to human disease. Further research into the nuanced effects of HU, including the role of ROS generation, will continue to refine our understanding of this critical cellular process.
VI. References
-
Madaan, K., Kaushik, D., & Verma, T. (2012). Hydroxyurea: a key player in cancer chemotherapy. Expert Review of Anticancer Therapy, 12(1), 19-29.
-
Singh, A., & Xu, Y. J. (2016). The cell killing mechanisms of hydroxyurea. Genes, 7(12), 113.
-
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in oncology, 19(3 Suppl 9), 1–10.
-
Koc, A., Wheeler, L. J., Mathews, C. K., & Merrill, G. F. (2004). Hydroxyurea arrests DNA replication by a mechanism that does not involve depletion of ribonucleotidediphosphate reductase. Journal of Biological Chemistry, 279(53), 55533-55540.
-
Alvino, G. M., Collingwood, D., & Slijepcevic, P. (2007). Hydroxyurea induces a stress response that alters DNA replication and nucleotide metabolism in Bacillus subtilis. Journal of bacteriology, 189(13), 4816–4824.
-
Slabbe, I., & Slijepcevic, P. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences, 22(14), 7624.
-
Delfino, K. R., et al. (2021). Hydroxyurea induces DNA replication arrest by producing ROS and targeting Fe-S centers. Redox Biology, 41, 101895.
-
Al-Zain, A., et al. (2019). Acute hydroxyurea-induced replication blockade results in replisome components disengagement from nascent DNA without causing fork collapse. Cellular and Molecular Life Sciences, 76(22), 4547-4562.
-
Mechanisms of Fork Destabilization Under Hydroxyurea: The Interplay of ROS, Checkpoints, and Replisome Integrity. (2025). Preprints.org.
-
Radford, I. R., Martin, R. F., & Finch, L. R. (1982). Effects of hydroxyurea on DNA synthesis in mouse L-cells. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 696(2), 145-153.
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Johnston, L. H. (1980). The effect of hydroxyurea on the mechanism of DNA synthesis in the yeast Saccharomyces cerevisiae. Current Genetics, 2(3), 175-180.
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Timson, J. (1975). Hydroxyurea. Mutation Research/Reviews in Genetic Toxicology, 32(2), 115-132.
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Berdov, B. A., & Kiseleva, E. S. (1974). Hydroxyurea: mechanism of action. Voprosy onkologii, 20(3), 101-108.
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Petremann, M., et al. (2021). Can anyone help to determine minimal concentration of hydroxyurea necessary to inhibit replication of mammalian cells in vitro, w/o cell death? ResearchGate.
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Thermo Fisher Scientific. (n.d.). Cell Culture Protocols.
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BenchChem. (2025). Application Notes and Protocols for Cell Culture Experiments with 11-Hydroxydrim-7-en-6-one.
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The Renegade Scientist. (2022, August 29). Mammalian cell culture media basics [Video]. YouTube.
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STEMCELL Technologies. (2020, May). How to Prepare and Plate Semi-Solid Methylcellulose Medium for Cell Culture.
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Madaan, K., et al. (2012). Hydroxyurea: A key player in cancer chemotherapy. ResearchGate.
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Manoharan, A. (2024). Hydroxyurea: An Old Drug in Need of New Clinical Trials in Myeloproliferative Neoplasms. Preprints.org.
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Faviero, G. (2015, January 23). Can anyone help to determine minimal concentration of hydroxyurea necessary to inhibit replication of mammalian cells in vitro, w/o cell death? ResearchGate.
-
BenchChem. (2025). Comparative analysis of Methoxyurea with other urea derivatives in cancer research.
-
Al-Zain, A., et al. (2019). Acute hydroxyurea-induced replication blockade results in replisome components disengagement from nascent DNA without causing fork collapse. PMC.
-
Petremann, M., et al. (2021). Hydroxyurea—The Good, the Bad and the Ugly. PMC.
-
The Renegade Scientist. (2022, August 30). Mammalian cell culture media basics [Video]. YouTube.
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- 9. mdpi.com [mdpi.com]
Protocol for Cellular Treatment with 1-Hydroxy-1-methylurea: A Guide for Researchers
This document provides a comprehensive guide for the in vitro treatment of cells with 1-Hydroxy-1-methylurea. Given the limited availability of specific protocols for this compound, this guide is primarily based on the extensive research and established methodologies for its parent compound, hydroxyurea. Researchers should use this protocol as a starting point and perform systematic optimization for their specific cell lines and experimental objectives.
Scientific Introduction: Mechanism of Action and Cellular Effects
This compound is a methylated derivative of hydroxyurea, a well-established antineoplastic agent.[1] While specific literature on this compound is sparse, its structural similarity to hydroxyurea suggests a comparable mechanism of action. Hydroxyurea's primary mode of action is the inhibition of ribonucleotide reductase (RNR), a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis.[2][3][4][5][6] This inhibition leads to the depletion of the deoxyribonucleotide triphosphate (dNTP) pool, resulting in the stalling of DNA replication forks and subsequent cell cycle arrest in the S phase.[2][3][6][7][8]
Prolonged exposure or high concentrations of hydroxyurea can also induce the generation of reactive oxygen species (ROS), leading to oxidative stress and potentially causing DNA damage and cell death.[3][6][7][8][9] Due to its ability to halt DNA replication, hydroxyurea is widely used in cell biology to synchronize cell populations in the S phase, facilitating studies of the cell cycle and DNA damage response pathways.
It is hypothesized that this compound impairs DNA replication in a similar fashion, making it a valuable tool for cancer research and cell cycle studies.[1] However, the methyl group may influence its potency, cell permeability, and off-target effects, necessitating careful dose-response studies.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile, light-protected microcentrifuge tubes for aliquots
Protocol:
-
Safety First: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Determine Solvent: While hydroxyurea is soluble in water, it is crucial to confirm the solubility of this compound. If solubility in aqueous solutions is low, DMSO can be used as an alternative.
-
Prepare Stock Solution:
-
To prepare a 1 M stock solution in water: Weigh out the appropriate amount of this compound powder and dissolve it in sterile, nuclease-free water. For example, to make 10 mL of a 1 M solution (MW: 90.08 g/mol ), dissolve 900.8 mg of the compound in 10 mL of water.
-
To prepare a stock solution in DMSO: Follow the same calculation, dissolving the powder in high-purity DMSO. Note that the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Ensure Complete Dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10] Avoid repeated freeze-thaw cycles.
Stability: Aqueous solutions of hydroxyurea are stable for extended periods when stored at 4°C or room temperature.[11] However, the stability of this compound solutions should be independently verified.
Experimental Design and Optimization
Prior to conducting experiments, it is essential to determine the optimal concentration and treatment duration of this compound for the specific cell line and desired biological outcome.
Determining the Optimal Concentration: Cytotoxicity Assay
A cytotoxicity assay, such as the MTT or LDH release assay, is recommended to determine the concentration range that induces the desired effect (e.g., cell cycle arrest) without causing excessive cell death.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Based on hydroxyurea protocols, a starting range of 10 µM to 5 mM is suggested.[12] Include an untreated control and a vehicle control (if using DMSO).
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of cell growth).
| Parameter | Recommended Range | Rationale |
| Starting Concentration Range | 10 µM - 5 mM | Covers the typical effective concentrations observed for hydroxyurea in various cell lines. |
| Incubation Time | 24 - 72 hours | Allows for the assessment of both short-term and long-term cytotoxic effects. |
| Cell Density | Cell-line dependent | Should be optimized to ensure cells are in an exponential growth phase during treatment. |
Visualization of the Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Protocol for Inducing S-Phase Arrest
This protocol describes the treatment of cells with this compound to induce cell cycle arrest in the S phase, which can be verified by flow cytometry.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Hydroxyurea Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 0.5-2 mM, to be optimized) for a specific duration (e.g., 12-24 hours).[13] Include an untreated control.
-
Cell Harvest: After treatment, collect both the culture medium (which may contain detached cells) and the adherent cells. To detach adherent cells, wash with PBS and then add trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. A successful S-phase arrest will be indicated by an accumulation of cells in the S-phase peak compared to the untreated control.
Caption: Experimental workflow for inducing and verifying S-phase cell cycle arrest.
Safety and Handling Precautions
This compound, similar to hydroxyurea, should be handled as a potentially hazardous compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound in powder or solution form.[1][14]
-
Engineering Controls: Use a certified chemical fume hood when weighing and preparing the stock solution to avoid inhalation of the powder.
-
Spill Management: In case of a spill, decontaminate the area with a suitable cleaning agent and dispose of the waste according to institutional guidelines.
-
Disposal: Dispose of all waste materials (e.g., unused stock solution, contaminated consumables) as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Reproductive Toxicity: Hydroxyurea is a known teratogen.[14] Therefore, appropriate precautions should be taken by all personnel, especially those who are pregnant or planning to become pregnant.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell cycle or viability | - Concentration is too low.- Treatment time is too short.- Compound has degraded. | - Increase the concentration of this compound.- Increase the duration of treatment.- Prepare a fresh stock solution. |
| Excessive cell death | - Concentration is too high.- Cell line is particularly sensitive. | - Decrease the concentration of this compound.- Perform a more detailed dose-response curve to identify the optimal concentration. |
| Inconsistent results | - Inaccurate pipetting.- Variation in cell density.- Inconsistent incubation times. | - Ensure proper calibration and use of pipettes.- Standardize cell seeding density.- Maintain consistent timing for all experimental steps. |
References
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(Hydroxymethyl)urea | C2H6N2O2 | CID 13842 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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What is the mechanism of action of hydroxyurea? - Dr.Oracle. (2025, June 20). Dr.Oracle. Retrieved January 14, 2026, from [Link]
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Revised Mechanism of Hydroxyurea Induced Cell Cycle Arrest and an Improved Alternative. (2024, March 4). Bio-protocol. Retrieved January 14, 2026, from [Link]
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Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. (n.d.). PNAS. Retrieved January 14, 2026, from [Link]
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Stability of extemporaneously prepared hydroxyurea solutions. (2024, December 16). PubMed. Retrieved January 14, 2026, from [Link]
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Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. (n.d.). PNAS. Retrieved January 14, 2026, from [Link]
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Hydroxyurea—The Good, the Bad and the Ugly - PMC. (2021, July 19). NCBI. Retrieved January 14, 2026, from [Link]
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Mechanism of action of hydroxyurea - PubMed. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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The Cell Killing Mechanisms of Hydroxyurea. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Inhibition of Ribonucleoside Diphosphate Reductase by Hydroxyurea1. (n.d.). AACR Journals. Retrieved January 14, 2026, from [Link]
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The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. (2024, October 25). MDPI. Retrieved January 14, 2026, from [Link]
-
Yet Another Mechanism of Action for Hydroxyurea in Sickle Cell Disease? (2014, June 16). ASH Clinical News. Retrieved January 14, 2026, from [Link]
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Effect of Hydroxyurea on T4 Ribonucleotide Reductase - PubMed. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Hydroxyurea: MedlinePlus Drug Information. (2024, October 20). MedlinePlus. Retrieved January 14, 2026, from [Link]
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ORAL CHEMOTHERAPY EDUCATION. (n.d.). NCODA. Retrieved January 14, 2026, from [Link]
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Hydroxyurea (Hydrea). (n.d.). UPMC. Retrieved January 14, 2026, from [Link]
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Dissecting the Cell-Killing Mechanisms of Hydroxyurea Using Spot Assays - PMC. (n.d.). NCBI. Retrieved January 14, 2026, from [Link]
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Hydroxyurea. (n.d.). USP-NF. Retrieved January 14, 2026, from [Link]
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Can anyone help to determine minimal concentration of hydroxyurea necessary to inhibit replication of mammalian cells in vitro, w/o cell death? (2015, January 23). ResearchGate. Retrieved January 14, 2026, from [Link]
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This compound | C2H6N2O2 | CID 81934 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Hydroxyurea | CH4N2O2 | CID 3657 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Changing the Clinical Paradigm of Hydroxyurea Treatment for Sickle Cell Anemia Through Precision Medicine - PMC. (n.d.). NCBI. Retrieved January 14, 2026, from [Link]
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This compound | C2H6N2O2 | CID 81934 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
N-hydroxy-N'-methylurea | C2H6N2O2 | CID 96412 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols for Cell Cycle Synchronization Using Hydroxyurea
A Note on Chemical Nomenclature: The request specifies "1-Hydroxy-1-methylurea." Our literature review indicates that while this compound exists and may have anticancer properties by impairing DNA replication, it is not the standard agent used for cell cycle synchronization in research.[1] The vast body of scientific literature describes the use of a closely related and similarly named compound, Hydroxyurea (HU) , for this purpose.[2][3][4] Given its well-established protocols and predictable effects, this guide will focus on the application of Hydroxyurea for cell cycle synchronization, as it is the likely intended compound of interest for this application.
Introduction: The Critical Role of Cell Cycle Synchronization
The study of cell cycle-dependent processes is fundamental to understanding cellular physiology and disease, particularly in the context of cancer research and drug development.[5] Cell synchronization, the process of bringing a population of cultured cells to the same stage of the cell cycle, is an indispensable technique for these investigations.[3] It allows for the collection of population-wide data, providing a macroscopic view of molecular events that are otherwise transient and asynchronous.[6] One of the most common methods for achieving cell synchronization is through a reversible chemical blockade that arrests cells at a specific checkpoint.[5] Hydroxyurea is a widely used chemical agent for inducing a reversible arrest at the G1/S phase boundary.[5][6]
Mechanism of Action: How Hydroxyurea Induces G1/S Arrest
Hydroxyurea (also known as hydroxycarbamide) is a small molecule that primarily targets the enzyme ribonucleotide reductase (RNR).[4][7][8] RNR is the rate-limiting enzyme responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the precursors for DNA synthesis.[8][9]
The key steps in Hydroxyurea-induced cell cycle arrest are:
-
Inhibition of Ribonucleotide Reductase: Hydroxyurea directly inhibits the activity of RNR.[3][7] This inhibition depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs), which are the essential building blocks for DNA replication.[9][10]
-
Stalling of Replication Forks: The scarcity of dNTPs leads to the slowing and eventual stalling of DNA replication forks that are active during the S phase.[2][4]
-
Activation of the S-phase Checkpoint: The stalled replication forks trigger the S-phase checkpoint, a signaling cascade that prevents cells from progressing further into the cell cycle until the replication stress is resolved.[9][10] This results in an accumulation of cells at the G1/S boundary.[5]
The arrest induced by Hydroxyurea is reversible; upon removal of the drug, the cells can resume DNA synthesis and proceed through the cell cycle in a synchronized manner.[2][6] However, it is important to note that prolonged exposure or high concentrations of Hydroxyurea can lead to the generation of reactive oxygen species (ROS) and DNA damage, which may result in permanent cell cycle arrest or apoptosis.[2][4][11]
Caption: Workflow for validating cell cycle synchronization using flow cytometry.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor synchronization efficiency | - Suboptimal Hydroxyurea concentration or incubation time.- Cells were not in logarithmic growth phase.- Cell line is resistant to Hydroxyurea. | - Perform a dose-response and time-course optimization.- Use healthy, actively dividing cells.- Consider alternative synchronization methods (e.g., double thymidine block, nocodazole). [5] |
| High levels of cell death | - Hydroxyurea concentration is too high.- Prolonged incubation time.- Cell line is particularly sensitive to Hydroxyurea. | - Reduce the Hydroxyurea concentration.- Decrease the incubation time.- Ensure cells are not overgrown before treatment. |
| Cells do not re-enter the cell cycle after release | - Irreversible cell cycle arrest due to toxicity or DNA damage.<[12]br>- Incomplete removal of Hydroxyurea. | - Lower the Hydroxyurea concentration or incubation time.- Ensure thorough washing of the cells after treatment.- Check for markers of DNA damage (e.g., γH2AX). [11] |
| Broad peaks in flow cytometry histogram | - Inconsistent staining.- Presence of cell doublets. | - Ensure proper resuspension of cells during staining.- Use doublet discrimination on the flow cytometer. [13] |
References
-
Cakir, Y., & Gaber, F. (2011). Synchronization and Determination of the Cell Cycle Phases of Breast Cancer Cell Lines Using Hydroxyurea. Journal of Applied Biological Sciences, 5(2), 1-8. [Link]
-
Shaw, A. E., Mihelich, M. N., Whitted, J. E., Reitman, H. J., Timmerman, A. J., Tehseen, M., ... & Schauer, G. D. (2024). Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. Proceedings of the National Academy of Sciences, 121(42), e2404470121. [Link]
-
Musialek, M. W., & Rybaczek, D. (2021). The Cell Killing Mechanisms of Hydroxyurea. International Journal of Molecular Sciences, 22(14), 7629. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of hydroxyurea?. Retrieved from [Link]
-
Gire, V., & Dulic, V. (2017). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. Journal of Visualized Experiments, (124), 55634. [Link]
-
Slaninova, I., & Slanina, P. (2021). Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. International Journal of Molecular Sciences, 22(19), 10834. [Link]
-
Wikipedia. (2024). Cell synchronization. [Link]
-
ResearchGate. (n.d.). Methods for Synchronizing Mammalian Cells. Retrieved from [Link]
-
ResearchGate. (2011). Synchronization and determination of the cell cycle phases of breast cancer cell lines using hydroxyurea. Retrieved from [Link]
-
Park, S., et al. (2024). Reversible and effective cell cycle synchronization method for studying stage-specific processes. EMBO Reports, e58705. [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of cell cycle by flow cytometry following synchronization with hydroxyurea (HU). Retrieved from [Link]
-
bioRxiv. (2024). Revised Mechanism of Hydroxyurea Induced Cell Cycle Arrest and an Improved Alternative. [Link]
-
PubMed. (n.d.). Prolonged arrest of mammalian cells at the G1/S boundary results in permanent S phase stasis. Retrieved from [Link]
-
PubMed. (n.d.). Cell cycle phase specificity of hydroxyurea and its effects on the cell kinetics in embryonic spinal cord. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cell Synchronization by Inhibitors of DNA Replication Induces Replication Stress and DNA Damage Response: Analysis by Flow Cytometry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroxyurea induces prolonged G 2 phase cell cycle arrest in RNF8-deficient cells. Retrieved from [Link]
-
PubMed. (2024). Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Lack of cell cycle regulation of telomerase activity in human cells. Retrieved from [Link]
-
bioRxiv. (2024). Revised Mechanism of Hydroxyurea Induced Cell Cycle Arrest and an Improved Alternative. [Link]
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PubChem. (n.d.). Hydroxyurea. Retrieved from [Link]
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PubMed Central (PMC). (2021). Hydroxyurea—The Good, the Bad and the Ugly. Retrieved from [Link]
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Wikipedia. (2024). Hydroxycarbamide. [Link]
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PubChem. (n.d.). N-hydroxy-N'-methylurea. Retrieved from [Link]
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ResearchGate. (2016). New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. Retrieved from [Link]
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Organic Syntheses. (n.d.). nitrosomethylurea. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stability of 1-Hydroxy-1-methylurea in Cell Culture Media
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Hydroxy-1-methylurea in their cell culture experiments. The stability of a compound in the experimental milieu is paramount for the accurate interpretation of its biological effects. This document provides in-depth troubleshooting advice and frequently asked questions to address potential challenges related to the stability of this compound in cell culture media.
I. Troubleshooting Guide: Unexpected Results or Inconsistent Data
Researchers may encounter variability in their results when working with this compound. This section addresses common problems and provides a logical workflow for troubleshooting.
Issue 1: Lower than Expected Potency or Efficacy of this compound
Symptoms:
-
The observed IC50 value is significantly higher than reported in the literature.
-
The compound shows diminished or no effect at expected active concentrations.
-
Results are inconsistent between experiments.
Possible Cause: The primary suspect in such cases is the degradation of this compound in the cell culture medium at 37°C, leading to a lower effective concentration of the active compound over the course of the experiment. While specific stability data for this compound in cell culture media is not extensively published, its close analog, hydroxyurea, is known to decompose in aqueous solutions, particularly in the presence of moisture and at elevated temperatures.[1][2]
Troubleshooting Workflow:
Sources
Technical Support Center: Optimizing 1-Hydroxy-1-methylurea In Vitro
Welcome to the technical support guide for researchers working with 1-Hydroxy-1-methylurea. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting advice required to successfully design and execute your in vitro experiments. This guide is structured to move from basic compound characteristics to detailed experimental workflows and troubleshooting, ensuring you have the necessary support at each stage of your research.
Section 1: Frequently Asked Questions (FAQs) - Compound Fundamentals
This section addresses the most common initial questions regarding this compound's properties and handling.
Q1: What is this compound and what are its basic properties?
This compound is a chemical compound belonging to the urea family.[1][2] Key properties are summarized in the table below. Understanding these is the first step in proper experimental design, particularly for preparing stock solutions.
| Property | Value | Source |
| Molecular Formula | C₂H₆N₂O₂ | [1] |
| Molar Mass | 90.08 g/mol | [1] |
| Synonyms | 1-Methylhydroxyurea, N-Hydroxy-N-methylurea | [1] |
Q2: What is the expected mechanism of action for this compound?
While specific studies on this compound are limited, it is a structural derivative of the well-characterized drug Hydroxyurea .[3] Hydroxyurea's primary mechanism of action is the inhibition of ribonucleotide reductase, an enzyme essential for converting ribonucleotides into deoxyribonucleotides.[4] This action selectively halts DNA synthesis and repair, leading to cell death in the S-phase of the cell cycle.[4] Therefore, it is highly probable that this compound shares this mechanism as a DNA synthesis inhibitor. This provides a strong rationale for its use in cancer research or other contexts where cell cycle arrest is the desired outcome.[3]
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of your stock solution are critical for reproducible results. Like many small organic molecules, this compound is likely soluble in dimethyl sulfoxide (DMSO).[5][6]
Key Considerations:
-
Solvent Choice: High-purity, anhydrous DMSO is the recommended starting solvent.[7] Water content in DMSO is a frequent cause of solubility issues.[8]
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. This allows you to add a minimal volume to your cell culture medium, keeping the final DMSO concentration well below cytotoxic levels (typically <0.5%, and ideally ≤0.1%).[5][7]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. This prevents degradation that can be caused by repeated freeze-thaw cycles.[7]
-
Precipitation: Be aware that compounds dissolved in DMSO can precipitate when diluted into aqueous culture media.[9] This is a common issue and is addressed in the Troubleshooting section.
Section 2: Experimental Design & Optimization
The core of your work will be determining the optimal, effective concentration of this compound for your specific cell line and assay. The gold-standard method for this is a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀).
Workflow for Determining IC₅₀
The following diagram outlines the key phases of an IC₅₀ determination experiment.
Caption: General workflow for determining the IC₅₀ value.
Detailed Protocol: IC₅₀ Determination via MTT Assay
This protocol provides a self-validating framework for assessing the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 20 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (for final solubilization)
-
Multichannel pipette
-
Plate reader (absorbance at 490-570 nm)[10]
Procedure:
-
Cell Plating:
-
Trypsinize and count your cells.
-
Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL for a target of 10,000 cells/well in 100 µL).[11]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects.[10]
-
Incubate for 18-24 hours to allow cells to adhere.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound from your DMSO stock. Crucially, perform these dilutions in DMSO first before making the final dilution into culture medium. This minimizes precipitation.[5]
-
For example, to test a final concentration range from 100 µM down to ~0.1 µM, you might prepare 2X working solutions in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Essential Controls:
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound dose (e.g., 0.2%). This is your 100% viability reference.
-
Untreated Control: Cells with fresh medium only.
-
Blank: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for a duration relevant to your hypothesis (e.g., 24, 48, or 72 hours). The optimal time may vary between cell lines.[13]
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan.[10]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 490 nm and 570 nm.[10][12]
-
Normalize the data: Calculate percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank))
-
Plot the data: Use software like GraphPad Prism or an equivalent to plot % Inhibition (Y-axis) against the log of the compound concentration (X-axis).[12][13]
-
Calculate IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response curve). The IC₅₀ is the concentration that corresponds to 50% inhibition.[13][14]
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems.
Q: My compound precipitates when I add it to the culture medium. What should I do?
This is the most common issue when working with compounds dissolved in DMSO.[9] The dramatic change in solvent polarity from organic DMSO to aqueous medium causes the compound to fall out of solution.
Caption: Troubleshooting workflow for compound precipitation.
Causality & Solutions:
-
Cause: Poor aqueous solubility is an intrinsic property of many organic compounds.[9] The problem is not its solubility in DMSO, but its solubility in your final culture medium.[9]
-
Solution 1 (Procedural): Avoid adding your concentrated DMSO stock directly into the full volume of medium. Instead, pipette the small volume of DMSO stock into the bottom of the tube, then add the medium on top and mix immediately and vigorously. This rapid dispersion can prevent localized high concentrations that trigger precipitation.
-
Solution 2 (Concentration): Determine the maximum tolerable DMSO concentration for your cells (e.g., 0.1%, 0.2%, 0.5%) in a separate toxicity test. Then, use the most dilute stock solution possible that still allows you to reach your target concentration within that DMSO limit.[5]
Q: I'm not observing any biological effect, even at high concentrations.
Potential Causes & Solutions:
-
Compound Degradation: Your stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Solution: Prepare a fresh stock solution from the source powder.
-
Insufficient Incubation Time: The compound's effect may not be apparent at your chosen time point.[13] Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to see if the effect is time-dependent.
-
Cell Line Resistance: The chosen cell line may be intrinsically resistant to the compound's mechanism of action.[13] Solution: Test the compound on a different, potentially more sensitive cell line if available. Include a positive control drug known to work on your cell line to ensure the assay itself is performing correctly.[15]
-
Incorrect Concentration Range: Your "high" concentration may still be too low. Solution: Expand your dose-response curve to include higher concentrations (e.g., up to 100 µM or 1 mM), being mindful of solubility limits.
Q: I'm seeing high variability between my technical replicates.
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability. Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. Use a multichannel pipette carefully and consistently.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations and cell stress. Solution: Do not use the outer wells for experimental data. Fill them with 150-200 µL of sterile PBS or medium to create a humidity barrier.[10]
-
Compound Precipitation: Inconsistent precipitation across wells can lead to variable effective concentrations. Solution: Visually inspect your plate under a microscope after adding the compound to check for precipitates. If observed, revisit the precipitation troubleshooting workflow.
-
Pipetting Errors: Small volume errors during serial dilutions or reagent additions can be magnified in the final result. Solution: Calibrate your pipettes regularly. Ensure proper pipetting technique, especially when handling viscous DMSO.
Section 4: References
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]
-
Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved January 14, 2026, from [Link]
-
IC50 or cell viability experiment. (2016). YouTube. Retrieved January 14, 2026, from [Link]
-
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1–10. Retrieved January 14, 2026, from [Link]
-
Hydroxyurea. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
1667 questions with answers in DMSO | Science topic. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Troubleshooting and optimizing lab experiments. (2022). YouTube. Retrieved January 14, 2026, from [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
-
N-hydroxy-N'-methylurea. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Trombella, D., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(19), 6243. Retrieved January 14, 2026, from [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved January 14, 2026, from [Link]
-
N-Nitroso-N-methylurea. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Uracil. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
International Journal of Molecular Sciences. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
DMSO solubility and bioscreening. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Assessment of Phenolic and Indolic Compound Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
Sources
- 1. This compound | C2H6N2O2 | CID 81934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-hydroxy-N'-methylurea | C2H6N2O2 | CID 96412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroxyurea | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
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- 15. m.youtube.com [m.youtube.com]
Technical Support Center: 1-Methylhydroxyurea
Welcome to the technical support guide for 1-Methylhydroxyurea. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential experimental challenges associated with this compound. Given the limited specific literature on 1-Methylhydroxyurea, this guide synthesizes information from its parent compound, hydroxyurea, and fundamental chemical principles to provide practical, field-proven insights. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential artifacts, ensuring the integrity and reproducibility of your experimental data.
I. Frequently Asked Questions (FAQs)
Q1: What is 1-Methylhydroxyurea and how does its structure relate to potential experimental issues?
A1: 1-Methylhydroxyurea (N-Hydroxy-N-methylurea) is a derivative of hydroxyurea, a well-established ribonucleotide reductase inhibitor.[1][2] The key structural features are a urea backbone, a hydroxylamine group (-N(OH)-), and a methyl group on one of the nitrogen atoms. Each of these moieties contributes to its chemical reactivity and potential for generating experimental artifacts.
-
Hydroxylamine Group: This group is susceptible to oxidation and can be involved in redox reactions. It is also the likely source of its potential biological activity, similar to hydroxyurea.
-
Urea Moiety: The urea structure can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.
-
N-Methyl Group: The presence of the methyl group can influence the compound's stability and degradation pathways. A significant concern is the potential for degradation to form highly reactive and toxic methyl isocyanate (CH₃NCO).[3]
Q2: How should I properly store 1-Methylhydroxyurea powder and stock solutions to ensure stability?
A2: Proper storage is critical to prevent degradation.
-
Solid Compound: Store 1-Methylhydroxyurea powder at -20°C, desiccated, and protected from light. The solid form is generally more stable than solutions.
-
Stock Solutions: Prepare stock solutions fresh for each experiment if possible. If storage is necessary, aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C. The choice of solvent is crucial; DMSO is a common choice for initial stock solutions, but its long-term stability in DMSO has not been formally reported. For aqueous solutions, stability is a significant concern. Hydroxyurea itself has limited stability in aqueous solutions, and the N-methyl derivative may be even more susceptible to degradation.[4]
Q3: What are the potential degradation products of 1-Methylhydroxyurea, and how can they interfere with my experiments?
A3: The primary suspected degradation product is methyl isocyanate , which is highly reactive and toxic.[3][5] This degradation is a critical consideration for both experimental accuracy and laboratory safety.
-
Methyl Isocyanate (MIC): MIC can react readily with nucleophiles such as water, amines, and thiols.[3] In a biological context, this means it can non-specifically modify proteins, nucleic acids, and other biomolecules, leading to confounding results and cytotoxicity unrelated to the intended mechanism of action of 1-Methylhydroxyurea.
-
Other Potential Products: Hydrolysis of the urea bond could lead to the formation of N-methylhydroxylamine and other derivatives.
Q4: Can 1-Methylhydroxyurea act as a nitric oxide (NO) donor like its parent compound, hydroxyurea?
A4: While hydroxyurea is known to generate nitric oxide in vivo, it is plausible that 1-Methylhydroxyurea could also have NO-donating properties.[4] This could be a significant confounding factor if your experimental system is sensitive to nitric oxide. For example, NO can influence cell signaling pathways, induce oxidative stress, and affect cell viability. If you observe effects that are consistent with NO signaling, it may be an artifact of the compound's chemistry rather than its intended biological target.
Q5: Are there known effects of 1-Methylhydroxyurea on DNA methylation?
A5: Studies on hydroxyurea have suggested it may influence DNA methylation patterns.[6][7] Given its structural similarity, it is possible that 1-Methylhydroxyurea could also have an impact on DNA methylation. This is a crucial consideration in studies involving epigenetics, as changes in methylation could lead to widespread alterations in gene expression that are independent of the primary mechanism of action under investigation.
II. Troubleshooting Guides
Scenario 1: Inconsistent results in cell-based assays (e.g., variable IC50 values).
Potential Cause: Degradation of 1-Methylhydroxyurea in culture media.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of 1-Methylhydroxyurea in your cell culture medium immediately before adding to cells. Do not store the compound in aqueous solutions for extended periods.
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the extent of degradation.
-
Control for Degradation Products: As a control, consider incubating your complete cell culture medium (without cells) with 1-Methylhydroxyurea for the duration of your experiment. Then, use this "pre-degraded" medium in a parallel experiment to see if it elicits similar effects.
-
Analytical Verification: Use an analytical technique like HPLC to quantify the concentration of 1-Methylhydroxyurea in your stock solution and, if possible, in the culture medium over time to assess its stability under your specific experimental conditions.
Scenario 2: Unexpected cytotoxicity or off-target effects.
Potential Cause: Formation of reactive metabolites, such as methyl isocyanate.
Troubleshooting Steps:
-
Include Nucleophile Scavengers: In a control experiment, co-incubate cells with 1-Methylhydroxyurea and a cell-permeable nucleophilic scavenger (e.g., N-acetylcysteine). If the scavenger mitigates the unexpected cytotoxicity, it suggests that a reactive electrophile like methyl isocyanate may be responsible.
-
Test Analogs: If available, test a structural analog of 1-Methylhydroxyurea that is less likely to form methyl isocyanate to see if the same off-target effects are observed.
-
Mechanism of Action Confirmation: Use orthogonal assays to confirm that the observed phenotype is due to the expected mechanism of action. For example, if you hypothesize that 1-Methylhydroxyurea inhibits a specific enzyme, use a cell-free enzymatic assay to confirm direct inhibition and rule out non-specific effects.
Scenario 3: Difficulty with analytical quantification (HPLC, LC-MS).
Potential Cause: Poor chromatographic retention, instability during analysis, or ion suppression.
Troubleshooting Steps:
-
Derivatization: 1-Methylhydroxyurea, like hydroxyurea, is a small, polar molecule that may exhibit poor retention on standard reversed-phase HPLC columns. Consider derivatization to increase its hydrophobicity. A common method for hydroxyurea is derivatization with xanthydrol.[2]
-
Use HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase chromatography for highly polar compounds.
-
Optimize Mass Spectrometry Conditions: For LC-MS, optimize the ionization source parameters. 1-Methylhydroxyurea has a molecular weight of 90.08 g/mol .[8] Expect to see the [M+H]⁺ ion at m/z 91.05. Be aware of potential in-source fragmentation.
-
Use an Appropriate Internal Standard: For quantitative analysis, use a stable isotope-labeled internal standard if available. If not, a structurally similar compound that is not present in the sample can be used.[9]
III. Experimental Protocols & Workflows
Protocol 1: Preparation and Handling of 1-Methylhydroxyurea Stock Solutions
-
Weighing: Tare a sterile, amber microcentrifuge tube on an analytical balance. Add the desired amount of 1-Methylhydroxyurea powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller volumes in sterile, amber tubes to minimize freeze-thaw cycles. Store at -80°C.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in your final aqueous buffer or cell culture medium. Use these working dilutions immediately. Do not store aqueous solutions of 1-Methylhydroxyurea.
Protocol 2: General Method for Purity Analysis by HPLC-UV (Based on Hydroxyurea Methods)
This is a general starting point and requires optimization for 1-Methylhydroxyurea.
-
Mobile Phase A: 20 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[10]
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the compound. A shallow gradient is recommended for separating polar compounds.
-
Sample Preparation: Dilute the 1-Methylhydroxyurea stock solution in the initial mobile phase composition.
Note: As mentioned, derivatization may be necessary for good chromatographic performance.[2]
IV. Visualizations
Diagram 1: Hypothesized Degradation Pathway of 1-Methylhydroxyurea
Caption: A potential degradation pathway of 1-Methylhydroxyurea to the reactive intermediate, methyl isocyanate.
Diagram 2: Recommended Experimental Workflow for Cell-Based Assays
Caption: A workflow emphasizing the critical handling steps for 1-Methylhydroxyurea to minimize experimental artifacts.
V. References
-
Yarbro JW. Mechanism of action of hydroxyurea. Semin Oncol. 1992;19(3 Suppl 9):1-10.
-
Legrand T, Ragueneau-Majlessi I, El-Bikry R, et al. Determination of Hydroxyurea in Human Plasma by HPLC-UV Using Derivatization With Xanthydrol. J Chromatogr B Analyt Technol Biomed Life Sci. 2017;1065-1066:117-121.
-
PubChem. 1-Hydroxy-1-methylurea. National Center for Biotechnology Information. Accessed January 14, 2026. [Link]
-
Marahatta A, Jha K, Shrestha S, et al. Stable-Isotope Dilution HPLC-Electrospray Ionization Tandem Mass Spectrometry Method for Quantifying Hydroxyurea in Dried Blood Samples. J Appl Lab Med. 2019;4(3):362-373.
-
Provost A, Humpich M, Lebel F, et al. Determination of hydroxyurea in serum or plasma using gas chromatography-mass spectrometry (GC-MS). Methods Mol Biol. 2010;603:279-287.
-
Sardessai M, Gao Z, Lee S. Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. Pharm Res. 1987;4(5):412-415.
-
Liotta F, Garofalo A, Botta M, et al. A Convenient Method for the Synthesis of N-Hydroxyureas. Synth Commun. 1997;27(10):1657-1665.
-
Hypha Discovery. NMR: an indispensable ADME tool. Accessed January 14, 2026. [Link]
-
Kettani T, Cotton F, Gulbis B, Ferster A, Kumps A. Plasma hydroxyurea determined by gas chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2009;877(4):446-450.
-
The Organic Chemistry Tutor. Mass Spectrometry. YouTube. Published January 5, 2021. Accessed January 14, 2026. [Link]
-
Reich HJ. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Accessed January 14, 2026. [Link]
-
Wikipedia. Methyl isocyanate. Accessed January 14, 2026. [Link]
-
Gordon A, Asante SB, Bukari Y, et al. Method Development And Validation For Hydroxyurea In Fixed Oral Solid Dosage Forms Using RP-HPLC With DAD Detection. RAJAR. 2015;1(7):235-241.
-
Al-Mterin M, Al-Kuraishy HM, Al-Gareeb AI, et al. Reviewing the impact of hydroxyurea on DNA methylation and its potential clinical implications in sickle cell disease. Eur J Haematol. 2024.
-
Cokic VP, Smith RD, Beleslin-Cokic BB, et al. Hydroxyurea induces fetal hemoglobin by the nitric oxide-dependent activation of soluble guanylyl cyclase. J Clin Invest. 2003;111(2):231-239.
-
Papanastasiou DK, et al. Atmospheric fate of methyl isocyanate, CH3NCO: OH and Cl reaction kinetics and identification of formyl isocyanate, HC(O)NCO. Atmos Chem Phys. 2020;20(18):10791-10804.
-
U.S. Environmental Protection Agency. Methyl Isocyanate. Accessed January 14, 2026. [Link]
-
Rankine-Mullings AE, Nevitt SJ. Hydroxyurea for sickle cell disease. Cochrane Database Syst Rev. 2017;4(4):CD002202.
-
Lown JW, Akhtar MH. Synthesis of N-hydroxythiourea. J Med Chem. 1976;19(2):336-337.
-
Kishore MV, Sivarao T, Srinivas KR, et al. Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. Int J Pharm Phytopharmacol Res. 2019;15(4):1-12.
-
PubChem. Methyl Isocyanate. National Center for Biotechnology Information. Accessed January 14, 2026. [Link]
-
McKenzie C, et al. Extraction and purification of 1-hydroxymidazolam glucuronide from ultrafiltrate. Crit Care. 2005;9(Suppl 1):P32.
-
U.S. Environmental Protection Agency. Review Of Methyl Isocyanate (mic) Production At The Union Carbide Corporation Facility Institute, West Virginia. 1985.
-
Al-Abdi S, et al. A Novel Aberrant HbF Peak with Electrophoretic Shift in A1c of a Patient with Chronic Lymphocytic Leukemia (CLL) Was Reversible to Give Interpretable Results. Diagnostics (Basel). 2021;11(10):1878.
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- 3. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 4. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reviewing the impact of hydroxyurea on DNA methylation and its potential clinical implications in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C2H6N2O2 | CID 81934 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
troubleshooting N-Hydroxy-N-methylurea cell-based assays
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting cell-based assays involving N-Hydroxy-N-methylurea. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the complexities of your experiments, ensuring data integrity and reproducibility.
Core Principles for Robust Assays
Before diving into specific issues, it's crucial to ground your work in solid scientific principles. Every protocol should be a self-validating system. This means incorporating appropriate controls is not optional; it is fundamental to interpreting your results. Always include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the N-Hydroxy-N-methylurea. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to any treatment, representing the baseline health and growth of your cell line.
-
Positive Control: A well-characterized compound known to produce the expected effect in your assay (e.g., a known cytotoxic agent for a cell death assay). This confirms that your assay system is working correctly.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments with N-Hydroxy-N-methylurea.
Q1: I'm observing high variability in my cell viability results between replicate wells. What's going wrong?
Potential Causes & Solutions:
High variability is a common issue that can obscure real biological effects. The root cause is often related to inconsistent experimental technique or compound behavior.
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during the plating process to prevent settling. When plating, use a consistent pipetting technique for each well.
-
-
Compound Precipitation: N-Hydroxy-N-methylurea, like many small molecules, may have limited solubility in aqueous cell culture media. If the compound precipitates, its effective concentration will differ from well to well.
-
Solution: Visually inspect your media under a microscope after adding the compound. If you see crystals, you need to optimize your stock solution and final concentration. Consider pre-warming the media before adding the compound stock. It is also crucial to determine the optimal solvent and concentration for your stock solution. While DMSO is common, ensure the final concentration in your assay does not exceed 0.5%, as higher concentrations can be toxic to many cell lines.
-
-
"Edge Effects" on the Plate: Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in media concentration and temperature. This can significantly impact cell growth and response.
-
Solution: To mitigate edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Troubleshooting Workflow for High Variability
Caption: Decision tree for troubleshooting high variability.
Q2: My dose-response curve is not behaving as expected (e.g., it's flat or non-sigmoidal). Why is this happening?
Potential Causes & Solutions:
An anomalous dose-response curve suggests a problem with the compound's concentration range, its stability, or its interaction with the assay components.
-
Incorrect Concentration Range: The selected concentrations may be too high (causing 100% cell death across all points) or too low (showing no effect).
-
Solution: Perform a broad-range dose-finding study. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) with logarithmic spacing to identify the active range for your specific cell line.
-
-
Compound Instability: N-nitroso-N-methylurea, a related compound, is known to be unstable in aqueous solutions, with its half-life being highly pH-dependent[1]. N-Hydroxy-N-methylurea may also be susceptible to degradation in cell culture media over the course of a long incubation period (e.g., 48-72 hours).
-
Solution: Minimize the time between preparing the compound dilutions and adding them to the cells. For long-term assays, consider replenishing the media with freshly prepared compound at intermediate time points. If instability is suspected, conduct a time-course experiment to see if the compound's effect diminishes over time.
-
-
Assay Interference: The compound may directly interfere with your assay's detection method. For example, in an MTT assay, a compound could act as a reducing agent, leading to a false positive signal for cell viability. In fluorescence-based assays, the compound itself might be fluorescent, adding to the background signal[2].
-
Solution: Run a cell-free control. Add N-Hydroxy-N-methylurea to media without cells and perform the assay readout. This will reveal if the compound directly reacts with your assay reagents. If interference is detected, you may need to switch to an orthogonal assay method (e.g., from a metabolic assay like MTT to a cell counting method like Trypan Blue exclusion).
-
Potential Sources of Assay Interference
Caption: Pathways of intended effect vs. assay interference.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for N-Hydroxy-N-methylurea?
A: The precise mechanism can be cell-type dependent. However, N-hydroxyureas are a class of compounds known to have various biological activities. For instance, the parent compound, hydroxyurea, is a well-known inhibitor of ribonucleotide reductase, an enzyme essential for DNA synthesis[3]. Related compounds like N-nitroso-N-methylurea (NMU) are potent alkylating agents that directly interact with and damage DNA[4][5]. Therefore, it is plausible that N-Hydroxy-N-methylurea exerts its effects through DNA damage or inhibition of DNA synthesis. Empirical validation is necessary to determine the dominant mechanism in your experimental system.
Q: How should I prepare and store stock solutions of N-Hydroxy-N-methylurea?
A: For optimal stability, N-Hydroxy-N-methylurea should be stored as a dry powder under refrigeration and protected from light[6].
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous solvent like dimethyl sulfoxide (DMSO). Use fresh, high-quality DMSO, as moisture can reduce the solubility and stability of the compound[7].
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Related compounds can be unstable, so it is best practice not to keep them at room temperature for more than a few hours[8].
Q: What safety precautions are necessary when handling N-Hydroxy-N-methylurea?
A: While N-Hydroxy-N-methylurea is distinct from the highly carcinogenic N-nitroso-N-methylurea, it is prudent to handle all research chemicals with care. Based on safety data for related urea compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[9][10].
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder[9]. Avoid contact with skin and eyes[11].
-
Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste disposal procedures[12].
Standard Protocol: Cytotoxicity Assessment via MTT Assay
This protocol provides a framework for assessing the cytotoxic effects of N-Hydroxy-N-methylurea.
Materials:
-
Cell line of interest
-
Complete growth medium
-
N-Hydroxy-N-methylurea
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Fill the outer wells with 100 µL of sterile PBS.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of N-Hydroxy-N-methylurea in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to create 2X working concentrations.
-
Remove the media from the cells and add 100 µL of the appropriate compound dilution (or control media) to each well.
-
-
Incubation:
-
Incubate the treated plates for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the media and add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) on a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
General Experimental Workflow
Caption: Standard workflow for a cell-based cytotoxicity assay.
References
- N-Methylurea - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEETS. (n.d.). Sangon Biotech.
- Safety Data Sheet. (2025, May 23). MedchemExpress.com.
- SAFETY DATA SHEET. (2010, November 24). Fisher Scientific.
- SAFETY DATA SHEET. (2020, November 20). Spectrum Chemical.
- Moon, K. Y. (2018). methylurea and N -nitroso -N- ethylurea Decrease in Nitric Oxide Production in Human Malignant Keratinocytes. Biomedical Science Letters, 24(1), 53-59.
-
A Convenient Method for the Synthesis of N-Hydroxyureas. (2006). Tetrahedron Letters, 47(34), 6079-6081. Retrieved January 14, 2026, from [Link]
-
N-Methyl-N-nitrosourea. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). Molecules, 28(22), 7686. [Link]
-
N-hydroxy-N'-methylurea. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Hydroxyurea: protection of KB cells against the toxic effect of N-methyl-N'-nitro-N-nitrosoguanidine. (1980). Carcinogenesis, 1(10), 819-25. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2022). Molecules, 27(19), 6279. [Link]
-
Troubleshooting and optimizing lab experiments. (2022, October 12). YouTube. Retrieved January 14, 2026, from [Link]
-
N-Nitroso-N-methylurea. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals. (n.d.). Google Patents.
- N-Nitroso-N-methylurea. (n.d.). MedchemExpress.com.
-
N-NITROSO-N-METHYLUREA HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 14, 2026, from [Link]
-
nitrosomethylurea. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
N-HYDROXY-N'-METHYLUREA. (n.d.). gsrs. Retrieved January 14, 2026, from [Link]
-
Detection of hydroxyurea and N-methylurea at 449 nm (A, C), and 415 nm (B, D) on agilent HPLC system. (2023, December). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2012). Journal of Medicinal Chemistry, 55(22), 9461–9486. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 14, 2026, from [Link]
Sources
- 1. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. store.sangon.com [store.sangon.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Determining the Optimal Dose of 1-Hydroxy-1-methylurea for Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Hydroxy-1-methylurea. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you design and execute robust cytotoxicity experiments. As there is limited specific literature on the cytotoxic profile of this compound, this document outlines a comprehensive framework for characterizing a novel compound, drawing parallels with related molecules like hydroxyurea, a known ribonucleotide reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a chemical compound with the molecular formula C₂H₆N₂O₂.[1] While specific studies on its biological activity are limited, its structure is closely related to hydroxyurea, a well-established inhibitor of the enzyme ribonucleotide reductase. This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. Therefore, it is hypothesized that this compound may exert cytotoxic effects by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.
Q2: I can't find a starting concentration for my cytotoxicity experiments with this compound. Where should I begin?
A2: When working with a novel compound, a broad range-finding experiment is the recommended starting point. A common approach is to perform serial dilutions over a wide logarithmic scale, for instance, from 1 nM to 1 mM. This initial screen will help you identify a narrower, more effective concentration range for subsequent, more detailed dose-response studies.
Q3: Which cell lines should I use to test the cytotoxicity of this compound?
A3: The choice of cell line is critical and should be guided by your research question. If you are investigating its potential as an anti-cancer agent, a panel of cancer cell lines from different tissues of origin is recommended. It is also advisable to include a non-cancerous cell line (e.g., fibroblasts or epithelial cells) to assess for selective cytotoxicity against cancer cells.
Q4: What is the most appropriate assay to determine the cytotoxicity of this compound?
A4: For initial screening and determination of the half-maximal inhibitory concentration (IC50), a metabolic activity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective choice.[2][3][4] This assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, providing an indication of cell viability.[2][3] To confirm the results and gain more mechanistic insight, it is recommended to use an orthogonal assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[5]
Q5: How do I prepare a stock solution of this compound?
A5: The solubility of this compound should be experimentally determined. A common starting point for novel compounds is to attempt to dissolve it in a sterile, cell culture-grade solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[2] Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. | A consistent number of cells in each well is fundamental for reproducible results. |
| Edge Effects | Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment. | Evaporation is more pronounced in the outer wells, which can alter the concentration of the test compound and affect cell growth. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding the compound. If crystals are visible, you may need to adjust the solvent or lower the final concentration. | Precipitated compound is not bioavailable and can lead to inaccurate and highly variable results. |
| Incomplete Formazan Solubilization (MTT Assay) | After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle shaking or pipetting up and down. | Incomplete solubilization will lead to an underestimation of cell viability and inconsistent absorbance readings.[3] |
Issue 2: No Dose-Dependent Cytotoxicity Observed
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Concentration Range | Perform a wider range-finding experiment (e.g., from picomolar to millimolar concentrations). | The effective concentration of the compound may be outside the initially tested range. |
| Insufficient Incubation Time | Extend the incubation time with the compound (e.g., from 24 hours to 48 or 72 hours). | Some compounds require a longer duration to exert their cytotoxic effects, especially if they act on the cell cycle. |
| Compound Inactivity in the Chosen Cell Line | Test the compound on a different, potentially more sensitive, cell line. | The expression of the target protein (e.g., ribonucleotide reductase) or the activity of drug efflux pumps can vary significantly between cell lines. |
| Compound Degradation | Prepare fresh dilutions of the compound for each experiment. Assess the stability of the compound in cell culture medium over the incubation period if possible. | The compound may be unstable in the aqueous environment of the cell culture medium at 37°C. |
Issue 3: High Background in Cytotoxicity Assay
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques to prevent bacterial or fungal contamination. | Microbial contamination can interfere with the assay readout, for example, by metabolizing the MTT reagent. |
| Serum Interference | If using a serum-containing medium, consider reducing the serum concentration during the assay or using a serum-free medium if the cells can tolerate it. | Components in serum can sometimes interact with the test compound or the assay reagents. |
| Compound Interference with Assay Chemistry | Run a cell-free control where the compound is added to the assay reagents to check for any direct chemical reaction. | Some compounds can directly reduce MTT or react with other assay components, leading to a false-positive or false-negative signal. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol provides a step-by-step guide for a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Selected adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile DMSO
-
96-well flat-bottom sterile tissue culture plates[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., for a final concentration range of 0.1 µM to 1000 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include vehicle-only controls (medium with the same final concentration of DMSO as the highest compound concentration) and untreated controls (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of this compound cytotoxicity.
References
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]
-
National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. National Institute of Environmental Health Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Opentrons. (n.d.). Cytotoxicity Assays. Opentrons. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Sources
- 1. This compound | C2H6N2O2 | CID 81934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
solubility issues of 1-Methylhydroxyurea in aqueous solutions
An In-Depth Guide to Overcoming Aqueous Solubility Challenges for Researchers, Scientists, and Drug Development Professionals
I. Understanding the Compound: Physicochemical Profile & Initial Assessment
Before attempting to dissolve any compound, a thorough understanding of its predicted properties is crucial. While experimental data for 1-Methylhydroxyurea is sparse, we can build a strong predictive profile based on its structure and data from closely related analogs.
Physicochemical Data Summary
| Property | Value / Prediction | Implication for Aqueous Solubility | Source |
| Molecular Weight | 90.08 g/mol | Low molecular weight generally favors solubility. | [1] |
| Structure | The presence of multiple hydrogen bond donors and acceptors (amine, hydroxyl, carbonyl groups) suggests good potential for interaction with water. | ||
| Predicted XLogP3 | -0.5 | A negative LogP value indicates a preference for hydrophilic environments, predicting good aqueous solubility. | [1] |
| Melting Point | 65-68°C | A relatively low melting point suggests that the crystal lattice energy is not excessively high, which can be a positive indicator for solubility. | [2] |
| Predicted pKa (analog) | ~10.5 (for Hydroxyurea) | The N-hydroxy group is weakly acidic. At physiological pH (~7.4), the molecule will be predominantly in its neutral form. Significant ionization to improve solubility would require moving to a more alkaline pH. | [1] |
| Qualitative Solubility | DMSO (Slightly), Methanol (Slightly) | Reports from suppliers suggest that solubility, even in common organic solvents, may be limited. This underscores the need for careful optimization. | [2] |
Expert Interpretation: The structural features and predicted LogP of 1-Methylhydroxyurea are strong indicators of inherent aqueous solubility. However, the qualitative reports of slight solubility in organic solvents suggest that overcoming the crystal lattice energy might be the primary barrier to dissolution. Therefore, our troubleshooting will focus on systematically addressing this.
II. Frequently Asked Questions (FAQs)
Q1: My 1-Methylhydroxyurea is not dissolving in my aqueous buffer at room temperature. What is the first step?
A1: The initial and most critical step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the universally recommended starting point due to its excellent solvating power for a wide range of compounds. This stock can then be serially diluted into your aqueous experimental medium. Crucially, the final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5% v/v) to avoid off-target effects.
Q2: I've prepared a DMSO stock, but the compound precipitates immediately upon dilution into my aqueous buffer. What's happening and what should I do?
A2: This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous medium exceeds its solubility limit, even with the small amount of co-solvent present. The troubleshooting workflow below is designed to address this exact problem.
Q3: Can I heat the solution to get my 1-Methylhydroxyurea to dissolve?
A3: Gentle warming (e.g., to 37°C) can be attempted with caution, but prolonged or excessive heating of hydroxyurea derivatives in aqueous solutions is not recommended . Studies on the closely related compound, hydroxyurea, have shown degradation at elevated temperatures.[3][4] Chemical stability should always be prioritized over aggressive solubilization methods.
Q4: How should I store my 1-Methylhydroxyurea solutions?
A4: Solid 1-Methylhydroxyurea should be stored in a cool, dry place. For solutions, it is best practice to prepare aqueous working solutions fresh for each experiment. If you must store them, do so at 4°C for no more than 24 hours. DMSO stock solutions are generally more stable and can be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
III. Troubleshooting Workflow for Poor Solubility
When encountering solubility issues, a systematic approach is key. The following workflow is designed to logically diagnose and solve the most common problems.
Caption: A logical workflow for addressing solubility issues.
IV. Detailed Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
This is the foundational protocol for working with 1-Methylhydroxyurea.
-
Weighing: Accurately weigh the desired amount of solid 1-Methylhydroxyurea in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots.
Protocol 2: Systematic Troubleshooting of Aqueous Dilution
If precipitation occurs upon dilution of the DMSO stock (Step 2 in the workflow), follow these steps methodically.
Option A: Lower the Final Concentration
This is the simplest and most common solution. The target concentration may simply be above the compound's solubility limit in the final aqueous buffer.
-
Perform serial dilutions of your DMSO stock in 100% DMSO to create a range of lower concentration stocks.
-
Add a fixed volume of each new stock to your aqueous buffer to achieve a range of lower final concentrations.
-
Observe for the highest concentration that remains in solution.
Option B: Optimize the Co-solvent Ratio
If your experimental system can tolerate a higher percentage of DMSO, this can be an effective strategy.
-
Prepare your final solution by adding varying, small percentages of DMSO (e.g., 0.5%, 1%, 2%) to your aqueous buffer before adding the 1-Methylhydroxyurea stock.
-
Add the stock solution to these co-solvent-buffered solutions.
-
Crucially, always run a vehicle control with the highest percentage of DMSO used to ensure it does not affect your experimental results.
Option C: Adjust Buffer pH
Based on the structure of 1-Methylhydroxyurea and its parent compound, its solubility may increase in a more alkaline environment where the N-hydroxy group can be deprotonated.
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 7.4, 8.0, 8.5, 9.0). Ensure the chosen buffer system is compatible with your assay.
-
Test Solubility: Add your DMSO stock of 1-Methylhydroxyurea to each buffer and observe for any improvement in solubility.
-
Caution: Be aware that the stability of your compound and your biological system may be sensitive to changes in pH.
Option D: Employ Solubilizing Excipients (Advanced)
For particularly challenging cases, the use of solubilizing agents can be explored. These should be used as a last resort and require careful validation.
-
Surfactants: A small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution. Prepare the aqueous buffer with a low concentration of the surfactant (e.g., 0.01-0.1%) before adding the drug stock.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.
V. Stability Considerations
-
Aqueous Instability: As a urea derivative, 1-Methylhydroxyurea may be susceptible to hydrolysis over time in aqueous solutions. It is strongly recommended to prepare aqueous working solutions fresh for each experiment.
-
Avoid High Temperatures: As previously mentioned, stability of related compounds decreases at temperatures above room temperature.[3][4] Avoid heating as a primary method of solubilization.
-
Light Sensitivity: While no specific data exists for 1-Methylhydroxyurea, it is good laboratory practice to store stock solutions in amber vials or protected from light.
VI. In-Lab Determination of Approximate Aqueous Solubility
If you need a working estimate of the aqueous solubility for your experimental planning, a simple shake-flask method can be employed.
-
Add an excess amount of solid 1-Methylhydroxyurea to a known volume of your aqueous buffer (e.g., 1 mL) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantify the concentration of 1-Methylhydroxyurea in the clear filtrate using an appropriate analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the equilibrium solubility under those conditions.
VII. References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
-
N-Hydroxy-N-methylurea CAS#: 7433-43-4. ChemicalBook.
-
HYDROXYUREA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. (2020-02-09).
-
PRODUCT INFORMATION. Cayman Chemical.
-
N-hydroxy-N'-methylurea | C2H6N2O2 | CID 96412. PubChem.
-
Hydroxyurea Ribonucleotide Reductase Inhibitor | CAS 127-07-1. Selleck Chemicals.
-
Hydroxyurea CAS#: 127-07-1. ChemicalBook.
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
-
Hydroxyurea (H8627) - Product Information Sheet. Sigma-Aldrich.
-
Hydroxyurea|127-07-1. LookChem.
-
7433-43-4 | MFCD01675994 | 1-hydroxy-1-methylurea. AA Blocks.
-
Predicting pKa using a combination of quantum mechanical and machine learning methods.
-
This compound. AK Scientific, Inc..
-
Molecular structure, gas-phase acidity and basicity of N-hydroxyurea. RSC Publishing.
-
This compound | C2H6N2O2 | CID 81934. PubChem.
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
-
N-Methylurea. Solubility of Things.
-
1-Methylhydroxyurea | CAS 7433-43-4 | SCBT. Santa Cruz Biotechnology.
-
N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699. PubChem.
-
Hydroxyurea | CH4N2O2 | CID 3657. PubChem.
-
n-nitroso-n-methylurea - Report | CAMEO Chemicals. NOAA.
-
Chemical and Functional Analysis of Hydroxyurea Oral Solutions.
-
Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI.
-
(PDF) Solid state properties of hydroxyurea: Optical absorption measurement and DFT calculations. ResearchGate. (2019-04-01).
-
How to Predict pKa. Rowan Scientific. (2025-10-16).
-
Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations | ChemRxiv.
-
Synthesis, antitumor evaluation and crystal structure of hydroxyurea derivatives. PubMed.
-
Stability of extemporaneously prepared hydroxyurea solutions. PubMed. (2024-12-16).
-
N-HYDROXY-N'-METHYLUREA. gsrs.
-
N-Nitroso-N-methylurea. MedchemExpress.com.
-
Small-Molecule Inhibitors of Urea Transporters. PMC.
-
N-Hydroxy-N′-methylurea. CAS Common Chemistry.
-
N-Nitroso-n-methylurea | EPA.
-
Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. PubMed Central.
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI.
-
A SMALL MOLECULE SCREEN IDENTIFIES SELECTIVE INHIBITORS OF UREA TRANSPORTER UT-A. PubMed Central.
-
N'-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea. PubChem.
-
N-Nitroso-N-methylurea Direct-acting Alkylating Agent. Selleck Chemicals.
Sources
Technical Support Center: Troubleshooting Potential Interference of 1-Hydroxy-1-methylurea in Biochemical Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides a comprehensive resource for understanding and mitigating the potential interference of 1-Hydroxy-1-methylurea in your biochemical assays. Our goal is to equip you with the knowledge and tools to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might I encounter it?
This compound is a small organic molecule.[1][2] Its structural similarity to hydroxyurea, a compound with known biological activity, suggests it could be of interest in various research contexts, including as a potential anticancer agent.[3] Given its chemical properties, it is crucial to consider its potential impact on the assays you employ.
Q2: Why should I be concerned about this compound interfering with my assays?
Small molecules can interfere with biochemical assays through various mechanisms, leading to false-positive or false-negative results.[4][5] The structure of this compound, containing a hydroxyurea moiety, suggests potential for redox activity or interaction with assay components, which could compromise data integrity. While specific data on this compound is limited, the principles of assay interference are well-established.[6][7][8]
Q3: Which types of assays are most susceptible to interference by a compound like this compound?
Assays that are particularly sensitive to interference include those with detection methods based on:
-
Redox reactions: Assays employing redox indicators (e.g., resazurin, MTT) are prone to interference from compounds with reducing or oxidizing properties.
-
Fluorescence: Autofluorescent compounds can directly interfere with fluorescence-based assays.[9]
-
Enzyme activity: Compounds can directly inhibit or, in some cases, activate enzymes, leading to misleading results.[8]
-
Luminescence: Compounds that inhibit luciferases are a known source of interference in reporter gene and cell viability assays.[9]
Troubleshooting Guides: From Suspicion to Solution
This section provides structured troubleshooting guides for common scenarios where interference from this compound might be suspected.
Scenario 1: Unexpected Results in a Cell Viability Assay (e.g., MTT, MTS, or Resazurin-based)
The Problem: You observe a dose-dependent increase in signal in your cell viability assay when treating cells with this compound, suggesting it promotes cell proliferation. However, this is contrary to your hypothesis.
The Underlying Cause: The hydroxyurea functional group in this compound may possess reducing properties, leading to the direct chemical reduction of the assay's indicator dye (e.g., resazurin to the highly fluorescent resorufin, or a tetrazolium salt to a colored formazan). This would mimic the signal generated by metabolically active cells, resulting in a false-positive.
Troubleshooting Workflow:
Caption: Workflow to diagnose direct assay interference.
Detailed Protocol: Cell-Free Interference Assay
-
Plate Setup: In a multi-well plate, prepare wells containing only cell culture medium.
-
Compound Addition: Add this compound to these wells at the same concentrations used in your cell-based experiment.
-
Reagent Addition: Add the cell viability reagent (e.g., resazurin, MTT solution) to all wells.
-
Incubation: Incubate the plate under the same conditions (time, temperature, CO2) as your main experiment.
-
Signal Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
Interpreting the Results:
| Condition | Expected Outcome if Interference is Present |
| Medium + Assay Reagent (Control) | Baseline low signal |
| Medium + this compound + Assay Reagent | Signal significantly above baseline |
Scenario 2: Inconsistent Inhibition in an Enzyme Assay
The Problem: You are screening this compound in an enzyme inhibition assay and observe variable and non-reproducible inhibition curves.
The Underlying Cause: The observed effect may not be due to true, specific inhibition of the enzyme. Potential causes include:
-
Reaction with the Substrate or Cofactors: The compound may chemically modify the substrate or essential cofactors.
-
Non-specific Protein Reactivity: The compound could be denaturing or precipitating the enzyme at higher concentrations.
-
Interference with the Detection System: If the assay uses a coupled enzymatic reaction for signal generation, the compound could be interfering with this secondary system.
Troubleshooting Strategy:
A systematic approach is required to dissect the mechanism of interference.[7][8]
Experimental Protocol: Differentiating Inhibition from Artifact
-
Pre-incubation Studies:
-
Arm A (Enzyme + Inhibitor): Pre-incubate the enzyme with this compound for a set time (e.g., 30 minutes) before adding the substrate to initiate the reaction.
-
Arm B (Substrate + Inhibitor): Pre-incubate the substrate with this compound before adding the enzyme.
-
Control: A standard reaction with no pre-incubation.
-
-
Time-Course Analysis: Monitor the reaction progress over time in the presence and absence of the compound. True inhibitors will typically affect the reaction rate, while interfering compounds might show an initial change in signal that does not progress as expected.
-
Dialysis/Compound Washout: For suspected reversible inhibitors, incubate the enzyme with the compound, then remove the compound by dialysis or a desalting column. If enzymatic activity is restored, the inhibition is likely reversible.
Visualizing the Logic:
Caption: Decision tree for investigating enzyme assay interference.
Disclaimer: The troubleshooting strategies and potential interference mechanisms described in this guide are based on general principles of biochemical assay development and the chemical properties of hydroxyurea-containing compounds. Due to a lack of specific published data on the interference of this compound, it is imperative to perform the recommended control experiments to validate any suspected interference in your specific assay system.
References
- abinScience. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls.
- Molecular Biology. Assay Troubleshooting.
- Abcam.
- Datta, P. How to Detect and Solve Immunoassay Interference. AACC.
- Seamaty. 3 ways to troubleshoot biochemistry analyzer reagent interference.
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Zega, A. (2017). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry, 60(23), 9437–9447. [Link]
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Grant, B. D., et al. (2021). Reducing False Positives through the Application of Fluorescence Lifetime Technology: A Comparative Study Using TYK2 Kinase as a Model System. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 663–675. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 81934, this compound. [Link]
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Roda, A., et al. (2021). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Microchimica Acta, 188(8), 263. [Link]
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Wikipedia. Time-resolved fluorescence energy transfer. [Link]
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CAS. N-Hydroxy-N′-methylurea. [Link]
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Sipes, N. S., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(3), 270–281. [Link]
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Quality Control for 1-Hydroxy-1-methylurea in Laboratory Use: A Technical Support Center
Welcome to the technical support center for 1-Hydroxy-1-methylurea. This guide is designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of this compound in your laboratory experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling, analysis, and use of this compound. Our goal is to provide you with the expertise and practical insights necessary for reliable and reproducible experimental outcomes.
Introduction to this compound
This compound is a substituted urea derivative with potential applications in various research fields, including as an inhibitor of enzymes such as ribonucleotide reductase, a mechanism it shares with the well-known drug hydroxyurea.[1] Its efficacy and the reproducibility of experimental results are directly dependent on its purity and stability. This guide will provide you with the necessary tools to assess and maintain the quality of your this compound samples.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quality control of this compound.
1. How should I properly store this compound?
To ensure the stability of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is advisable.[2] Aqueous solutions of related compounds like hydroxyurea are known to be unstable and can degrade over time, a process that can be accelerated by elevated temperatures and acidic conditions.[2][3] Therefore, it is best to prepare aqueous solutions fresh for each experiment.
2. What are the common signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of clumping. Chemically, the primary degradation pathway for N-hydroxy ureas in aqueous solution is hydrolysis.[4] This can lead to a decrease in the concentration of the active compound and the formation of impurities, which may interfere with your experiments. A noticeable change in the pH of a solution can also be an indicator of degradation.
3. How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.[5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful, non-destructive technique for determining purity.[6]
4. What are the potential impurities I should be aware of?
Impurities in this compound can originate from the synthesis process or from degradation. Potential synthetic impurities could include unreacted starting materials such as methylisocyanate and hydroxylamine, or byproducts from side reactions.[7] Degradation can lead to the formation of hydrolysis products.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues you may encounter when using this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptom: You observe variability in your experimental outcomes, such as a change in enzyme inhibition or cell viability, when using different batches or preparations of this compound.
Potential Causes:
-
Purity of the Compound: The presence of impurities can significantly affect the biological activity of the compound.
-
Degradation of the Compound: If the compound has degraded, its effective concentration will be lower than expected.
-
Incorrect Concentration: Errors in weighing or dilution can lead to incorrect solution concentrations.
Troubleshooting Workflow:
Troubleshooting Inconsistent Results
Step-by-Step Solutions:
-
Verify Purity: If you have access to analytical instrumentation, perform a purity analysis of your this compound sample using HPLC or qNMR. Compare the results to the certificate of analysis if available.
-
Assess Stability: Prepare a fresh solution of the compound and repeat the experiment. If the results are consistent with the expected outcome, your previous solution may have degraded.
-
Re-evaluate Solution Preparation: Carefully review your calculations for preparing the stock and working solutions. Ensure that the balance used for weighing is properly calibrated.
Issue 2: Poor Solubility in Aqueous Buffers
Symptom: You are having difficulty dissolving this compound in your experimental buffer, or the compound precipitates out of solution.
Potential Causes:
-
Solvent Choice: While related ureas are generally soluble in water, the solubility can be affected by the buffer composition and pH.[8]
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit of the compound in that specific solvent.
-
Temperature: Solubility is often temperature-dependent.
Troubleshooting Workflow:
Troubleshooting Poor Solubility
Step-by-Step Solutions:
-
Optimize Solvent/Buffer: If you are using a buffered aqueous solution, try dissolving the compound in pure water first before adding the buffer components. You can also test the solubility in a small range of different buffers and pH values.
-
Adjust Concentration: Try preparing a more dilute solution. It is often better to prepare a more concentrated stock solution in a solvent in which the compound is highly soluble (e.g., DMSO) and then dilute it into your aqueous buffer.
-
Modify Dissolution Procedure: Gentle warming or sonication can help to dissolve the compound. However, be cautious with heating as it can accelerate degradation.[3]
Experimental Protocols
This section provides detailed methodologies for the quality control of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the related compound hydroxyurea and is a good starting point for the analysis of this compound.[5] A stability-indicating method should be able to separate the intact compound from its degradation products.[9]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for urea derivatives. |
| Mobile Phase | A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer). A gradient elution may be necessary to separate impurities. A starting point could be a mobile phase of methanol and a salt solution (e.g., tetrabutylammonium hydrogen sulfate and dibasic potassium phosphate) in a 5:95 ratio.[5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-220 nm). |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh your sample of this compound and dissolve it in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis: Determine the retention time of this compound from the standard chromatogram. Calculate the purity of your sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can be used to determine the purity of a compound without the need for a reference standard of the same compound.[6]
Instrumentation and Reagents:
-
NMR spectrometer (400 MHz or higher)
-
High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of your this compound sample and the internal standard into an NMR tube.
-
Dissolution: Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis:
-
Integrate a well-resolved peak of this compound and a peak from the internal standard.
-
Calculate the purity of your sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Protocol 3: Forced Degradation Study for Stability-Indicating Method Development
To develop a stability-indicating HPLC method, you need to demonstrate that the method can separate the intact drug from its degradation products. This is achieved through forced degradation studies.[10]
Procedure:
-
Prepare Solutions: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat a solution of the compound at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose a solution to UV light.
-
-
Incubation: Incubate the solutions for a defined period, monitoring for degradation.
-
Analysis: Analyze the stressed samples by HPLC.
-
Evaluation: The HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
References
-
Coache, D., Friciu, M., Marcellin, R. B., Bonnemain, L., Viau, A., Roullin, V. G., ... & Leclair, G. (2022). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. PloS one, 17(6), e0269382. [Link]
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AmbioPharm. (n.d.). What is a stability indicating method? Peptide Testing. Retrieved from [Link]
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Coache, D., Friciu, M., Marcellin, R. B., Bonnemain, L., Viau, A., Roullin, V. G., ... & Leclair, G. (2022). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. ResearchGate. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of N-hydroxy-N-(5-phenylfur2-yl)methyl-N'-methyl urea. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hydroxyurea. Retrieved from [Link]
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ResearchGate. (n.d.). Representative chromatograms of forced degradation of HU. Retrieved from [Link]
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Singh, S., & Junwal, M. (2016). Forced Degradation Studies. MedCrave Online. [Link]
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Organic Syntheses. (n.d.). Hydroxyurea. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
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American Journal of Health-System Pharmacy. (2024). Stability of extemporaneously prepared hydroxyurea solutions. [Link]
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PubMed. (2014). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. [Link]
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Heeney, M. M., Whorton, M. R., Howard, T. A., Johnson, C. S., & Ware, R. E. (2004). Chemical and Functional Analysis of Hydroxyurea Oral Solutions. Journal of Pediatric Hematology/Oncology, 26(3), 179–184. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Solubility of Things. (n.d.). N-Methylurea. Retrieved from [Link]
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PubMed. (1992). Analysis of hydroxyurea in capsules and aqueous solution and stability study with capillary gas chromatography and thermionic (N-P) specific detection. [Link]
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National Center for Biotechnology Information. (2018). Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. ACS Medicinal Chemistry Letters. [Link]
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Pharma Guideline. (2023). Analytical Method Validation - HPLC System Suitability. YouTube. [Link]
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Wikipedia. (n.d.). Urea. Retrieved from [Link]
- Google Patents. (n.d.). CN111044641A - Hydroxyurea and detection method and application of preparation thereof.
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Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Research and Analysis Journals. (2015). Method Development And Validation For Hydroxyurea In Fixed Oral Solid Dosage Forms Using RPHPLC With DAD Detection. [Link]
- Google Patents. (n.d.). RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals.
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National Center for Biotechnology Information. (2019). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]
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ResearchGate. (2015). method development and validation for hydroxyurea in fixed oral solid dosage forms using rp-hplc with dad detection. [Link]
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ResearchGate. (2017). Substituted Ureas. Methods of Synthesis and Applications. [Link]
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National Institute of Standards and Technology. (n.d.). Urea, methyl-. NIST WebBook. Retrieved from [Link]
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MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]
- Google Patents. (n.d.). WO1991012254A1 - Substituted urea compounds and their preparation and use.
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SciSpace. (2014). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. [Link]
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CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
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ResearchGate. (2019). Measurement and correlation of solubility and solution thermodynamics of 1,3-dimethylurea in different solvents from (288.15 to 328.15) K. [Link]
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NC State University Libraries. (n.d.). Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). N-Hydroxy-N′-methylurea. Retrieved from [Link]
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Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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National Center for Biotechnology Information. (n.d.). Methylurea. PubChem. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Hydroxyurea and its N-Methylated Analog, 1-Hydroxy-1-methylurea
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxyurea (HU) is a cornerstone therapeutic agent with a well-established role in the treatment of myeloproliferative neoplasms, sickle cell disease, and certain cancers. Its efficacy is primarily attributed to the inhibition of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. This guide provides a detailed comparison between hydroxyurea and its methylated derivative, 1-Hydroxy-1-methylurea. While hydroxyurea's clinical and mechanistic profiles are extensively documented, data for this compound is comparatively sparse. However, early structure-activity relationship (SAR) studies indicate that this compound possesses high antimitotic activity, suggesting it shares the parent compound's mechanism of action and may hold therapeutic potential. This document synthesizes the available evidence, details the underlying biochemistry, and provides standardized protocols for evaluating and comparing the efficacy of these and similar compounds.
Introduction: The Clinical Significance of Ribonucleotide Reductase Inhibition
The de novo synthesis of deoxyribonucleotides, the building blocks of DNA, is a rate-limiting step in cellular proliferation and is catalyzed by the enzyme ribonucleotide reductase (RNR).[1] This makes RNR a critical and attractive target for anticancer and cytostatic therapies.[2] By inhibiting RNR, drugs can selectively halt DNA synthesis and repair, inducing S-phase cell cycle arrest and subsequent apoptosis in rapidly dividing cells.[3]
Hydroxyurea (HU) , a simple N-hydroxy-substituted urea, is the most clinically prominent RNR inhibitor.[4] It is an FDA-approved medication used to treat chronic myeloproliferative disorders, sickle cell anemia, and refractory ovarian cancer.[5][6] In sickle cell disease, its benefits also extend to increasing the production of fetal hemoglobin (HbF), which interferes with the polymerization of sickle hemoglobin.[7][8]
This compound , also known as N-Hydroxy-N-methylurea or 1-Methylhydroxyurea, is a direct derivative of hydroxyurea.[9][10] While not as extensively studied, its structural similarity and early evaluations suggest a comparable mechanism of action centered on DNA synthesis impairment.[9] This guide will dissect the known attributes of both compounds to provide a clear comparative framework for researchers.
Mechanism of Action: Quenching a Critical Radical
The primary mechanism of action for hydroxyurea is the targeted inactivation of the RNR enzyme.[11] RNR is composed of two subunits, R1 and R2 (in class Ia RNRs). The R2 subunit contains a di-iron center that generates and stabilizes a crucial tyrosyl free radical. This radical is essential for initiating the catalytic reduction of ribonucleotides.[3]
Hydroxyurea acts as a radical scavenger. After oral administration, it is converted into a free radical nitroxide in vivo and enters cells via diffusion.[11] Inside the cell, it donates a hydrogen atom to quench the tyrosyl free radical at the active site of the R2 subunit, rendering the RNR enzyme inactive.[7][11] This event halts the entire DNA synthesis pathway, leading to the characteristic S-phase arrest.[7] Given its structure, this compound is presumed to operate through the same radical-quenching mechanism.
Comparative Efficacy and Structure-Activity Relationship (SAR)
| Compound | Structure | Efficacy Summary | Supporting SAR Principle |
| Hydroxyurea | H₂N-CO-NHOH | Clinically Proven Efficacy: Well-established antineoplastic and cytotoxic agent.[1] Objective response rate of 15% in advanced prostate cancer.[1] | The hydroxyl group (-OH) is essential for the inhibition of DNA synthesis.[7] |
| This compound | H₂N-CO-N(CH₃)OH | High Antimitotic Activity: Described as highly antimitotic in early SAR studies.[7] Shown to impair DNA replication.[9] | N-alkylation at the 1-position (the hydroxylated nitrogen) with small alkyl groups (methyl, ethyl) maintains high antimitotic activity.[7] |
Key Insights from Structure-Activity Relationship Studies:
-
The Hydroxyl Group is Sacrosanct: The N-hydroxy moiety is indispensable for activity. Its removal or substitution of the hydroxyl proton with a methyl group renders the compound inactive.[7]
-
N-Methylation at Position 1 is Permitted: The addition of a methyl group to the hydroxyl-bearing nitrogen (to form this compound) is well-tolerated and results in a highly antimitotic compound.[7]
-
Carbonyl Group is Important: Substitution of the carbonyl group at position 1 diminishes the antimitotic activity.[7]
These principles strongly suggest that this compound is a potent compound that warrants further investigation to quantify its efficacy relative to its parent drug.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and direct comparison, we provide detailed methodologies for key assays used to determine the efficacy of RNR inhibitors.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound required to reduce the metabolic viability of a cancer cell line by 50% (IC₅₀), a key indicator of cytotoxic potency.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, K562) in 96-well plates at a predetermined density and allow them to adhere for 24 hours in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Hydroxyurea and this compound) in the culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.
Protocol 2: Ribonucleotide Reductase (RNR) Activity Assay
This biochemical assay directly measures the inhibition of RNR enzyme activity. A common method involves quantifying the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide.
Methodology:
-
Protein Expression and Purification: Obtain purified human R1 and R2 subunits of ribonucleotide reductase.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, magnesium salts, ATP (as an allosteric activator), and a reducing system like thioredoxin/thioredoxin reductase/NADPH.
-
Inhibitor Pre-incubation: Pre-incubate the RNR enzyme complex with varying concentrations of the inhibitor (Hydroxyurea or this compound) for a defined period at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, such as [³H]cytidine 5'-diphosphate ([³H]CDP).
-
Reaction Quenching: After a set time (e.g., 10-20 minutes), stop the reaction by adding an acid (e.g., perchloric acid).
-
Product Separation and Quantification: The product, [³H]dCDP, is dephosphorylated to [³H]dCyd using an enzyme like alkaline phosphatase. The resulting deoxycytidine is then separated from the unreacted cytidine using HPLC or other chromatographic methods.
-
Data Analysis: The amount of radioactivity in the deoxycytidine peak is quantified using a scintillation counter. Enzyme activity is calculated and plotted against inhibitor concentration to determine the IC₅₀ for RNR inhibition.
Discussion and Future Perspectives
Hydroxyurea is a well-understood and effective therapeutic agent, but its use can be limited by side effects and the development of resistance.[5] The exploration of derivatives like this compound is a rational approach to identifying compounds with potentially improved therapeutic indices, better pharmacokinetic properties, or different resistance profiles.
The existing SAR data indicating that this compound is "highly antimitotic" is promising.[7] The methyl group may alter the compound's lipophilicity, cell permeability, or metabolic stability compared to hydroxyurea, which could translate to differences in potency and duration of action. However, without modern, quantitative data, its potential remains speculative.
Future research should prioritize the direct, head-to-head comparison of hydroxyurea and this compound using standardized assays, such as those detailed above. Determining the IC₅₀ values for both RNR inhibition and cytotoxicity across a panel of relevant cancer cell lines would provide the definitive data needed to assess whether this derivative offers any advantage over the parent compound.
Conclusion
Hydroxyurea remains a vital drug in the clinical arsenal, primarily through its potent inhibition of ribonucleotide reductase. Its derivative, this compound, while significantly less characterized, shows clear potential based on foundational structure-activity relationship studies that highlight its high antimitotic activity. The shared N-hydroxyurea pharmacophore strongly suggests an identical mechanism of action. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct the rigorous, quantitative comparisons that are now needed to fully elucidate the therapeutic potential of this compound.
References
-
Yarbro JW. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9):1-10. [Link]
-
Gpatindia. (2020). HYDROXYUREA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Couto, J. A., & Highley, M. S. (2016). Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. PLoS One, 11(9), e0162148. [Link]
-
Liao, C., et al. (1977). Synthesis and anticancer activity of novel cyclic N-hydroxyureas. Journal of Pharmaceutical Sciences, 66(11), 1556-1561. [Link]
-
Kos, I., et al. (2013). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Acta Pharmaceutica, 63(2), 175-191. [Link]
-
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A Comparative Guide to Ribonucleotide Reductase Inhibitors: Benchmarking 1-Hydroxy-1-methylurea Against Established Agents
This guide provides a comprehensive comparison of ribonucleotide reductase (RNR) inhibitors, with a special focus on positioning 1-Hydroxy-1-methylurea relative to well-characterized alternatives such as hydroxyurea, gemcitabine, and cladribine. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, presents comparative data, and provides detailed experimental protocols to empower robust evaluation of novel and existing RNR-targeting compounds.
The Central Role of Ribonucleotide Reductase in Proliferation and as a Therapeutic Target
Ribonucleotide reductase (RNR) is the enzyme responsible for the de novo synthesis of deoxyribonucleoside diphosphates (dNDPs) from their corresponding ribonucleoside diphosphates (NDPs).[1][2] This reaction is the rate-limiting step for producing the deoxyribonucleoside triphosphate (dNTP) building blocks essential for DNA replication and repair.[2][3] Consequently, RNR activity is tightly linked to cellular proliferation.
The human RNR holoenzyme is a complex of two distinct homodimeric subunits:
-
RRM1 (α2): The large catalytic subunit, which contains the substrate-binding site and allosteric regulatory sites that control enzyme activity and substrate specificity.[2][4]
-
RRM2 (β2): The small radical-generating subunit, which houses a di-iron center that stabilizes a crucial tyrosyl free radical.[2][5] This radical is transferred to the RRM1 active site over a long distance to initiate the reduction of the ribonucleotide.[2]
Given that cancer is characterized by uncontrolled cell division, which demands a sustained supply of dNTPs, RNR is a prime target for anticancer drug development.[1][6] Inhibiting RNR depletes the dNTP pool, leading to the stalling of replication forks, S-phase cell cycle arrest, and ultimately, apoptosis.[7][8]
Mechanisms of Action: A Diverse Arsenal Targeting a Single Enzyme
RNR inhibitors can be broadly classified based on which subunit they target and their specific mechanism of action. This diversity allows for different pharmacological profiles and potential therapeutic applications.
RRM2-Targeting Inhibitors: Extinguishing the Radical
These agents disrupt the radical-generating capability of the RRM2 subunit.
-
Hydroxyurea (HU) and its Analogs (e.g., this compound): Hydroxyurea is a foundational RNR inhibitor. Upon entering the cell, it is converted into a nitroxide free radical that directly quenches the essential tyrosyl free radical on the RRM2 subunit, thereby inactivating the enzyme.[7][9][10] This leads to a rapid depletion of dNTPs and S-phase arrest.[7][11] This compound , as a close structural analog of hydroxyurea, is presumed to act via the same radical-scavenging mechanism.[12] Its efficacy and toxicity profile relative to the parent compound would depend on factors like cell permeability, metabolic stability, and potency at the target site, which must be determined experimentally.
-
Thiosemicarbazones (e.g., Triapine): This class of compounds functions differently. Triapine acts as a potent iron chelator.[3][13] It binds to the di-iron center within RRM2, destabilizing and preventing the formation of the tyrosyl radical, which effectively shuts down enzyme activity.[13][14] Triapine has demonstrated greater potency than hydroxyurea in preclinical studies.[14][15]
RRM1-Targeting Inhibitors: Deception at the Catalytic Site
These inhibitors are typically nucleoside analogs that, once activated intracellularly, interfere with the RRM1 subunit.
-
Gemcitabine (dFdC): Gemcitabine is a deoxycytidine analog with a dual mechanism of action. After cellular uptake, it is phosphorylated to its diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. The diphosphate form, dFdCDP, is a potent inhibitor of RNR, depleting the natural dCTP pool.[16][17][18][19] This self-potentiates its own activity, as lower dCTP levels reduce competition for the triphosphate form, dFdCTP, to be incorporated into DNA by polymerases.[17] This incorporation leads to "masked chain termination," where one additional nucleotide is added before DNA synthesis is irreversibly halted, triggering apoptosis.[20]
-
Cladribine (2-CdA): Cladribine is a deoxyadenosine analog. It is phosphorylated intracellularly to its active triphosphate form (2-CdATP).[21][22] 2-CdATP is incorporated into DNA, leading to the accumulation of DNA strand breaks and subsequent cell death.[21][23] It also functions as an inhibitor of RNR, contributing to the depletion of the dNTP pool and enhancing its cytotoxic effects.[21][23][24]
The diverse mechanisms are summarized in the diagram below.
Caption: Mechanisms of different RNR inhibitor classes.
Comparative Performance Overview
The choice of an RNR inhibitor for research or therapeutic development depends on its potency, specificity, and cellular effects. The following table provides a qualitative comparison of the discussed agents.
| Inhibitor | Class | Primary Target | Mechanism of Action | Key Cellular Effects |
| Hydroxyurea | Hydroxamic Acid | RRM2 | Tyrosyl radical scavenger[7][9] | S-phase arrest, synchronization of cell culture[7][11] |
| This compound | Hydroxamic Acid Analog | RRM2 (Presumed) | Tyrosyl radical scavenger (Presumed) | S-phase arrest (Presumed) |
| Gemcitabine | Nucleoside Analog | RRM1 and DNA | RNR inhibition (as dFdCDP) and DNA chain termination (as dFdCTP)[16][17][20] | S-phase arrest, potent cytotoxicity, DNA damage[16] |
| Cladribine | Nucleoside Analog | RRM1 and DNA | DNA incorporation/strand breaks (as 2-CdATP) and RNR inhibition[21][22][23] | Apoptosis, particularly in lymphocytes; DNA damage[21][24] |
| Triapine | Thiosemicarbazone | RRM2 | Iron chelation at the di-iron center[13][14] | S-phase arrest, potent inhibition, active against HU-resistant cells[14] |
Quantitative Comparison: Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. While direct comparative IC₅₀ data for this compound is not widely available in peer-reviewed literature, the table below presents typical values for other inhibitors against the RNR enzyme and in various cancer cell lines to provide a benchmark for evaluation.
| Inhibitor | Target | Approximate IC₅₀ | Reference Cell Lines |
| Hydroxyurea | Human RNR Enzyme | ~64 µM[4] | Varies widely (µM to mM range) |
| Gemcitabine | Cancer Cell Lines | Low µM to nM range | HCT116, Panc1, MDA-MB-231[25] |
| Triapine | Human RNR Enzyme | Low µM range | More potent than HU in L1210 and KB cells[14][15] |
| NSC73735 * | Human RNR Enzyme | 9.8 µM[4] | NCI-60 Panel[4] |
Note: NSC73735 is included as an example of a novel, non-nucleoside inhibitor to illustrate the range of potencies being discovered.[4][26]
Essential Experimental Protocols for Inhibitor Evaluation
To characterize a novel RNR inhibitor like this compound and compare it to existing agents, a tiered experimental approach is necessary. The following protocols are foundational for this process.
Caption: A typical workflow for characterizing RNR inhibitors.
Protocol 1: In Vitro RNR Enzyme Inhibition Assay
Causality: This assay directly measures the inhibitor's effect on the isolated RNR enzyme, independent of cellular uptake or metabolism. This is the definitive test to confirm on-target activity and determine enzymatic IC₅₀. The use of a radioactive substrate provides high sensitivity.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing: 50 mM HEPES buffer (pH 7.6), 15 mM MgSO₄, 1 mM EDTA, an ATP-regenerating system, a reducing system (e.g., 30 µM Thioredoxin, 0.5 µM Thioredoxin Reductase, 2 mM NADPH), and 3 mM ATP (as an allosteric activator).[27][28]
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at a range of concentrations (e.g., 0.1 µM to 1 mM). Include a vehicle control (e.g., DMSO) and a known inhibitor control (e.g., Hydroxyurea).
-
Enzyme Addition: Add purified recombinant RRM1 and RRM2 subunits to the mixture. The concentration should be optimized, for example, 0.1 µM of each subunit.[27]
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, such as [³H]-CDP (e.g., at 1 mM with a specific activity of ~1000 cpm/nmol).[27]
-
Incubation: Incubate the reaction at 37°C. Take aliquots at several time points (e.g., 0, 2, 4, 6 minutes).
-
Quenching: Stop the reaction in each aliquot by adding an acid (e.g., 10% trichloroacetic acid).
-
Quantification: The product, [³H]-dCDP, is dephosphorylated to [³H]-dCyd using a phosphatase, separated from the substrate [³H]-CDP using an appropriate method (e.g., Dowex-borate column chromatography), and quantified by liquid scintillation counting.[29]
-
Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT/MTS)
Causality: This assay determines the cytotoxic or cytostatic effect of the compound on whole cells, integrating factors like membrane permeability and metabolic activation/deactivation. It is used to determine the cellular IC₅₀.
Methodology:
-
Cell Seeding: Seed a cancer cell line known for high proliferation (e.g., HeLa, HCT116) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂). This duration allows for multiple cell divisions to occur.
-
Viability Reagent Addition: Add 20 µL of a viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the tetrazolium salt into a colored formazan product.
-
Signal Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the log of inhibitor concentration and calculate the IC₅₀ value.[30]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Causality: Since RNR inhibition depletes dNTPs required for DNA synthesis, it characteristically causes cells to arrest in the S-phase of the cell cycle. This assay validates that the observed cytotoxicity is consistent with the proposed mechanism of action.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with the test inhibitor at concentrations around its IC₅₀ and 2x IC₅₀ for a period that allows for at least one cell cycle (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram into G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to control cells to identify any accumulation in a specific phase (e.g., an increased S-phase population).
Conclusion and Future Directions
While established RNR inhibitors like hydroxyurea and gemcitabine have been clinically valuable, the search for agents with improved potency, higher specificity, and novel mechanisms of action continues.[2] this compound, as a structural analog of hydroxyurea, represents a logical starting point for derivative chemistry aimed at enhancing the therapeutic index of radical-scavenging RNR inhibitors.
A rigorous evaluation, following the experimental workflows outlined in this guide, is essential to characterize its specific properties. Direct, head-to-head comparisons of its enzymatic and cellular IC₅₀ values against hydroxyurea and other classes of inhibitors will be crucial in determining its potential as a lead candidate. Furthermore, mechanistic studies confirming S-phase arrest and measuring the direct impact on cellular dNTP pools will provide the self-validating data required for further development.
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A Researcher's Guide to Validating DNA Synthesis Inhibition by 1-Methylhydroxyurea: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the activity of 1-Methylhydroxyurea as a DNA synthesis inhibitor. We will delve into the underlying mechanisms, present detailed, self-validating experimental protocols, and objectively compare its performance against its parent compound, Hydroxyurea, and other relevant alternatives. Our focus is on the causality behind experimental design, ensuring robust and interpretable data.
The Central Role of Ribonucleotide Reductase in DNA Synthesis
Targeting DNA synthesis is a cornerstone of therapeutic strategies, particularly in oncology.[1] The process is tightly regulated by a cascade of enzymes, with Ribonucleotide Reductase (RNR) playing a critical, rate-limiting role.[2] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the essential precursors for DNA replication and repair.[3]
1-Methylhydroxyurea, like its well-studied analog Hydroxyurea (HU), exerts its primary effect by inhibiting the RNR enzyme.[3][4] The mechanism involves quenching a crucial tyrosyl free radical within the R2 subunit (or its homolog, p53R2) of the RNR complex.[5][6] This action inactivates the enzyme, leading to a depletion of the cellular deoxyribonucleotide triphosphate (dNTP) pool. The subsequent shortage of DNA building blocks stalls the progression of replication forks, causing an arrest in the S-phase of the cell cycle and ultimately inhibiting cell proliferation.[4][5][7]
Caption: Comparative workflow for BrdU and EdU incorporation assays.
Tier 2: Analysis of Cell Cycle Perturbation
Because dNTP depletion stalls DNA replication, inhibitors like 1-Methylhydroxyurea are expected to cause cells to accumulate in the S-phase of the cell cycle. [4][5]This can be robustly quantified using flow cytometry.
Scientific Rationale: Flow cytometry measures the DNA content of individual cells by staining with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. [8][9]Cells in G1 have 2N DNA content, cells in G2/M have 4N, and cells actively replicating in S-phase have a DNA content between 2N and 4N. [9]An effective inhibitor will cause a significant increase in the population of cells in the S-phase peak.
Experimental Protocol (PI Staining):
-
Cell Culture & Treatment: Culture cells to ~60% confluency and treat with 1-Methylhydroxyurea and controls for a period equivalent to one or two cell cycles (e.g., 24-48 hours).
-
Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. This fixes the cells and permeabilizes the membrane. Fix for at least 30 minutes on ice or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.
-
Data Interpretation: Gate on single cells and generate a histogram of fluorescence intensity. Model the resulting G1, S, and G2/M peaks to quantify the percentage of cells in each phase. [10][11]
Caption: S-Phase arrest caused by DNA synthesis inhibitors.
Tier 3: Quantifying Global Cellular Outcomes
While less direct, assessing overall cell proliferation and viability is crucial for determining the functional consequences of DNA synthesis inhibition, such as calculating an IC50 value.
Scientific Rationale: Assays like MTT or WST-1 measure the metabolic activity of a cell population, which correlates with the number of viable cells. [12]ATP-based assays (e.g., CellTiter-Glo) directly measure ATP, a key indicator of metabolically active cells. [12]A decrease in these signals following treatment reflects a reduction in cell number, either through cytostatic (arrest) or cytotoxic (cell death) effects. [13] Experimental Protocol (WST-1 Assay):
-
Seeding & Treatment: Seed cells in a 96-well plate and treat with a serial dilution of 1-Methylhydroxyurea for 48-72 hours.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Shake the plate and measure the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Comparative Analysis: 1-Methylhydroxyurea vs. Alternatives
Validation is strengthened by benchmarking against known compounds. The most relevant comparator for 1-Methylhydroxyurea is its parent compound, Hydroxyurea.
| Compound | Primary Mechanism of Action | Key Characteristics & Potency | Common Applications |
| 1-Methylhydroxyurea | Ribonucleotide Reductase (RNR) Inhibitor | A derivative of hydroxyurea. A 1967 study on HeLa cells suggested it may be slightly more potent than hydroxyurea at inhibiting thymidine incorporation. [14][15] | Research tool for studying DNA replication and repair. [14][15] |
| Hydroxyurea (HU) | Ribonucleotide Reductase (RNR) Inhibitor | The archetypal RNR inhibitor. [4][5]It is well-characterized and widely used for cell synchronization and as an FDA-approved therapeutic for certain cancers and sickle cell disease. [4][16][17][18] | Cancer chemotherapy, sickle cell disease treatment, cell cycle synchronization. [19][20] |
| Gemcitabine | RNR & DNA Polymerase Inhibitor | A nucleoside analog that, once phosphorylated, inhibits RNR and also gets incorporated into DNA, inhibiting DNA polymerases and causing chain termination. [2][6] | Broad-spectrum anticancer drug, particularly for pancreatic, breast, and lung cancers. [2] |
| Aphidicolin | DNA Polymerase α and δ Inhibitor | A tetracyclic diterpenoid that specifically inhibits eukaryotic DNA polymerases α and δ, blocking DNA replication through a different mechanism than RNR inhibitors. [21] | Research tool for studying DNA replication and for cell synchronization at the G1/S boundary. |
Data Summary: Expected Outcomes
| Assay | Metric | Expected Result with 1-Methylhydroxyurea |
| BrdU / EdU Incorporation | % Inhibition of Signal | Dose-dependent decrease in fluorescence/absorbance. |
| Cell Cycle Analysis | % Cells in S-Phase | Dose-dependent increase in the S-phase population. |
| Cell Proliferation (WST-1) | IC50 Value (µM) | A quantifiable IC50 value indicating the potency of proliferation inhibition. |
Conclusion
Validating the inhibitory effect of 1-Methylhydroxyurea on DNA synthesis requires a systematic and multi-faceted experimental approach. By combining direct measures of nucleoside incorporation (BrdU/EdU assays) with functional readouts of cell cycle progression and overall proliferation, researchers can build a robust and conclusive data package. Comparing these results against the well-established profile of Hydroxyurea provides essential context for its potency and utility. This guide offers the foundational protocols and scientific rationale to empower researchers to confidently characterize the activity of 1-Methylhydroxyurea and similar compounds in their specific models.
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Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1–10. [Link]
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Evaluation of cell cycle inhibitors by flow cytometry. Auctores Publishing. [Link]
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Wang, Y., et al. (2022). BrdU Incorporation Assay to Analyze the Entry into S Phase. Methods in Molecular Biology, 2579, 209–226. [Link]
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BrdU Staining. Flow cytometry. [Link]
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The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. (2024). Journal of Clinical Medicine, 13(21), 5174. [Link]
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A Comparative Guide to the Specificity of N-Hydroxy-N-methylurea and Gemcitabine
For researchers, scientists, and drug development professionals navigating the landscape of anticancer therapeutics, a nuanced understanding of compound specificity is paramount. This guide provides an in-depth, objective comparison of N-Hydroxy-N-methylurea and gemcitabine, focusing on their mechanisms of action, target specificity, and the experimental methodologies used to evaluate their performance.
Introduction: Two Inhibitors of Deoxyribonucleotide Synthesis
N-Hydroxy-N-methylurea, a lesser-known analogue of the well-established anticancer agent hydroxyurea, and gemcitabine, a widely used nucleoside analogue, both exert their cytotoxic effects by disrupting the synthesis of deoxyribonucleotides, the essential building blocks of DNA.[1] While they share a common downstream effect, their primary mechanisms of interaction with cellular machinery and their broader target profiles exhibit critical differences that influence their therapeutic application and potential side effects.
N-Hydroxy-N-methylurea is a derivative of hydroxyurea and is recognized for its activity as a ribonucleotide reductase (RNR) inhibitor. Historical studies have indicated its potential as an antineoplastic agent, with evidence suggesting it is a more potent inhibitor of DNA synthesis than its parent compound, hydroxyurea.[2]
Gemcitabine , sold under the brand name Gemzar among others, is a cornerstone of chemotherapy for a variety of cancers, including pancreatic, non-small cell lung, bladder, and breast cancer. It functions as a prodrug, requiring intracellular phosphorylation to its active mono-, di-, and triphosphate forms. Its cytotoxic effects are multifaceted, primarily involving the inhibition of DNA synthesis and the functional impairment of ribonucleotide reductase.
Mechanism of Action: A Tale of Two Pathways
The specificity of a drug is intrinsically linked to its mechanism of action. While both N-Hydroxy-N-methylurea and gemcitabine impede DNA replication, they do so through distinct primary interactions.
N-Hydroxy-N-methylurea: A Direct Challenge to Ribonucleotide Reductase
The primary target of N-Hydroxy-N-methylurea, like hydroxyurea, is the enzyme ribonucleotide reductase (RNR). RNR is responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the de novo synthesis of DNA precursors.
N-Hydroxy-N-methylurea is believed to function as a radical scavenger, quenching the essential tyrosyl free radical in the R2 subunit of RNR. This action inactivates the enzyme, leading to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs). The lack of available dNTPs stalls DNA replication, leading to cell cycle arrest in the S phase and, ultimately, apoptosis.[3] Studies have shown that N-Hydroxy-N-methylurea inhibits the incorporation of thymidine into the DNA of HeLa cells without significantly affecting the incorporation of uridine into RNA or leucine into protein, indicating a specific effect on DNA synthesis.[2][4]
Caption: Mechanism of Action of N-Hydroxy-N-methylurea.
Gemcitabine: A Multi-pronged Attack on DNA Replication
Gemcitabine's mechanism of action is more complex, involving a "self-potentiation" process. As a prodrug, it is first transported into the cell and then phosphorylated by deoxycytidine kinase to gemcitabine monophosphate (dFdCMP). Further phosphorylation leads to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of RNR. This action depletes the pool of natural deoxycytidine triphosphate (dCTP), which in turn enhances the phosphorylation of gemcitabine, creating a positive feedback loop.
-
DNA Chain Termination: The primary cytotoxic effect of gemcitabine is mediated by its triphosphate form (dFdCTP). dFdCTP competes with dCTP for incorporation into the growing DNA strand by DNA polymerase. After the incorporation of dFdCTP, one additional nucleotide is added, after which DNA polymerase is unable to proceed. This "masked chain termination" effectively halts DNA elongation. The presence of the additional nucleotide makes it difficult for the cell's proofreading enzymes to remove the gemcitabine moiety, leading to irreparable DNA damage and apoptosis.
Caption: Mechanism of Action of Gemcitabine.
Comparative Specificity and Potency
Direct comparative studies between N-Hydroxy-N-methylurea and gemcitabine are scarce in publicly available literature. However, we can infer their relative specificity and potency from existing data on their individual activities and those of related compounds.
| Feature | N-Hydroxy-N-methylurea | Gemcitabine |
| Primary Target | Ribonucleotide Reductase (RNR) | DNA Polymerase |
| Secondary Target(s) | - | Ribonucleotide Reductase (RNR) |
| Mechanism | RNR inhibition via radical scavenging | Masked DNA chain termination and RNR inhibition |
| Activation | Likely active directly | Prodrug requiring intracellular phosphorylation |
| Potency vs. Hydroxyurea | More potent in inhibiting DNA synthesis[2] | Not directly compared in the same studies |
| IC50 vs. RNR | Not available in searched literature | N/A (primary target is DNA polymerase) |
It is noteworthy that a study comparing various hydroxyurea analogs found N-methylhydroxyurea (N-Hydroxy-N-methylurea) to be more potent than hydroxyurea itself in inhibiting the incorporation of thymidine-3H into the DNA of HeLa cells.[2] This suggests a potentially higher affinity for or more efficient inactivation of ribonucleotide reductase compared to its parent compound.
Gemcitabine's dual mechanism of action, combining direct DNA incorporation with RNR inhibition, contributes to its high potency and clinical efficacy. The "self-potentiation" aspect, where the inhibition of RNR enhances the activation of the drug, is a key feature of its pharmacological profile.
Experimental Protocols for Comparative Evaluation
To directly compare the specificity and potency of N-Hydroxy-N-methylurea and gemcitabine, a series of well-defined in vitro and cell-based assays are required. The following protocols provide a framework for such a comparative study.
Ribonucleotide Reductase (RNR) Inhibition Assay
This assay directly measures the enzymatic activity of RNR in the presence of an inhibitor to determine its IC50 value.
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A Comparative Guide to 1-Hydroxy-1-methylurea: Cross-Validating Experimental Performance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in the realm of anticancer and antiviral therapeutics, the urea scaffold has proven to be a remarkably versatile and enduring pharmacophore. Hydroxyurea, a simple yet potent inhibitor of ribonucleotide reductase, has been a clinical mainstay for decades. This has spurred extensive research into its derivatives, aiming to enhance efficacy, selectivity, and pharmacokinetic profiles. Among these, 1-Hydroxy-1-methylurea emerges as a compound of significant interest, representing a subtle yet potentially impactful modification of the parent molecule.
This guide provides an in-depth, objective comparison of this compound with its parent compound, hydroxyurea, and other relevant alternatives. By synthesizing available experimental data, detailing robust analytical and biological evaluation protocols, and elucidating the underlying mechanisms of action, we aim to equip researchers with the critical information needed to effectively evaluate and advance the therapeutic potential of this class of compounds.
Physicochemical and Structural Comparison
A fundamental aspect of drug design involves understanding the physicochemical properties that govern a molecule's behavior. The introduction of a methyl group to the N1 position of hydroxyurea to form this compound subtly alters its molecular characteristics.
| Property | This compound | Hydroxyurea |
| Molecular Formula | C₂H₆N₂O₂ | CH₄N₂O₂ |
| Molecular Weight | 90.08 g/mol [1] | 76.06 g/mol |
| LogP (calculated) | -0.5[1] | -1.58 |
| Topological Polar Surface Area | 62.6 Ų[1] | 75.4 Ų |
| Hydrogen Bond Donors | 2 | 3 |
| Hydrogen Bond Acceptors | 2 | 2 |
| CAS Number | 7433-43-4[1] | 127-07-1 |
The addition of the methyl group in this compound increases its molecular weight and calculated LogP value compared to hydroxyurea, suggesting a slight increase in lipophilicity. This modification also reduces the number of hydrogen bond donors, which could influence its solubility and interactions with biological targets.
Synthesis and Characterization: Establishing a Validated Foundation
The integrity of any experimental comparison hinges on the purity and verified structure of the compounds under investigation. Here, we provide a detailed, representative protocol for the synthesis of this compound, followed by essential characterization methods.
Synthesis Protocol: this compound
This protocol is based on the well-established synthesis of hydroxyurea from a hydroxylamine salt and a cyanate source.
Reaction Scheme:
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A Comparative Study of 1-Hydroxy-1-methylurea and 1-hydroxy-3-methylurea Activity: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of two closely related hydroxyurea analogs: 1-Hydroxy-1-methylurea and 1-hydroxy-3-methylurea. While both compounds are recognized for their potential as inhibitors of ribonucleotide reductase, a critical enzyme in DNA synthesis, a direct, head-to-head comparison of their biological activities is notably absent in publicly available literature. This document aims to bridge this gap by synthesizing existing data, proposing a theoretical comparison based on structure-activity relationships, and providing detailed experimental protocols to facilitate future comparative studies.
Introduction: The Significance of Hydroxyurea and its Analogs
Hydroxyurea is a well-established therapeutic agent with applications in the treatment of myeloproliferative disorders, sickle cell anemia, and certain cancers.[1][2] Its primary mechanism of action involves the inhibition of ribonucleotide reductase (RNR), the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks of DNA.[2] By targeting this rate-limiting step in DNA synthesis, hydroxyurea selectively affects rapidly proliferating cells, such as cancer cells.
The core structure of hydroxyurea presents opportunities for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. Methylated analogs, such as this compound and 1-hydroxy-3-methylurea, represent a key area of investigation in the development of novel anticancer agents. Understanding the impact of the methyl group's position on the urea backbone is crucial for rational drug design.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and properties of these two isomers.
| Property | This compound | 1-hydroxy-3-methylurea |
| Synonyms | N-Hydroxy-N-methylurea, 1-Methylhydroxyurea | N-Hydroxy-N'-methylurea, 3-Methyl-1-hydroxyurea |
| Molecular Formula | C₂H₆N₂O₂ | C₂H₆N₂O₂ |
| Molecular Weight | 90.08 g/mol | 90.08 g/mol |
| CAS Number | 7433-43-4 | 7433-46-7 |
| Chemical Structure | ||
| Predicted LogP | -0.5 | -1.1 |
Mechanism of Action: Inhibition of Ribonucleotide Reductase
Both this compound and 1-hydroxy-3-methylurea are presumed to share the same primary mechanism of action as hydroxyurea: the inhibition of ribonucleotide reductase. RNR is a heterodimeric enzyme composed of a large subunit (R1) and a small subunit (2). The R2 subunit houses a critical tyrosyl free radical essential for the catalytic activity of the enzyme.
Hydroxyurea and its analogs act as radical scavengers. They are believed to donate a hydrogen atom to quench the tyrosyl radical, rendering the enzyme inactive. This disruption of the catalytic cycle halts the production of deoxyribonucleotides, leading to the depletion of the dNTP pool, stalling of DNA replication, and ultimately, cell cycle arrest and apoptosis in rapidly dividing cells.
Caption: Mechanism of Ribonucleotide Reductase Inhibition.
Comparative Activity: A Theoretical Framework
In the absence of direct comparative experimental data, a theoretical assessment of the potential activities of this compound and 1-hydroxy-3-methylurea can be made based on their structural differences and the known structure-activity relationships (SAR) of hydroxyurea derivatives.
The position of the methyl group is the key differentiator.
-
This compound: The methyl group is attached to the hydroxylated nitrogen (N1). This substitution could influence the electronic properties and steric hindrance around the critical N-hydroxy group. It might affect the compound's ability to donate a hydrogen atom to the tyrosyl radical or its interaction with the active site of RNR.
-
1-hydroxy-3-methylurea: The methyl group is on the terminal nitrogen (N3). This position is more distant from the N-hydroxy group. While it might have a lesser direct electronic effect on the radical scavenging moiety, it could influence the overall conformation of the molecule, its solubility, and its ability to form hydrogen bonds with the enzyme.
General SAR studies on hydroxyurea derivatives have suggested that substitutions on the urea nitrogens can significantly impact activity.[1] However, without specific data for these two isomers, it is difficult to predict which would be a more potent RNR inhibitor.
Experimental Protocols for a Definitive Comparison
To definitively compare the activities of this compound and 1-hydroxy-3-methylurea, a series of well-defined experiments are required. The following protocols provide a framework for such a comparative study.
Synthesis of this compound and 1-hydroxy-3-methylurea
5.1.1. Synthesis of this compound (N-Hydroxy-N-methylurea)
A plausible synthetic route involves the reaction of N-methylhydroxylamine with an isocyanate.
Caption: Synthesis of this compound.
Protocol:
-
Dissolve N-methylhydroxylamine hydrochloride in water.
-
Add an equimolar amount of potassium isocyanate to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by extraction with an organic solvent and purified by recrystallization or column chromatography.
5.1.2. Synthesis of 1-hydroxy-3-methylurea
This isomer can be synthesized by reacting hydroxylamine with methylisocyanate.[3]
Caption: Synthesis of 1-hydroxy-3-methylurea.
Protocol:
-
Dissolve hydroxylamine hydrochloride in a suitable solvent such as tetrahydrofuran (THF) and neutralize with a base (e.g., triethylamine) to generate free hydroxylamine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylisocyanate in THF to the hydroxylamine solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization.
In Vitro Ribonucleotide Reductase Inhibition Assay
A widely used method to assess RNR inhibition is the radioenzymatic assay, which measures the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Caption: Workflow for RNR Inhibition Assay.
Protocol:
-
Prepare a reaction mixture containing purified RNR enzyme, a radiolabeled substrate such as [¹⁴C]-CDP, ATP as an allosteric effector, and a suitable buffer.
-
Add varying concentrations of this compound or 1-hydroxy-3-methylurea to the reaction mixtures.
-
Initiate the reaction and incubate at 37°C for a defined period.
-
Terminate the reaction by adding an acid (e.g., perchloric acid).
-
Separate the product, [¹⁴C]-dCDP, from the unreacted substrate using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
Quantify the amount of [¹⁴C]-dCDP formed using scintillation counting.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol:
-
Seed a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and 1-hydroxy-3-methylurea.
-
Incubate the plates for 48 to 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound in each cell line.
Conclusion and Future Directions
Future research should focus on the direct, parallel evaluation of these two isomers using the described assays. Such studies will provide crucial quantitative data (IC₅₀ values) to elucidate the structure-activity relationship and identify the more potent inhibitor of RNR and cancer cell proliferation. These findings will be invaluable for the rational design and development of the next generation of hydroxyurea-based anticancer therapeutics.
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A Comparative Analysis of 1-Methylhydroxyurea and Other DNA Synthesis Inhibitors for Potency in Cancer Cell Lines
In the landscape of cancer therapeutics, the inhibition of DNA synthesis remains a cornerstone of chemotherapy. By targeting the fundamental process of cellular replication, these agents selectively impact rapidly dividing cancer cells. Within this class of drugs, ribonucleotide reductase (RNR) inhibitors have garnered significant attention for their role in depleting the essential building blocks of DNA. This guide provides an in-depth comparison of the potency of 1-Methylhydroxyurea against other established DNA synthesis inhibitors, namely hydroxyurea, gemcitabine, and methotrexate. We will delve into their mechanisms of action, present supporting experimental data on their efficacy, and provide detailed protocols for assessing their potency.
The Central Role of DNA Synthesis Inhibition in Oncology
The uncontrolled proliferation of cancer cells is contingent upon their ability to replicate their DNA accurately and efficiently. DNA synthesis inhibitors disrupt this process through various mechanisms, leading to cell cycle arrest and apoptosis. A critical enzyme in this pathway is ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the rate-limiting step in the production of dNTPs for DNA synthesis.[1][2][3] Consequently, RNR has emerged as a key target for anticancer drug development.[3][4]
Mechanism of Action: A Tale of Four Inhibitors
The efficacy of a DNA synthesis inhibitor is intrinsically linked to its specific mechanism of action. While all the compounds discussed herein ultimately halt DNA replication, they achieve this through distinct molecular interactions.
1-Methylhydroxyurea and Hydroxyurea: Targeting Ribonucleotide Reductase
Both 1-Methylhydroxyurea and its parent compound, hydroxyurea, function primarily by inhibiting the RNR enzyme.[5][6] They act on the tyrosyl free radical at the active site of the R2 subunit of RNR, which is essential for the enzyme's catalytic activity.[2] By quenching this radical, they effectively shut down the production of deoxyribonucleotides, leading to an S-phase arrest in the cell cycle.[5][6] Early studies have suggested that the addition of a methyl group in 1-Methylhydroxyurea may enhance its potency compared to hydroxyurea, a hypothesis this guide will explore through available data.
Gemcitabine: A Deceptive Nucleoside Analog
Gemcitabine, a nucleoside analog of deoxycytidine, employs a multi-pronged attack on DNA synthesis.[4][7] After intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, it inhibits RNR, leading to a reduction in the pool of available deoxyribonucleotides.[7] Furthermore, dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into the growing DNA strand. Once incorporated, it allows for the addition of one more nucleotide before halting further elongation, a process known as "masked chain termination."[7] This makes it difficult for cellular repair mechanisms to excise the fraudulent nucleotide, ultimately triggering apoptosis.
Methotrexate: The Folate Antagonist
Methotrexate takes a different approach by targeting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate.[8][9] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, both of which are necessary for DNA replication. By competitively inhibiting DHFR, methotrexate depletes the intracellular pool of these vital precursors, thereby arresting DNA synthesis.[8][9]
Visualizing the Mechanisms of Action
To better understand the distinct pathways of these inhibitors, the following diagrams illustrate their primary molecular targets.
Caption: Mechanisms of action for the compared DNA synthesis inhibitors.
Comparative Potency: An Analysis of IC50 Values
The potency of a drug is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process by 50%. A lower IC50 value indicates a more potent compound. The following table summarizes available IC50 data for the discussed inhibitors across various cancer cell lines. It is important to note that direct comparisons are most valid when data is generated from the same study under identical experimental conditions.
| Inhibitor | Cell Line | IC50 (µM) | Source |
| Hydroxyurea | Recombinant RNR | 64 | [4] |
| MCF-7 | 9841 (pure) / 2635 (nanoparticle-loaded) | [3] | |
| Gemcitabine | HeLa | 3.3 | [7] |
| A549 | 0.0066 | [9] | |
| Methotrexate | HeLa | 0.1 | [10] |
| A549 | 14 | [11] | |
| 1-Methylhydroxyurea | SW620 (as MHCU derivative) | 67.1 | [1] |
Note: Data for 1-Methylhydroxyurea is limited, and the provided value is for a derivative, N-[4-(3-morpholin-4-yl-3-oxopropyl)benzoyl]-N'-hydroxyurea (MHCU), which may not directly reflect the potency of 1-Methylhydroxyurea itself.
From the available data, it is evident that gemcitabine and methotrexate generally exhibit higher potency (lower IC50 values) than hydroxyurea. The limited data on a 1-Methylhydroxyurea derivative suggests a lower potency compared to the other inhibitors in the tested cell line, however, more direct comparative studies are critically needed to definitively assess the potency of 1-Methylhydroxyurea.
Experimental Protocols for Potency Assessment
To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated experimental protocols are essential. Here, we outline two key assays for assessing the efficacy of DNA synthesis inhibitors.
Experimental Workflow: From Cell Culture to Data Analysis
Caption: General experimental workflow for assessing inhibitor potency.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the DNA synthesis inhibitors. Include a vehicle control (medium with the solvent used to dissolve the drugs).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
BrdU Incorporation Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis by detecting the incorporation of this thymidine analog into newly synthesized DNA.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: After incubation, remove the medium, and fix the cells with a fixing solution (e.g., methanol/acetone) for 30 minutes at room temperature. Subsequently, denature the DNA by adding 2N HCl for 30 minutes at room temperature, followed by neutralization with a borate buffer.
-
Immunodetection: Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour. Then, incubate with an anti-BrdU primary antibody for 1 hour at room temperature.
-
Secondary Antibody and Substrate: Wash the wells with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After washing, add a TMB substrate solution and incubate until a color develops.
-
Absorbance Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of DNA synthesis inhibition relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
References
-
Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model. (2013). PMC. [Link]
-
Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization. (2012). Frontiers in Oncology. [Link]
-
The IC50 of gemcitabine for HeLa, CaLo, SiHa and C33A cells were 3.3 µM, 0.3 µM, >1000 µM and 0.1 µM respectively as evaluated with the crystal violet assay. (n.d.). ResearchGate. [Link]
-
A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity. (2015). FEBS Open Bio. [Link]
-
Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells. (2020). Scientific Reports. [Link]
-
Synergistic interaction of gemcitabine and paclitaxel by modulating actin cytoskeleton in non-small cell lung cancer cells. (2019). International Journal of Nanomedicine. [Link]
-
The MTT assay results. (a) appoptosis and (b) cell viability of IC50 of pure Hydroxyurea (9841), nanoparticle-loaded Hydroxyurea (2635), Radiation (R), Hyperthermia (H) and multi agenttreatment groups on MCF-7 cells. (n.d.). ResearchGate. [Link]
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Hydroxyurea: a key player in cancer chemotherapy. (2012). Expert Review of Anticancer Therapy. [Link]
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The Cell Killing Mechanisms of Hydroxyurea. (2017). International Journal of Molecular Sciences. [Link]
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A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance. (2013). Proceedings of the National Academy of Sciences. [Link]
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Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. (2012). Proceedings of the National Academy of Sciences. [Link]
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Evaluation of the anti-tumor activities of Sulfonylurea Derivatives. (2022). bioRxiv. [Link]
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URD12: A urea derivative with marked antitumor activities. (2014). Oncology Letters. [Link]
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Hydroxyurea-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase. (2016). Molecular and Cellular Biology. [Link]
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Ganetespib with Methotrexate Acts Synergistically to Impede NF-κB/p65 Signaling in Human Lung Cancer A549 Cells. (2021). Pharmaceuticals. [Link]
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A Senior Application Scientist's Guide to Validating the Ribonucleotide Reductase Inhibitory Activity of N-Hydroxy-N'-methylurea
Introduction: Ribonucleotide Reductase as a Prime Therapeutic Target
In the landscape of drug development, particularly in oncology, the enzyme ribonucleotide reductase (RNR) stands out as a pivotal target. RNR is the sole enzyme responsible for the de novo synthesis of deoxyribonucleotides, the essential building blocks of DNA.[1] This places it at the heart of cellular proliferation and DNA repair. The enzyme's activity is tightly regulated to maintain a balanced supply of dNTPs, and its dysregulation is a hallmark of rapidly dividing cancer cells.[2] Consequently, inhibiting RNR is a proven strategy to arrest the growth of tumor cells.
N-Hydroxy-N'-methylurea is a structural analog of hydroxyurea, a well-established RNR inhibitor used in the treatment of various cancers and hematological disorders.[3][4] Like its parent compound, N-Hydroxy-N'-methylurea is hypothesized to inhibit RNR by quenching a critical tyrosyl free radical in the R2 (or β) subunit of the enzyme, which is essential for the catalytic cycle.[1] This guide provides a comprehensive framework for researchers to validate and quantify the RNR inhibitory activity of N-Hydroxy-N'-methylurea, comparing its performance against established inhibitors through robust in vitro and cell-based assays.
The Mechanism of Ribonucleotide Reductase and its Inhibition
Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This intricate process involves a long-range radical transfer from the R2 subunit, which houses a diferric-tyrosyl radical cofactor, to a cysteine residue in the active site of the R1 (or α) subunit.[1]
Caption: The catalytic cycle of Ribonucleotide Reductase (RNR), highlighting the key role of the tyrosyl radical (Tyr•) and the generation of a thiyl radical at the active site.
Materials:
-
Recombinant human R1 and R2 subunits
-
[³H]-CDP (Cytidine 5'-diphosphate, [5-³H])
-
HEPES buffer (pH 7.6)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
ATP (adenosine triphosphate)
-
N-Hydroxy-N'-methylurea, Hydroxyurea, and other control inhibitors
-
Perchloric acid
-
Scintillation fluid and counter
Step-by-Step Protocol:
-
Prepare the Reaction Buffer: In a microcentrifuge tube, prepare the reaction buffer containing 50 mM HEPES (pH 7.6), 10 mM DTT, 15 mM MgCl₂, and 2 mM ATP. The DTT is crucial as a reducing agent to regenerate the active site thiols of the R1 subunit. ATP serves as an allosteric activator.
-
Add Inhibitor: Add varying concentrations of N-Hydroxy-N'-methylurea to the reaction tubes. Include a vehicle control (e.g., DMSO or water) and positive controls (e.g., hydroxyurea, triapine).
-
Add Enzyme: Add the recombinant R1 and R2 subunits to the reaction mixture. The concentration of the subunits should be optimized for linear product formation over the assay time.
-
Initiate the Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [³H]-CDP.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Quench the Reaction: Stop the reaction by adding a small volume of cold perchloric acid.
-
Product Separation: The product, [³H]-dCDP, must be separated from the unreacted substrate, [³H]-CDP. This can be achieved using various chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of [³H]-dCDP formed is quantified by liquid scintillation counting.
-
Data Analysis: Calculate the percentage of RNR inhibition for each concentration of N-Hydroxy-N'-methylurea compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Cell-Based Assay for RNR Inhibition: dNTP Pool Quantification
This assay provides a more physiologically relevant measure of RNR inhibition by quantifying the downstream effect on the cellular deoxyribonucleotide pools.
Materials:
-
Cancer cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
N-Hydroxy-N'-methylurea and control inhibitors
-
Methanol for extraction
-
LC-MS/MS system
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate the chosen cancer cell line at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of N-Hydroxy-N'-methylurea, a vehicle control, and positive controls for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Extraction: After treatment, harvest the cells and perform a metabolite extraction, typically using cold methanol, to precipitate proteins and extract the small molecule dNTPs.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the dNTPs. The supernatant is then dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the dNTP levels in the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique allows for the sensitive and specific quantification of dATP, dCTP, dGTP, and dTTP.
-
Data Analysis: Normalize the dNTP levels to the total protein concentration or cell number for each sample. Compare the dNTP levels in the N-Hydroxy-N'-methylurea-treated cells to the vehicle-treated cells to determine the extent of dNTP pool depletion. A dose-dependent decrease in dNTP levels is indicative of RNR inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the validation of N-Hydroxy-N'-methylurea as a ribonucleotide reductase inhibitor. By employing both direct in vitro enzyme assays and cell-based functional assays, researchers can obtain a comprehensive understanding of its potency and mechanism of action. A direct comparison with established RNR inhibitors like hydroxyurea and triapine will be crucial in positioning N-Hydroxy-N'-methylurea within the landscape of cancer therapeutics. Future studies should focus on elucidating its off-target effects and evaluating its efficacy in preclinical cancer models.
References
-
Kovacic, P. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences, 22(14), 7659. [Link]
-
Aye, Y., Li, M., Long, M. J., & Weiss, R. S. (2015). Ribonucleotide reductase and cancer: biological mechanisms and targeted therapies. Oncogene, 34(16), 2011–2021. [Link]
-
Creative Biolabs. (2024, February 16). Hydroxyurea is a Ribonucleotide Reductase Inhibitor for Hematological Malignancies Research. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Ribonucleotide reductase inhibitor. In Wikipedia. Retrieved from [Link]
-
Cerqueira, N. M., Fernandes, P. A., & Ramos, M. J. (2012). Ribonucleotide reductase inhibitors: a new look at an old target for radiosensitization. Frontiers in Pharmacology, 3, 19. [Link]
-
Hofer, A., Ekanem, J. T., & Thelander, L. (2012). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. FEBS Letters, 586(21), 3815–3820. [Link]
-
Yen, Y., Zhou, B., Szekeres, T., & Sinko, P. J. (2012). A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance. Cancer Research, 72(11), 2844–2852. [Link]
Sources
A Comparative Guide to 1-Hydroxy-1-methylurea and Other Urea Derivatives for Researchers
This guide provides a detailed, side-by-side comparison of 1-Hydroxy-1-methylurea and a selection of other structurally related urea derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties to offer a comparative analysis of their chemical characteristics, biological activities, and metabolic profiles, supported by experimental data and detailed protocols.
Introduction: The Urea Scaffold in Medicinal Chemistry
The urea moiety is a cornerstone in modern drug design, prized for its ability to act as a rigid hydrogen bond donor-acceptor unit. This deceptively simple structure is found in a wide array of clinically approved therapies, where it plays a critical role in binding to biological targets and modulating pharmacokinetic properties.[1] From the pioneering antitrypanosomal agent Suramin to potent antidiabetic drugs like Glibenclamide and advanced targeted cancer therapies, the urea scaffold has demonstrated remarkable versatility.[1]
This guide will focus on a specific subset of this chemical class: small, substituted N-hydroxy and N-methyl ureas. By systematically comparing this compound with its isomer and other key derivatives, we aim to elucidate the subtle yet profound impact of substituent placement on biological activity and metabolic fate.
The Panel of Comparators: Structures and Rationale
To provide a comprehensive comparison, we have selected four key urea derivatives to evaluate alongside our primary compound of interest, This compound . The selection is designed to cover a range of structural and functional variations.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Target Compound: The focus of this guide. A simple N-hydroxy, N-methyl substituted urea. | |
| 1-Hydroxy-3-methylurea | Isomeric Comparator: Allows for direct assessment of substituent placement on the nitrogen atoms. | |
| Hydroxyurea | Clinical Benchmark: A widely used drug for sickle cell anemia and cancer, acting as a ribonucleotide reductase inhibitor.[2][3] | |
| Methylurea | Parent Compound: Lacks the N-hydroxy group, providing a baseline for understanding the role of this critical functional group. | |
| N-Nitroso-N-methylurea | Mechanistic Outlier: A potent DNA alkylating agent, mutagen, and carcinogen, offering a contrasting mechanism of cytotoxicity.[1][4] |
Comparative Analysis: Physicochemical and Biological Properties
The seemingly minor structural differences among these derivatives lead to significant variations in their chemical reactivity, biological targets, and overall safety profiles.
Physicochemical Properties
The following table summarizes key computed physicochemical properties that influence the pharmacokinetic behavior of these compounds, such as solubility and membrane permeability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donor Count | H-Bond Acceptor Count |
| This compound | C₂H₆N₂O₂ | 90.08 | -0.5 | 2 | 2 |
| 1-Hydroxy-3-methylurea | C₂H₆N₂O₂ | 90.08 | -1.1 | 3 | 2 |
| Hydroxyurea | CH₄N₂O₂ | 76.06 | -1.8 | 3 | 2 |
| Methylurea | C₂H₆N₂O | 74.08 | -1.4 | 3 | 1 |
| N-Nitroso-N-methylurea | C₂H₅N₃O₂ | 103.08 | -0.03 | 1 | 2 |
| Data sourced from PubChem compound summaries.[5][6][7][8][9] |
The N-hydroxy group contributes to the relatively low XLogP3 values (a measure of lipophilicity), suggesting good aqueous solubility for the hydroxylated derivatives.[5][6][9] Methylurea, lacking the hydroxyl group, is also highly water-soluble.[10] N-Nitroso-N-methylurea is slightly more lipophilic.
Mechanism of Action and Biological Activity
The primary differentiator among these compounds is their mechanism of action, which dictates their therapeutic potential and toxicity.
Hydroxyurea is the quintessential clinical inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[2][9] This inhibition leads to S-phase cell cycle arrest and apoptosis, forming the basis of its use in cancer chemotherapy.[3]
A key comparative study on the inhibition of DNA synthesis in HeLa cells revealed a fascinating structure-activity relationship among these derivatives. The study demonstrated that N-methylhydroxyurea (the common name for 1-hydroxy-3-methylurea) is a more potent inhibitor of DNA synthesis than hydroxyurea itself.[11] In contrast, methoxyurea (where the hydroxyl is replaced by a methoxy group) showed no activity, highlighting the critical role of the N-hydroxy moiety in RNR inhibition.[11]
-
Potency Ranking for DNA Synthesis Inhibition:
-
N-methylhydroxyurea (1-Hydroxy-3-methylurea) > Hydroxyurea > Methylurea (inactive)[11]
-
N-Nitroso-N-methylurea (NMU) operates through a distinct and highly toxic mechanism. It is a direct-acting alkylating agent that transfers its methyl group to DNA nucleobases.[1][4] This action is mutagenic and carcinogenic, making NMU a powerful tool for inducing cancer in animal models but unsuitable for therapeutic use in its original form.[6][12]
The urea scaffold is a natural starting point for designing inhibitors of the enzyme urease, a key virulence factor for bacteria like Helicobacter pylori.[5][13] While not a primary focus of this guide, it is a relevant potential application. The inhibitory activity is highly dependent on the substituents on the urea core. The N-hydroxyurea functionality, in particular, is known to be a potent chelator of the nickel ions in the urease active site.
In Vitro Cytotoxicity
The cytotoxicity of these compounds is a direct consequence of their mechanism of action. The table below provides available IC50 data. A consistent dataset across a single cell line is not available in the literature, so data from various cancer cell lines are presented.
| Compound | Cell Line | IC50 Value | Mechanism | Reference |
| This compound | Data Not Available | - | Presumed DNA Synthesis Inhibition | N/A |
| 1-Hydroxy-3-methylurea | Data Not Available | - | DNA Synthesis Inhibition | N/A |
| Hydroxyurea | MCF-7 (Breast Cancer) | ~200 µM | DNA Synthesis Inhibition | [14] |
| Methylurea | Not typically cytotoxic | High µM to mM range | General Toxicity | [15] |
| N-Nitroso-N-methylurea | P388 (Leukemia) | ED50 = 40 µM | DNA Alkylation | [11] |
Hydroxyurea exhibits cytotoxicity in the micromolar range against various cancer cell lines.[14] N-Nitroso-N-methylurea is also potently cytotoxic due to its DNA-damaging properties.[11] Methylurea is generally considered to have low acute toxicity.[15] The lack of specific IC50 data for this compound and its 1,3-isomer is a significant gap in the current literature and represents an opportunity for future research.
Metabolic Stability
Metabolic stability is a critical parameter that determines a compound's in vivo half-life and bioavailability. It is often assessed by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Hydroxyurea: Is readily absorbed orally and undergoes metabolic conversion, though the pathways are not fully characterized. A portion is metabolized in the liver, and it can also be degraded by urease from intestinal bacteria. Its excretion is a combination of hepatic metabolism and renal excretion.[2]
-
N-Nitroso-N-methylurea: Is chemically unstable, especially at physiological pH. Its half-life in an aqueous solution at pH 7.0 and 20°C is only 1.2 hours, decomposing to the active methylating species.[13] This chemical instability, rather than enzymatic metabolism, dictates its short duration of action.
-
Methylurea and N-Hydroxylated Derivatives: The metabolic fate of small, N-methylated compounds can be complex. N-demethylation is a common metabolic pathway mediated by CYP enzymes. The presence of the N-hydroxy group may also open pathways for conjugation or further oxidation. While specific data for this compound is lacking, its small, polar nature suggests it is likely subject to renal clearance, with potential for some hepatic metabolism.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50).
Objective: To assess and compare the cytotoxic potential of urea derivatives on a selected cancer cell line (e.g., HeLa or MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Workflow Diagram:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Procedure:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of each urea derivative in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions in a culture medium to obtain a range of concentrations (e.g., from 0.1 µM to 1000 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[8]
Protocol: In Vitro Metabolic Stability Assay
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of urea derivatives using human liver microsomes.
Principle: The test compound is incubated with liver microsomes and a co-factor regenerating system (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Detailed Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.
-
NADPH Regenerating System: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Test Compound Stock: 10 mM in DMSO.
-
Liver Microsomes: Use pooled human liver microsomes (e.g., from a commercial supplier).
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final protein concentration ~0.5 mg/mL).
-
Prepare a parallel incubation without the NADPH regenerating system as a negative control to assess for non-enzymatic degradation.
-
-
Reaction Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate the microsomal proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
Discussion and Future Perspectives
This comparative guide highlights the significant impact of subtle structural modifications on the biological and metabolic profiles of small urea derivatives. The key takeaways are:
-
The N-hydroxy Group is Critical: The presence of an N-hydroxy group is essential for the DNA synthesis inhibitory activity, likely through interaction with the active site of ribonucleotide reductase. Methylurea, lacking this group, is inactive in this regard.
-
Isomeric Position Matters: The position of the methyl group is crucial for potency. Data suggests that 1-hydroxy-3-methylurea is a more potent inhibitor of DNA synthesis than the parent hydroxyurea. The activity of the 1-hydroxy-1-methyl isomer remains an open question requiring direct experimental validation.
-
Distinct Mechanisms Lead to Vastly Different Profiles: While most compounds in this guide are presumed to act via RNR inhibition, N-Nitroso-N-methylurea's DNA alkylating activity underscores how different functional groups on the urea scaffold can lead to entirely different, and in this case, highly toxic, mechanisms of action.
-
Data Gaps Offer Research Opportunities: The most significant finding from this comprehensive review is the lack of quantitative biological data for this compound. There is a clear need for studies to determine its IC50 against RNR and various cancer cell lines, as well as its metabolic stability profile, to accurately place it within this comparative landscape.
Future research should focus on the direct, side-by-side testing of this compound and 1-hydroxy-3-methylurea in cytotoxicity and metabolic stability assays to definitively resolve the impact of N1 vs. N3 methylation. Such studies would provide invaluable data for medicinal chemists seeking to fine-tune the activity and pharmacokinetic properties of novel N-hydroxyurea-based therapeutics.
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Independent Verification of 1-Hydroxy-1-methylurea's Biological Effects: A Comparative Guide
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the biological effects of 1-Hydroxy-1-methylurea. As a Senior Application Scientist, the goal is to present an objective comparison with alternative compounds and support these comparisons with robust experimental data and detailed protocols. This document is structured to provide not only procedural steps but also the scientific rationale behind the experimental choices, ensuring a thorough and trustworthy analysis.
Introduction to this compound and its Biological Context
This compound is a derivative of urea, a class of organic compounds with a wide range of biological activities.[1][2][3][4] Urea and its derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][5] The parent compound, hydroxyurea, is an established drug used in the treatment of myeloproliferative disorders and sickle cell anemia.[6][7][8] Its primary mechanism of action involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[6][8][9] This inhibition leads to cell cycle arrest in the S phase and subsequent cell death.[6]
Given this context, it is plausible that this compound may exhibit similar biological effects, such as cytotoxicity and cell cycle modulation. However, independent verification is crucial to substantiate any claims and to understand its specific mechanism of action, which may differ from that of hydroxyurea due to its structural modification. This guide will focus on a series of in vitro assays to systematically evaluate the biological activity of this compound.
Experimental Framework for Biological Activity Verification
The independent verification of this compound's biological effects requires a multi-faceted approach. The following experimental workflow provides a logical progression from assessing general cytotoxicity to elucidating potential mechanisms of action.
Caption: General experimental workflow for validating the biological activity of this compound.
Core Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed protocols for key experiments are provided below. These protocols are designed to be self-validating by including appropriate controls.
Cell Viability and Cytotoxicity Assays
The initial step in assessing the biological effect of a new compound is to determine its impact on cell viability and to quantify its cytotoxic potential.[10][11][12][13] Colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose as they measure the metabolic activity of living cells.[10][14]
Protocol 1: MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[14][15]
Materials:
-
This compound
-
Hydroxyurea (as a positive control)
-
N-Nitroso-N-methylurea (as a structurally related compound for comparison)[16][17][18]
-
Human cancer cell line (e.g., HeLa or A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, hydroxyurea, and N-Nitroso-N-methylurea in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
Measurement of Reactive Oxygen Species (ROS)
Many cytotoxic compounds induce cell death through the generation of reactive oxygen species (ROS), leading to oxidative stress.[19][20] Therefore, it is important to investigate whether this compound induces ROS production. Fluorescent probes are commonly used for this purpose.[19][21]
Protocol 2: DCFH-DA Assay for Intracellular ROS
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20]
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) (as a positive control)
-
Human cancer cell line
-
Complete cell culture medium
-
DCFH-DA solution (10 mM stock in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat cells with various concentrations of this compound and H₂O₂ for a predetermined time (e.g., 1-4 hours).
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[22]
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold increase in ROS production.
Analysis of Cell Signaling Pathways
To delve deeper into the mechanism of action, it is essential to investigate the effect of this compound on key intracellular signaling pathways involved in cell survival, proliferation, and apoptosis. Western blot analysis is a powerful technique for this purpose.[23][24][25][26]
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol focuses on the analysis of key proteins in the apoptotic pathway, such as cleaved Caspase-3 and PARP, to determine if this compound induces programmed cell death.
Materials:
-
This compound
-
Human cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells with ice-cold RIPA buffer.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[23]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[24] Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.[23]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Comparative Data Analysis
To provide a clear and objective comparison, the experimental data should be summarized in a structured table.
| Compound | IC50 (µM) in HeLa cells | Fold Increase in ROS Production (at IC50) | Cleaved Caspase-3 Induction (Fold Change) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Hydroxyurea | Experimental Value | Experimental Value | Experimental Value |
| N-Nitroso-N-methylurea | Experimental Value | Experimental Value | Experimental Value |
This table should be populated with the experimentally determined values.
Visualizing the Proposed Mechanism of Action
Based on the experimental data, a potential signaling pathway for this compound can be proposed and visualized.
Caption: Proposed signaling pathway for this compound-induced cell death.
Conclusion and Future Directions
This guide outlines a systematic approach for the independent verification of the biological effects of this compound. By employing the described protocols and comparative analysis, researchers can obtain reliable and reproducible data to elucidate its cytotoxic potential and mechanism of action. Future studies could expand on these findings by investigating the compound's effects on other cell lines, its potential for in vivo efficacy, and a more detailed analysis of its impact on specific signaling pathways. The synthesis and characterization of this compound should also be carefully documented to ensure the purity and identity of the tested compound.[27][28][29]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Hydroxy-1-methylurea
The procedures outlined herein are grounded in the core tenets of laboratory safety: hazard assessment, risk mitigation, and responsible waste stream management. By understanding the why behind each step, laboratory personnel can cultivate a proactive safety culture that extends beyond mere procedural adherence.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough understanding of the potential hazards associated with 1-Hydroxy-1-methylurea is paramount. Based on its chemical structure, which incorporates both a hydroxyurea and a methylurea moiety, we must consider the potential for hazards associated with both functional groups. Hydroxyurea, for instance, is a known hazardous drug that can possess properties such as genotoxicity and may pose reproductive hazards.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution.
Inferred Hazard Classification:
| Hazard Category | Classification Rationale |
| Toxicity | Potential for acute and/or chronic health effects based on structural similarity to hydroxyurea. |
| Irritant | Potential for skin and eye irritation upon contact. |
| Environmental Hazard | The environmental fate and effects are not well-documented; therefore, it should be prevented from entering drains and waterways.[3] |
Given these potential hazards, this compound waste must be classified as hazardous chemical waste . This classification dictates the stringent handling and disposal protocols that follow.
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound waste:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Nitrile gloves are recommended. Ensure to change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat must be worn at all times. For larger quantities of waste, a chemically resistant apron is advised.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste.
Step 1: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[4]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Causality: Segregating waste streams prevents inadvertent mixing with incompatible chemicals, which could lead to exothermic reactions, gas generation, or the formation of more hazardous substances.
Step 2: Waste Containment and Labeling
Proper containment and labeling are mandated by EPA and OSHA regulations.[5][6]
-
Container Selection: Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[6] An example label is provided below:
| HAZARDOUS WASTE |
| Chemical Name: this compound |
| Accumulation Start Date: [Date] |
| Principal Investigator: [Name] |
| Laboratory: [Room Number] |
Step 3: On-Site Accumulation
Laboratories are permitted to accumulate hazardous waste at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[7]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Container Management: Waste containers must be kept closed except when adding waste.
-
Volume Limits: Do not exceed 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste in the SAA.
Step 4: Disposal Request and Pickup
Once the waste container is full or the accumulation time limit is approaching, a request for disposal must be submitted to your institution's Environmental Health and Safety (EHS) department.
-
Internal Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves an online form or a designated contact person.
-
Professional Disposal: Do not attempt to dispose of this compound down the drain or in the regular trash.[8] It must be disposed of by a licensed hazardous waste management company.[4]
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Clean the spill area with soap and water. |
| Large Spill | Evacuate the immediate area. Alert your institution's EHS department and follow their emergency response procedures. |
Part 5: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Comprehensive Safety and Handling Guide for 1-Hydroxy-1-methylurea
A Senior Application Scientist's Protocol for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 1-Hydroxy-1-methylurea, a urea derivative, presents unique handling and safety considerations that demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[2]
-
Dust Explosion: Finely dispersed particles may form explosive mixtures in the air.[3]
-
Chronic Health Effects: Some related compounds are suspected of causing genetic defects or may have carcinogenic potential.[4]
-
Instability: Hydroxylamine and its derivatives can be unstable and may pose an explosion risk when heated.[3][5][6]
Given these potential hazards, a conservative and cautious approach to handling this compound is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with safety glasses. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][7] | Protects against splashes and airborne dust particles that could cause eye irritation or injury. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[6][8] | Prevents skin contact with the chemical, which can cause irritation or be absorbed through the skin. Proper glove removal technique is crucial to avoid contaminating your hands. |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is required when dusts are generated, especially in the absence of adequate engineering controls.[9][10] | Protects against the inhalation of fine dust particles that can cause respiratory irritation. The need for respiratory protection should be determined by a workplace risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize exposure and ensure safety. The following protocol outlines the key steps for handling this compound in a laboratory setting.
Preparation and Weighing
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to control dust and vapors.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid generating dust by handling the material gently.[4] If dusting is unavoidable, use appropriate respiratory protection.
-
Container Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Solubilization and Use
-
Solvent Addition: In the fume hood, add the desired solvent to the solid.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.
-
Transfer: When transferring the solution, use appropriate tools like pipettes or syringes to minimize the risk of spills.
Post-Experiment Cleanup
-
Decontamination: Wipe down the work area in the fume hood with an appropriate cleaning agent.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly after handling the chemical and removing gloves.[6][10]
Experimental Workflow Diagram
Caption: Experimental workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a critical final step. Adherence to institutional and regulatory guidelines is mandatory.
Waste Segregation
-
Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain.[6]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a designated solid hazardous waste container.[6]
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including the full chemical name and any solvents used.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[9]
Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen.[2] Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, trying to minimize dust generation, and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these protocols, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.
References
-
HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. NJ.gov. [Link]
-
This compound | C2H6N2O2 | CID 81934. PubChem - NIH. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
Material Safety Data Sheet - Methylurea, 97%. Cole-Parmer. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.be [fishersci.be]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
